molecular formula C9H10F3N B1271240 N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine CAS No. 296276-41-0

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1271240
CAS No.: 296276-41-0
M. Wt: 189.18 g/mol
InChI Key: GKOKBYDWCYRBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKBYDWCYRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366417
Record name N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296276-41-0
Record name N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(2-(trifluoromethyl)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a fluorinated organic compound belonging to the benzylamine class. The presence of a trifluoromethyl group at the ortho position of the phenyl ring is expected to significantly influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the known basic properties of this compound, drawing on data from its parent amine, 1-[2-(trifluoromethyl)phenyl]methanamine, and established synthetic methodologies.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, the properties of its parent compound, 1-[2-(trifluoromethyl)phenyl]methanamine (also known as 2-(trifluoromethyl)benzylamine), provide a valuable baseline for understanding its characteristics.

Table 1: Physicochemical Properties of 1-[2-(trifluoromethyl)phenyl]methanamine

PropertyValueSource
Molecular Formula C8H8F3N[4]
Molecular Weight 175.15 g/mol [4]
Boiling Point 110 °C at 64 mmHg
Density 1.249 - 1.26 g/mL at 20-25 °C[4]
Refractive Index (n20/D) 1.47 - 1.471[4]
pKa 8.27 ± 0.10 (Predicted)[4][5]
Appearance Clear colorless to light yellow liquid[5]
Flash Point 69 °C (157 °F)[4]

The N-methylation of 1-[2-(trifluoromethyl)phenyl]methanamine to yield the target compound will result in a slightly higher molecular weight of 189.18 g/mol , as seen with its meta-isomer.[6] It is also expected to have a slightly higher boiling point and potentially altered solubility characteristics.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of its primary amine precursor, 1-[2-(trifluoromethyl)phenyl]methanamine. Several general methods for the N-methylation of benzylamines are well-established in the literature.

Experimental Protocol 1: Reductive Amination with Formaldehyde

This is a common and efficient method for the N-monomethylation of primary amines.

Reaction:

Materials:

  • 1-[2-(trifluoromethyl)phenyl]methanamine

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Reducing agent (e.g., Sodium borohydride (NaBH4), Sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation with H2)

  • Solvent (e.g., Methanol, Tetrahydrofuran (THF), or Dichloromethane (DCM))

  • Acid catalyst (optional, e.g., Acetic acid)

Procedure:

  • Dissolve 1-[2-(trifluoromethyl)phenyl]methanamine in the chosen solvent in a reaction flask.

  • Add one to two equivalents of formaldehyde or paraformaldehyde to the solution.

  • If using a borohydride reducing agent, the reaction can often be performed as a one-pot synthesis. Add the reducing agent portion-wise to the mixture while stirring, maintaining a controlled temperature (e.g., 0 °C to room temperature).

  • If using catalytic hydrogenation, the amine and formaldehyde mixture is first stirred, sometimes with gentle heating, to form the intermediate imine or aminal. The reaction vessel is then placed under a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).[7]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction carefully (e.g., by adding water or a dilute acid).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain this compound.

Experimental Protocol 2: N-methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green methylating agent and can be used for the selective N-methylation of amines.[8]

Reaction:

Materials:

  • 1-[2-(trifluoromethyl)phenyl]methanamine

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., Cu-Zr bimetallic nanoparticles or other suitable catalysts)[8]

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Charge the autoclave with 1-[2-(trifluoromethyl)phenyl]methanamine, an excess of dimethyl carbonate (which can also serve as the solvent), and the catalyst.[8]

  • Seal the autoclave and heat it to a specified temperature (e.g., 150-180 °C) for several hours.[8]

  • Monitor the reaction progress by analyzing aliquots.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Filter to recover the catalyst.

  • Remove the excess dimethyl carbonate and any volatile byproducts by distillation.

  • Purify the resulting this compound by flash chromatography or distillation.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reagents Methylating Agents & Conditions start 1-[2-(trifluoromethyl)phenyl]methanamine methylation N-methylation Reaction start->methylation reagent1 Formaldehyde / Paraformaldehyde + Reducing Agent reagent1->methylation reagent2 Dimethyl Carbonate + Catalyst reagent2->methylation workup Reaction Work-up (Quenching, Extraction) methylation->workup purification Purification (Chromatography / Distillation) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The introduction of a trifluoromethyl group can:

  • Enhance Lipophilicity: This can improve the ability of a compound to cross cell membranes.

  • Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.[1]

  • Modulate Receptor Binding: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing interactions with biological targets.[1]

Compounds containing trifluoromethylated phenyl rings are investigated for a wide range of therapeutic applications, including as anticancer and antiviral agents.[1][9] For instance, some trifluoromethyl-containing compounds have been shown to inhibit tumor cell proliferation and block viral replication.[1] Furthermore, related structures, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), have demonstrated that trifluoromethyl substitution on the phenyl ring can enhance the inhibitory effect on norepinephrine uptake.[10]

Given the lack of specific data for this compound, further research is required to elucidate its specific biological activities and mechanisms of action.

Conclusion

This compound is a compound with potential significance in medicinal chemistry, largely owing to the presence of the ortho-trifluoromethylphenyl moiety. While direct experimental data on its properties are scarce, a solid foundation for its study can be built upon the known characteristics of its parent amine and established synthetic protocols. The synthesis is straightforward via standard N-methylation techniques. Future research should focus on the experimental determination of its physicochemical properties and a thorough investigation of its biological activity to understand its potential as a lead compound in drug discovery.

References

Technical Guide: The Challenge of Characterizing N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge has emerged in the compilation of a comprehensive technical guide on N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine: the absence of a specific, registered CAS (Chemical Abstracts Service) number for this precise molecule. This lack of a unique identifier significantly hinders the retrieval of accurate and specific experimental data, protocols, and biological pathway information.

While extensive searches have been conducted, the available data consistently pertains to related isomers or the parent compound lacking N-methylation. Specifically, information is readily available for:

  • [2-(Trifluoromethyl)phenyl]methanamine: The primary amine precursor, assigned CAS number 3048-01-9 .

  • N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine: The meta-isomer, with CAS number 90390-07-1 .[1][2]

  • N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine: The para-isomer.

The absence of a dedicated CAS number for this compound suggests that this specific ortho-isomer may be a novel compound, a research chemical not yet registered, or a substance that has not been extensively studied or commercialized.

Implications for Researchers, Scientists, and Drug Development Professionals:

This situation presents a significant hurdle for researchers and developers. Without a specific CAS number, it is not feasible to:

  • Reliably source the compound: Chemical suppliers use CAS numbers as a definitive identifier.

  • Access specific toxicological and safety data: Regulatory and safety databases are indexed by CAS number.

  • Retrieve relevant scientific literature: Searching for experimental data, such as quantitative analyses or biological activity, without a unique identifier is prone to yielding results for related but structurally and functionally distinct molecules.

Path Forward and a Hypothetical Workflow:

For researchers intending to work with this specific molecule, the initial step would be its synthesis, likely through the N-methylation of [2-(trifluoromethyl)phenyl]methanamine. A generalized experimental workflow for such a synthesis and subsequent characterization is proposed below.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of this compound.

Hypothetical Workflow: Synthesis and Characterization A Starting Material [2-(Trifluoromethyl)phenyl]methanamine (CAS: 3048-01-9) B N-methylation Reaction (e.g., with methyl iodide or formaldehyde/formic acid) A->B Methylating Agent C Purification (e.g., Column Chromatography, Distillation) B->C Crude Product D Structure Verification (NMR, Mass Spectrometry, IR Spectroscopy) C->D Purified Product E Purity Assessment (e.g., HPLC, GC) D->E Verified Structure F Biological/Chemical Assays E->F Characterized Compound

References

"N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents. This document details the physicochemical properties, a proposed synthetic route, and potential biological activities of this compound, supported by experimental considerations and data presented in a structured format.

Physicochemical Properties

This compound belongs to the class of benzylamines. The trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic and steric properties. While specific experimental data for the 2-isomer is limited in publicly available literature, properties can be inferred from its isomers and related compounds.

PropertyValueSource
Molecular Formula C₉H₁₀F₃N-
Molecular Weight 189.18 g/mol [1]
Appearance Expected to be a solid at room temperature.[1]
Boiling Point 187.0 °C (for the 4-isomer)[2]
Density 1.149 g/mL (for the 4-isomer)[2]
Solubility Soluble in Dimethyl sulfoxide (DMSO).[2]
InChI Key JFLPPELZYKHKQZ-UHFFFAOYSA-N (for the 3-isomer)[1]
SMILES CNCC1=CC=CC=C1C(F)(F)F-

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is the N-methylation of the primary amine precursor, 2-(trifluoromethyl)benzylamine.

Proposed Synthetic Pathway: Reductive Amination

A widely used method for the methylation of primary amines is reductive amination. This two-step, one-pot reaction involves the formation of an imine followed by its reduction.

Workflow Diagram:

G cluster_0 Reaction Vessel A 2-(Trifluoromethyl)benzylamine C Imine Intermediate A->C Reaction B Formaldehyde B->C E This compound C->E Reduction D Sodium borohydride (NaBH4) D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-methylation of 2-(Trifluoromethyl)benzylamine
  • Reaction Setup: To a solution of 2-(trifluoromethyl)benzylamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 equivalents, as a 37% aqueous solution) at room temperature.

  • Imine Formation: Stir the reaction mixture for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to control the exothermic reaction.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Potential Applications

While the specific biological activity of this compound is not extensively documented, the trifluoromethylphenyl scaffold is a common motif in many biologically active compounds. The trifluoromethyl group can enhance metabolic stability and increase the lipophilicity of a molecule, which can improve its pharmacokinetic profile.

Compounds containing the trifluoromethylaniline moiety have shown a range of biological activities, including:

  • Anticancer Activity: Several trifluoromethyl-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Activity: The lipophilic nature of the trifluoromethyl group can facilitate the disruption of bacterial cell membranes, leading to antimicrobial effects.[3]

  • Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other chemical groups and can form strong interactions with enzyme active sites, leading to potent and selective inhibition.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of benzylamine derivatives in neuroscience research, this compound could be investigated as a modulator of neurotransmitter systems. For instance, it could be a candidate for interacting with monoamine transporters or receptors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Presynaptic Terminal NT Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Vesicular Storage NT->Vesicle Packaging NT_Released Released Neurotransmitter Vesicle->NT_Released Release Receptor Postsynaptic Receptor NT_Released->Receptor Binding Transporter Reuptake Transporter (e.g., SERT, DAT) NT_Released->Transporter Reuptake Signal Signal Transduction Receptor->Signal Compound N-methyl-1-[2-(trifluoromethyl) phenyl]methanamine Compound->Transporter Modulation (Inhibition/Allosteric)

Caption: Hypothetical modulation of a neurotransmitter transporter.

Conclusion

This compound represents a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a range of possible biological activities. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for the ortho-(trifluoromethyl) isomer, this document synthesizes information on its chemical structure, plausible synthetic routes, and predicted properties. Data for the parent compound, (2-(trifluoromethyl)phenyl)methanamine, and the isomeric N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine and N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine are included for comparative purposes. This guide also presents a detailed, generalized experimental protocol for its synthesis via reductive amination and visual workflows to aid in laboratory investigation.

Chemical Structure and Identification

This compound possesses a benzylamine core structure with a methyl group on the nitrogen atom and a trifluoromethyl group at the ortho position of the phenyl ring. The trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of bioactive molecules.

Table 1: Chemical Identification of this compound and Related Compounds

IdentifierThis compound(2-(trifluoromethyl)phenyl)methanamine (Parent Amine)N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine (meta-isomer)N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine (para-isomer)
CAS Number Not available3048-01-9[1][2][3][4][5]90390-07-1[6]90390-11-7[7]
Molecular Formula C₉H₁₀F₃NC₈H₈F₃NC₉H₁₀F₃NC₉H₁₀F₃N[7]
Molecular Weight 189.18 g/mol 175.15 g/mol [1][5]189.18 g/mol [6]189.18 g/mol [7]
IUPAC Name This compound[2-(trifluoromethyl)phenyl]methanamine[8]N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine[6]N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine[7]
SMILES CNCc1ccccc1C(F)(F)FNCc1ccccc1C(F)(F)FCNCc1cccc(c1)C(F)(F)FCNCc1ccc(cc1)C(F)(F)F[7]
InChI Key Not availableZSKQIFWUTUZAGF-UHFFFAOYSA-N[8]JFLPPELZYKHKQZ-UHFFFAOYSA-N[6]YMSMEZAYZIYFGA-UHFFFAOYSA-N[7]

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not available in the reviewed literature. However, properties can be predicted based on its structure and comparison with related compounds.

Table 2: Physicochemical Properties of (2-(trifluoromethyl)phenyl)methanamine and Isomers of N-methyl-1-(trifluoromethyl)phenyl]methanamine

Property(2-(trifluoromethyl)phenyl)methanamine (Parent Amine)N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine (meta-isomer)N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine (para-isomer)
Physical Form Liquid[8]SolidSolid[7]
Boiling Point 108-110 °C at 64 mmHg[1]Not available187.0 °C[7]
Density 1.249 g/mL at 25 °C[5]Not available1.149 g/cm³[7]
Refractive Index n20/D 1.471[5]Not availableNot available
Solubility Not availableNot availableSoluble in DMSO[7]

Synthesis

The synthesis of this compound can be achieved through several standard organic chemistry transformations. A highly plausible and widely used method is the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_tfm_benzaldehyde 2-(Trifluoromethyl)benzaldehyde imine_formation Imine Formation 2_tfm_benzaldehyde->imine_formation methylamine Methylamine methylamine->imine_formation reduction Reduction imine_formation->reduction Intermediate Imine target_molecule This compound reduction->target_molecule

General Synthesis Workflow
Experimental Protocol: Reductive Amination

This protocol describes a generalized procedure for the synthesis of this compound via reductive amination.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane or methanol.

  • Amine Addition: Add methylamine (1.1-1.5 eq) to the solution. If using an aqueous solution of methylamine, the choice of solvent should be one in which both reactants are soluble.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture to facilitate the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), to the reaction mixture in portions. If using sodium borohydride, the reaction is typically run in methanol. The addition should be done carefully to control any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Logical_Relationship Logical Relationship in Synthesis Start Start Dissolve_Aldehyde Dissolve 2-(trifluoromethyl)benzaldehyde in an appropriate solvent Start->Dissolve_Aldehyde Step 1 End End Add_Amine Add methylamine and a catalytic amount of acetic acid Dissolve_Aldehyde->Add_Amine Step 2 Imine_Formation Stir to form the imine intermediate Add_Amine->Imine_Formation Step 3 Add_Reducing_Agent Add a reducing agent (e.g., NaBH(OAc)3) Imine_Formation->Add_Reducing_Agent Step 4 Monitor_Reaction Monitor reaction progress (TLC or GC-MS) Add_Reducing_Agent->Monitor_Reaction Step 5 Workup_and_Purification Perform aqueous workup, extraction, and purification Monitor_Reaction->Workup_and_Purification Step 6 Workup_and_Purification->End

Logical Relationship in Synthesis

Spectroscopic Data

No experimental spectroscopic data for this compound has been identified. The following table provides the ¹H NMR data for the parent amine, (2-(trifluoromethyl)phenyl)methanamine, for reference.

Table 3: ¹H NMR Data for (2-(trifluoromethyl)phenyl)methanamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.61d1HAromatic CH
7.53t1HAromatic CH
7.33t1HAromatic CH
7.25d1HAromatic CH
3.99s2HCH₂
1.55s2HNH₂

Solvent: CDCl₃

For this compound, one would expect to see a singlet corresponding to the N-methyl protons (likely in the 2.2-2.5 ppm range) and a singlet for the benzylic CH₂ protons. The aromatic protons would show a complex splitting pattern characteristic of an ortho-disubstituted benzene ring.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity, pharmacological profile, or associated signaling pathways of this compound. The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule, often enhancing its efficacy and metabolic stability. Related compounds with a trifluoromethylphenyl moiety are known to exhibit a wide range of biological activities. However, direct extrapolation of these activities to the title compound is not feasible without experimental validation. Further research is required to elucidate the potential therapeutic applications of this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, yet it remains largely uncharacterized in the scientific literature. This guide provides a foundational understanding of its structure and a plausible synthetic route. The lack of specific experimental data highlights an opportunity for further research to determine its physicochemical properties, spectroscopic signature, and biological activity. Such studies will be crucial in unlocking the potential of this and similar fluorinated compounds in drug discovery and development.

References

A Comprehensive Technical Guide to N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a fluorinated benzylamine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the ortho-position of the phenyl ring, combined with N-methylation, imparts unique physicochemical and pharmacological properties. This document elucidates the synthetic pathways, robust analytical characterization methodologies, and explores the potential pharmacological landscape of this compound. Drawing upon data from structurally related molecules, this guide offers insights into its potential mechanisms of action, including monoamine oxidase inhibition and interactions with aminergic receptors. Detailed experimental protocols and in-silico data are presented to equip researchers with the necessary knowledge for the synthesis, analysis, and further investigation of this promising chemical entity.

Introduction and Chemical Identity

This compound belongs to the class of benzylamines, characterized by a benzyl group attached to a nitrogen atom. The presence of a trifluoromethyl (-CF3) group at the 2-position of the benzene ring is a key structural feature. The -CF3 group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. The N-methyl group further modifies the compound's basicity and steric profile compared to its primary amine analogue.

The confirmed IUPAC name for this compound is This compound .

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₀F₃NPubChem
Molecular Weight 189.18 g/mol PubChem
CAS Number 296276-41-0PubChem
InChIKey GKOKBYDWCYRBGB-UHFFFAOYSA-NPubChem
Canonical SMILES CNCC1=CC=CC=C1C(F)(F)FPubChem
Predicted LogP 2.2PubChem

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary routes: reductive amination of 2-(trifluoromethyl)benzaldehyde or N-methylation of 1-[2-(trifluoromethyl)phenyl]methanamine.

Reductive Amination of 2-(Trifluoromethyl)benzaldehyde

Reductive amination is a versatile and widely used method for the formation of amines. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.

Workflow for Reductive Amination:

A 2-(Trifluoromethyl)benzaldehyde + Methylamine B Imine/Iminium Ion Formation A->B Condensation C Reduction B->C Addition of Reducing Agent D This compound C->D Work-up & Purification

Caption: Reductive amination workflow.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.2-0.5 M) in a round-bottom flask, add a solution of methylamine (1.1-1.5 eq) in methanol or as a gas.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer milder reaction conditions.

  • Quenching and Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

N-methylation of 1-[2-(Trifluoromethyl)phenyl]methanamine

An alternative synthetic route involves the direct methylation of the corresponding primary amine, 1-[2-(trifluoromethyl)phenyl]methanamine.

Workflow for N-methylation:

A 1-[2-(Trifluoromethyl)phenyl]methanamine B Reaction with Methylating Agent A->B Base, Solvent C This compound B->C Work-up & Purification

Caption: N-methylation workflow.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-[2-(trifluoromethyl)phenyl]methanamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask. Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the stirred solution.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter off the base. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.2-7.8 ppm), a singlet for the N-methyl protons (around 2.4-2.6 ppm), and a singlet or AB quartet for the benzylic methylene protons (around 3.7-3.9 ppm).

    • ¹³C NMR: The carbon NMR will display signals for the trifluoromethyl group (a quartet due to C-F coupling), the aromatic carbons, the N-methyl carbon, and the benzylic carbon.

    • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -CF₃ group.

  • Mass Spectrometry (MS):

    • GC-MS (Electron Ionization - EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and cleavage of the benzylic C-N bond.

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, confirming the elemental composition of the molecule.

Chromatographic Methods
  • Gas Chromatography (GC): Useful for assessing the purity of the compound and for monitoring the progress of the synthesis. A non-polar or medium-polarity column is typically suitable.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity determination and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength around 254 nm would be appropriate.

Table 2: Typical Analytical Parameters for HPLC Method Development

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Pharmacological Profile (Inferred)

Direct pharmacological data for this compound is not extensively available in the public domain. However, based on its structural similarity to other benzylamines and phenethylamines, a potential pharmacological profile can be inferred.

Potential Mechanism of Action
  • Monoamine Oxidase (MAO) Inhibition: The benzylamine scaffold is a known substrate and inhibitor of monoamine oxidases, particularly MAO-B.[1][2] These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism relevant to the treatment of neurodegenerative diseases like Parkinson's disease.

  • Receptor Binding: Trifluoromethyl-substituted phenethylamines have been shown to interact with serotonin and dopamine receptors.[3][4] The specific substitution pattern on the phenyl ring influences the affinity and selectivity for different receptor subtypes. It is plausible that this compound could exhibit affinity for serotonin (5-HT) and/or dopamine (D) receptors, potentially acting as an agonist, antagonist, or modulator.

Diagram of Potential Pharmacological Interactions:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A This compound C Dopamine Receptors A->C Potential Interaction D Serotonin Receptors A->D Potential Interaction E Monoamine Oxidase (MAO) A->E Inhibition B Monoamine Neurotransmitters (Dopamine, Serotonin) E->B Degradation

Caption: Potential CNS activity pathways.

Potential Therapeutic Applications

Based on the inferred mechanisms of action, this compound and its analogs could be investigated for a range of therapeutic applications, including:

  • Neurodegenerative Disorders: Due to potential MAO-B inhibition.

  • Depression and Anxiety: Through modulation of serotonergic and/or dopaminergic systems.

  • Other CNS Disorders: Further research is needed to explore its full pharmacological profile.

Toxicology and Safety (Inferred)

Specific toxicological data for this compound is limited. However, general safety precautions for handling aromatic amines should be followed. The compound is classified as harmful if swallowed and causes skin and eye irritation.[5]

  • Metabolism: N-methylated benzylamines can undergo metabolic N-demethylation and oxidation.[6][7] The presence of the trifluoromethyl group may influence the metabolic pathways and the rate of metabolism.

  • Cytotoxicity: The cytotoxicity of fluorinated benzylamine derivatives would need to be evaluated in relevant cell lines to assess their potential for off-target effects.[8][9]

Conclusion and Future Directions

This compound is a synthetically accessible compound with a promising, albeit largely unexplored, pharmacological profile. This guide provides a comprehensive framework for its synthesis and characterization, drawing on established chemical principles and analytical techniques. The inferred potential for this molecule to act as a monoamine oxidase inhibitor and to interact with key CNS receptors warrants further investigation. Future research should focus on obtaining direct experimental data to confirm its pharmacological and toxicological properties. The detailed protocols and structured information presented herein are intended to facilitate these research endeavors and accelerate the exploration of the therapeutic potential of this and related fluorinated benzylamines.

References

An In-depth Technical Guide to N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine," a compound for which specific literature and data are sparse. Recognizing this, the guide focuses on a comparative analysis of its constituent primary amine, 2-(trifluoromethyl)benzylamine, and its more extensively documented isomers, N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine and N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine. This document serves as a crucial resource, consolidating available data on chemical synonyms, physicochemical properties, and synthetic methodologies to support research and development endeavors.

Nomenclature and Chemical Identification

The systematic name "this compound" denotes a secondary amine where a methyl group and a 2-(trifluoromethyl)benzyl group are attached to the nitrogen atom. While this ortho-isomer is not widely cited, its parent amine and positional isomers are well-characterized. For clarity and comprehensive identification, the following tables summarize the synonyms and chemical identifiers for these related compounds.

Table 1: Synonyms and Identifiers for 2-(Trifluoromethyl)benzylamine

Identifier TypeValue
Systematic Name [2-(Trifluoromethyl)phenyl]methanamine
Common Synonyms 2-(Aminomethyl)benzotrifluoride, o-(Trifluoromethyl)benzylamine
CAS Number 3048-01-9
PubChem CID 76447
EINECS Number 221-258-2
MDL Number MFCD00010297

Table 2: Synonyms and Identifiers for N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine

Identifier TypeValue
Systematic Name N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine
Common Synonyms N-Methyl-3-(trifluoromethyl)benzylamine
CAS Number 90390-07-1
PubChem CID 485414
MDL Number MFCD04115410

Table 3: Synonyms and Identifiers for N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine

Identifier TypeValue
Systematic Name N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
Common Synonyms N-Methyl-4-(trifluoromethyl)benzylamine, p-(Trifluoromethyl)benzylamine (for the primary amine)
CAS Number 90390-11-7
MDL Number MFCD04115411

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity. The following table provides a comparative summary of the available data.

Table 4: Comparative Physicochemical Properties

Property2-(Trifluoromethyl)benzylamineN-methyl-1-[3-(trifluoromethyl)phenyl]methanamineN-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
Molecular Formula C₈H₈F₃NC₉H₁₀F₃NC₉H₁₀F₃N
Molecular Weight 175.15 g/mol 189.18 g/mol 189.18 g/mol
Appearance Colorless to light yellow liquid[1][2]SolidSolid
Boiling Point 108-110 °C at 64 mmHg[1]Not available187.0 °C
Density 1.249 g/mL at 25 °C[1]Not available1.149 g/mL
Refractive Index n20/D 1.471 (lit.)[1]Not availableNot available
pKa (Predicted) 8.27 ± 0.10[1]Not availableNot available
Solubility Not availableNot availableSoluble in DMSO

Synthesis and Experimental Protocols

Proposed Synthetic Workflow: N-methylation of 2-(Trifluoromethyl)benzylamine

The diagram below illustrates a generalized workflow for the synthesis of the target compound from its primary amine precursor using common N-methylation strategies.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_methods N-methylation Methods cluster_product Product start 2-(Trifluoromethyl)benzylamine method1 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) start->method1 method2 Reductive Amination (Formaldehyde, Reducing Agent e.g., NaBH₃CN) start->method2 product This compound method1->product method2->product

Caption: A diagram illustrating two common synthetic routes for the N-methylation of 2-(trifluoromethyl)benzylamine.

Experimental Protocol: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[3] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this method is that it does not produce quaternary ammonium salts.

General Protocol:

  • To the primary amine, 2-(trifluoromethyl)benzylamine (1.0 equivalent), add an excess of formic acid (e.g., 2.0-3.0 equivalents) and aqueous formaldehyde (e.g., 2.0-3.0 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH greater than 10.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-methylated product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Experimental Protocol: Reductive Amination

Reductive amination is another widely used method for the synthesis of amines.[4] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For N-methylation, formaldehyde is the carbonyl compound of choice.

General Protocol:

  • Dissolve the primary amine, 2-(trifluoromethyl)benzylamine (1.0 equivalent), in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Add aqueous formaldehyde (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. The choice of reducing agent may depend on the pH stability of the reactants.

  • Continue stirring until the reaction is complete.

  • Quench the reaction by the careful addition of water or a dilute acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product as necessary.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound and its close isomers are limited, the broader class of trifluoromethyl-containing aromatic compounds is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Compounds containing the (trifluoromethyl)phenyl moiety are found in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). For instance, fluoxetine contains a 4-(trifluoromethyl)phenyl group. The biological activities of such compounds are highly dependent on the overall molecular structure. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound and its isomers.

Conclusion

This technical guide has provided a comprehensive overview of the available information on this compound and its more thoroughly characterized parent amine and positional isomers. By presenting a comparative analysis of their chemical identifiers, physicochemical properties, and established synthetic methodologies, this document aims to facilitate further research and development in this area of medicinal chemistry. The provided experimental protocols for N-methylation offer a practical starting point for the synthesis of the less-documented ortho-isomer, enabling its further investigation. As the role of fluorinated compounds in drug discovery continues to expand, a deeper understanding of the structure-activity relationships of these and related molecules will be of considerable value.

References

"N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical, chemical, and structural properties of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine. Due to the limited availability of experimental data for this specific molecule in public literature and databases, this guide also includes computed data and information on related isomers to provide a broader context for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound belonging to the benzylamine class. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 296276-41-0[1][2]
Molecular Formula C₉H₁₀F₃N[1]
SMILES CNCC1=CC=CC=C1C(F)(F)F[1]
InChI Key GKOKBYDWCYRBGB-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 189.18 g/mol PubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 189.07653381 DaPubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]

Table 3: Experimental Physical Properties of Isomeric and Related Compounds

CompoundPropertyValue
N-methyl-1-[4-(trifluoromethyl)phenyl]methanaminePhysical FormSolid at room temperature[3]
Boiling Point187.0°C[3]
Density1.149 g/mL[3]
SolubilitySoluble in DMSO[3]
N-methyl-1-[3-(trifluoromethyl)phenyl]methanaminePhysical FormSolid

Synthesis and Purification

General Synthetic Protocol: Reductive Amination

A plausible and widely used method for synthesizing secondary amines like the target compound is the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A 2-(Trifluoromethyl)benzaldehyde D Intermediate Imine A->D B Methylamine (CH3NH2) B->D C Solvent (e.g., Methanol) C->D F This compound (Crude Product) D->F E Reducing Agent (e.g., NaBH4) E->F G Quenching (e.g., H2O) F->G H Extraction (e.g., Ethyl Acetate) G->H I Drying (e.g., Na2SO4) H->I J Solvent Evaporation I->J K Purification (e.g., Column Chromatography) J->K L Pure Product K->L

Caption: General workflow for the synthesis via reductive amination.

Methodology:

  • Imine Formation: 2-(Trifluoromethyl)benzaldehyde is dissolved in a suitable solvent such as methanol. An equimolar amount or a slight excess of methylamine (often as a solution in a solvent) is added. The reaction is stirred at room temperature to form the intermediate imine. The reaction progress can be monitored by techniques like TLC or GC-MS.

  • Reduction: Once imine formation is complete, a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture, typically at a reduced temperature (e.g., 0°C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is often removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel to obtain the final product of high purity[4].

Analytical Characterization

Detailed experimental spectra for this compound are not publicly available. However, standard analytical techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methyl group (a singlet or doublet depending on N-H exchange), the methylene group (a singlet or more complex pattern), and the aromatic protons on the trifluoromethyl-substituted phenyl ring.

    • ¹³C NMR: Would display signals for the methyl, methylene, and aromatic carbons. The carbon attached to the trifluoromethyl group would likely show a quartet due to C-F coupling.

    • ¹⁹F NMR: Would exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[4]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak and characteristic fragmentation patterns. GC-MS is a suitable technique for its analysis.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching bands.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available on the biological activity, mechanism of action, or signaling pathways directly associated with this compound. Compounds with similar structural motifs, such as N-methylated benzylamines, are known to interact with various biological targets, particularly within the central nervous system. For instance, the isomeric N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine is structurally related to fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[3]

Hypothetical Mechanism of Action: Monoamine Transporter Interaction

Given its structure as a secondary amine derivative of a phenylethylamine scaffold, a plausible (though currently unproven) mechanism of action for this compound could involve interaction with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neurotransmission.

Below is a generalized diagram illustrating this hypothetical signaling pathway.

Hypothetical Signaling Pathway: Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Vesicle MA->Vesicle Packaging Synapse_in Vesicle->Synapse_in Exocytosis Receptor Postsynaptic Receptor Synapse_in->Receptor Binding Transporter Monoamine Transporter (e.g., SERT) Synapse_in->Transporter Reuptake Synapse_out Signal Signal Transduction Cascade Receptor->Signal Compound N-methyl-1-[2-(trifluoromethyl) -phenyl]methanamine (Hypothetical Inhibitor) Compound->Transporter Inhibition

Caption: Hypothetical mechanism involving monoamine transporter inhibition.

Disclaimer: This diagram represents a generalized and hypothetical mechanism of action based on the structural class of the compound. No specific biological targets have been experimentally confirmed for this compound.

Safety and Hazards

The compound is classified as harmful and an irritant.

Table 4: GHS Hazard Statements for this compound

CodeHazard Statement
H302 Harmful if swallowed[1][2]
H315 Causes skin irritation[1][2]
H318 Causes serious eye damage[1][2]
H335 May cause respiratory irritation[1][2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be observed when handling this compound.

Conclusion

This compound is a compound with potential applications in various fields of chemical research. While its fundamental chemical identity and computed properties are established, there is a notable lack of publicly available experimental data regarding its specific physical properties, detailed analytical characterization, and biological activity. The information provided in this guide, including data from related isomers and generalized experimental and mechanistic frameworks, serves as a valuable starting point for researchers interested in exploring the properties and potential applications of this molecule. Further experimental investigation is required to fully elucidate its chemical and biological profile.

References

In-depth Technical Guide on N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the compound's physicochemical properties that influence its solubility. Furthermore, it outlines detailed experimental protocols for determining solubility, drawing from established methodologies for structurally related compounds. This guide serves as a valuable resource for professionals engaged in drug development and chemical synthesis, offering both theoretical insights and practical experimental guidance.

Physicochemical Properties

The solubility of a chemical compound is fundamentally governed by its physicochemical characteristics. For this compound (CAS No: 296276-41-0), a comprehensive understanding of these properties is essential for predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundN-methyl-1-[3-(trifluoromethyl)phenyl]methanamineN-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
Molecular Formula C₉H₁₀F₃NC₉H₁₀F₃NC₉H₁₀F₃N
Molecular Weight 189.18 g/mol [1]189.18 g/mol [2]189.18 g/mol [3]
Physical Form Not explicitly stated, likely a liquid or solidSolidSolid[3]
Boiling Point Not availableNot available187.0°C[3]
Density Not availableNot available1.149 g/mL[3]
Predicted XLogP3 2.2[1]2.5[2]Not available

The trifluoromethyl group, known for its strong electron-withdrawing nature, significantly influences the lipophilicity of the molecule. A higher XLogP3 value, as seen in the 3-trifluoromethyl isomer, generally suggests lower aqueous solubility and higher solubility in organic solvents. Given the structural similarity, it is reasonable to infer that this compound will exhibit poor solubility in water.

Qualitative Solubility Profile

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For the precise quantitative determination of solubility, the shake-flask method remains the gold standard. The following is a detailed, generalized protocol that can be adapted for this compound.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Thermostatically controlled shaker

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Prepare multiple replicate vials for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease shaking and allow the vials to stand at the set temperature for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop and validate a suitable analytical method, such as HPLC-UV, to accurately quantify the concentration of the compound.

    • Analyze the standard solutions to generate a calibration curve.

    • Dilute the filtered sample solutions with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample solutions using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calculation Calculation A Add excess compound to solvent B Seal vials A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F J Dilute filtered sample F->J G Prepare standard solutions H Analyze standards (HPLC) G->H I Generate calibration curve H->I L Determine concentration from calibration curve I->L K Analyze sample (HPLC) J->K K->L M Calculate solubility L->M Hypothetical_Signaling_Pathway Compound N-benzylmethanamine Derivative Receptor GPCR Compound->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Response Cellular Response Target_Protein->Response Leads to

References

Spectroscopic Analysis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making its structural elucidation and characterization crucial. This technical guide provides a summary of available spectroscopic data for closely related isomers and parent compounds, outlines standard experimental protocols for acquiring such data, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for isomers and parent compounds of this compound.

Table 1: ¹H NMR Data of Related Compounds
CompoundSolventChemical Shift (δ) ppm
1-(Trifluoromethyl)naphthalene CDCl₃8.25 (d, J = 8 Hz, 1H), 8.03 (d, J = 8.0 Hz, 1H), 7.92 (q, J = 8.0 Hz, 2H), 7.67-7.58 (m, 2H), 7.51 (t, J = 8 Hz, 1H)[1]
(E)-N-methyl-1-phenylmethanimine CDCl₃8.27 (d, J = 1.4 Hz, 1H, CH=N), 7.72-7.68 (dt, J = 7.8, 3.2 Hz, 2H, Ar-H), 7.42- 7.39 (m, 3H, Ar-H), 3.52 (d, J = 1.6 Hz, 3H, CH₃)[2]
1-(2-(Trifluoromethyl)phenyl)ethanone CDCl₃7.69 (d, J = 8.0 Hz, 1H), 7.61-7.52 (m, 2H), 7.45 (d, J = 8.0 Hz, 1H), 2.56 (s, 3H)[1]
Table 2: ¹³C NMR Data of Related Compounds
CompoundSolventChemical Shift (δ) ppm
1-(Trifluoromethyl)naphthalene CDCl₃134.0, 132.9, 129.1, 128.9, 127.8, 126.7, 126.2 (q, J = 30 Hz), 124.8 (q, J = 6 Hz), 124.4 (q, J = 3 Hz), 124.3, 124.9 (q, J = 271 Hz)[1]
N-phenyl-1-(4-(trifluoromethyl)phenyl)methanimine DMSO-d₆159.5, 150.8, 139.6, 131.1, 130.8, 129.3 (d, J = 2.6 Hz), 126.6, 125.7 (q, J = 3.8 Hz), 122.7, 121.1[3]
1-(2-(Trifluoromethyl)phenyl)ethanone CDCl₃201.9, 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J = 5 Hz), 123.7 (q, J = 272 Hz), 30.6[1]
Table 3: IR and MS Data of Related Compounds
CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
[4-(trifluoromethyl)phenyl]methanamine ATR-Neat (DuraSamplIR II)[4]GC-MS: 175, 174, 126[4]
N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine Data not availableMolecular Weight: 189.18[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a standard probe, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon resonances (typically 0-220 ppm).

    • Use a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Data Acquisition (GC-MS with EI):

    • Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer.

    • In the EI source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions that provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_verification Structure Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Chemical Structure Data_Integration->Structure_Proposal Confirmation Confirmation with Additional Data (e.g., 2D NMR, X-ray Crystallography) Structure_Proposal->Confirmation

Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and structurally elucidating a chemical compound using various spectroscopic techniques.

References

"N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" commercial availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine represents a valuable, yet not commercially available, building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a robust method for its laboratory-scale synthesis.

Physicochemical Properties

Quantitative data for the target compound is not available in the public domain. The following tables summarize the known properties of the key starting materials and the predicted properties of the final product.

Table 1: Properties of Starting Materials

Property2-(Trifluoromethyl)benzaldehydeMethylamine (40% in water)
CAS Number 447-02-974-89-5
Molecular Formula C₈H₅F₃OCH₅N
Molecular Weight 174.12 g/mol 31.06 g/mol
Appearance Colorless to light yellow liquidColorless gas (in solution)
Boiling Point 186-187 °C-6.3 °C (gas)
Density 1.33 g/mL at 25 °C0.9 g/mL at 25 °C

Table 2: Predicted Properties of this compound

PropertyPredicted Value
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
Boiling Point Estimated 190-200 °C
LogP Estimated 2.5-3.0
pKa (amine) Estimated 8.5-9.5

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Proposed Experimental Protocol: Reductive Amination

Materials:

  • 2-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • Methylamine (40% solution in water, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.0 eq) and dissolve it in dichloromethane (DCM).

  • Add the methylamine solution (1.5 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours to allow for the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

Synthetic Pathway

G reactant1 2-(Trifluoromethyl)benzaldehyde intermediate Imine Intermediate reactant1->intermediate reactant2 Methylamine reactant2->intermediate product This compound intermediate->product Reduction reagent NaBH(OAc)3 reagent->product

Caption: Synthetic pathway for this compound.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Aldehyde and Amine in DCM imine Imine Formation (1-2h) start->imine reduction Add NaBH(OAc)3 (12-18h) imine->reduction quench Quench with NaHCO3 (aq) reduction->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis and purification.

Logical Relationship of Synthesis

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents & Solvents Reagents & Solvents Reagents & Solvents->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Byproducts & Waste Byproducts & Waste Workup->Byproducts & Waste Target Compound Target Compound Purification->Target Compound Purification->Byproducts & Waste

Caption: Logical relationship of the synthetic process.

Safety Considerations

  • 2-(Trifluoromethyl)benzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Methylamine: Corrosive and flammable. Use with caution in a fume hood.

  • Sodium triacetoxyborohydride: Water-reactive. Handle in a dry environment.

  • Dichloromethane: Volatile and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed reductive amination protocol is a robust and scalable method for obtaining this valuable research chemical. The provided data and visualizations are intended to aid researchers in the successful synthesis and further investigation of this compound and its potential applications in drug discovery and development.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated moieties, particularly the trifluoromethyl group, into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties. N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a key building block in this endeavor, presents a unique set of handling and safety considerations. This in-depth technical guide provides a comprehensive framework for the safe and effective use of this compound, grounded in authoritative safety data and field-proven insights.

Compound Identity and Hazard Profile

This compound is a substituted benzylamine. The presence of both a secondary amine and a trifluoromethyl group on the phenyl ring dictates its reactivity and toxicological profile.

Table 1: Chemical Identification

PropertyValue
IUPAC Name This compound
Synonyms N-methyl-2-(trifluoromethyl)benzylamine
CAS Number 296276-41-0[1]
Molecular Formula C₉H₁₀F₃N[2][3]
Molecular Weight 189.18 g/mol [2][3]

A thorough hazard assessment reveals that this compound is corrosive, a skin and respiratory irritant, and harmful if ingested. The trifluoromethyl group, while generally stable, can influence the overall reactivity of the molecule[4].

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][5][6]
Skin Corrosion/Irritation1B / 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][5][6][7]
Serious Eye Damage/Irritation1 / 2AH318/H319: Causes serious eye damage / Causes serious eye irritation[1][8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][8]
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects[2][6]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[9]. This is crucial to control the inhalation of vapors, which can cause respiratory irritation[1][8]. An eyewash station and safety shower must be readily accessible in the immediate work area[10].

Personal Protective Equipment: A Comprehensive Barrier

A multi-layered PPE approach is mandatory.

  • Eye and Face Protection : Chemical safety goggles are required at all times. In situations where splashing is a risk, a face shield should be worn in addition to goggles[9][11].

  • Skin Protection :

    • Gloves : Chemically resistant gloves are essential. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating the skin[9].

    • Lab Coat/Coveralls : A flame-resistant lab coat or coveralls should be worn to protect the skin and personal clothing[9].

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used[10][12].

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling Procedures
  • Pre-use Inspection : Before handling, visually inspect the container for any signs of damage or leaks.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, acids, and acid halides[13][14]. Amines can react exothermically with acids[15].

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[10][16].

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[16][17]. It should be stored away from incompatible materials, particularly acids and oxidizing agents[13][14][17].

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][12].

  • Skin Contact : Remove all contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be difficult to treat if not addressed promptly[12][18].

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[5][12].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[5][12].

Spill and Leak Cleanup

In the case of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent such as sand or diatomaceous earth. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways[5][18].

Visualizing Safe Practices

To further clarify the necessary precautions, the following diagrams illustrate the safe handling workflow and key chemical incompatibilities.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Perform Chemical Transfer handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Stream cleanup_waste->cleanup_dispose post_doff Doff and Dispose of Contaminated PPE cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A workflow for the safe handling of this compound.

ChemicalIncompatibilities cluster_incompatible Incompatible Materials compound N-methyl-1-[2-(trifluoromethyl) phenyl]methanamine oxidizers Strong Oxidizing Agents compound->oxidizers Vigorous Reaction acids Strong Acids compound->acids Exothermic Neutralization acid_halides Acid Halides compound->acid_halides Violent Reaction anhydrides Anhydrides compound->anhydrides Reaction may be violent

Caption: Key chemical incompatibilities for this compound.

Conclusion

This compound is a valuable reagent in pharmaceutical research and development. Its unique chemical properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

An In-depth Technical Guide on the Potential Research Applications of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a fluorinated organic compound belonging to the benzylamine class. The presence of a trifluoromethyl group at the ortho position of the phenyl ring is anticipated to confer unique physicochemical and biological properties, making it a compound of interest for research in medicinal chemistry and material science. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] While specific research on this ortho-isomer is limited, this guide consolidates available data and extrapolates potential applications based on the known characteristics of its structural isomers and related trifluoromethyl-substituted compounds. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its prospective research applications, particularly in the realm of neuroscience.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the literature. However, a comparison with its isomers and the parent amine provides valuable context.

PropertyThis compoundN-methyl-1-[3-(trifluoromethyl)phenyl]methanamineN-methyl-1-[4-(trifluoromethyl)phenyl]methanamine2-(Trifluoromethyl)benzylamine
CAS Number 296276-41-090390-07-190390-11-73048-01-9
Molecular Formula C₉H₁₀F₃NC₉H₁₀F₃NC₉H₁₀F₃NC₈H₈F₃N
Molecular Weight 189.18 g/mol 189.18 g/mol [2]189.18 g/mol [3]175.15 g/mol
Physical Form Not specifiedSolid[2]SolidLiquid
Boiling Point Not specifiedNot specified187.0°C[3]108-110°C @ 64mmHg
Density Not specifiedNot specified1.149 g/mL[3]1.249 g/mL
Solubility Not specifiedNot specifiedSoluble in DMSO[3]Not specified
Hazard Statements H302, H315, H318, H335[4]H302, H314, H412[2]Not specifiedNot specified

H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects.

Synthesis and Experimental Protocols

Proposed Synthesis via Reductive Amination

This one-pot reaction involves the formation of an imine from 2-(trifluoromethyl)benzaldehyde and methylamine, followed by its in-situ reduction to the corresponding secondary amine.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Experimental Protocol:

  • To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add methylamine (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[6]

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: 2-(Trifluoromethyl)benzaldehyde Methylamine imine_formation Imine Formation (DCM, Acetic Acid) start->imine_formation reduction In-situ Reduction (NaBH(OAc)₃) imine_formation->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Proposed synthesis workflow for this compound.

Potential Research Applications

Based on the pharmacology of its structural isomers and other trifluoromethyl-containing benzylamines, this compound holds potential in several research areas.

Central Nervous System (CNS) Drug Discovery

The structural similarity of trifluoromethyl-substituted phenylalkylamines to known CNS-active drugs, such as fluoxetine (a selective serotonin reuptake inhibitor), suggests that this class of compounds may interact with monoamine transporters.[3] Research on related compounds indicates potential activity as inhibitors of serotonin (SERT) and dopamine (DAT) transporters.[7][8]

  • Antidepressant and Anxiolytic Agents: Inhibition of serotonin reuptake is a key mechanism for many antidepressant and anxiolytic drugs. The potential of this compound as a SERT inhibitor warrants investigation.

  • Treatment of ADHD and other Dopaminergic Disorders: Compounds that modulate dopamine transporter function are used to treat conditions like Attention Deficit Hyperactivity Disorder (ADHD).[9] The affinity of the target compound for DAT could be a fruitful area of research.

Synthetic Chemistry Building Block

Trifluoromethyl-substituted benzylamines are valuable intermediates in the synthesis of more complex molecules in both pharmaceutical and material science research.[10][11] The ortho-substitution of the trifluoromethyl group can introduce specific steric and electronic effects that may be desirable in the design of novel compounds.

Potential Mechanism of Action: Monoamine Transporter Inhibition

A plausible mechanism of action for this compound, should it exhibit CNS activity, is the inhibition of monoamine transporters like SERT and DAT. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibition of this process leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing neurotransmission.

G cluster_pathway Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition presynaptic Presynaptic Neuron release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft vesicle Vesicle with Neurotransmitters vesicle->release Action Potential neurotransmitter Neurotransmitter (e.g., Serotonin) release->neurotransmitter transporter Monoamine Transporter (SERT/DAT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor signal Signal Transduction receptor->signal Binding compound This compound compound->transporter Inhibition

Hypothetical mechanism of monoamine reuptake inhibition at the synapse.

Structure-Activity Relationship (SAR) Considerations

The biological activity of trifluoromethylbenzylamine derivatives can be significantly influenced by the position of the trifluoromethyl group on the phenyl ring.[12] While direct comparative data for the N-methylated benzylamine isomers is lacking, studies on related structures, such as substituted methylphenidate, have shown that the position of a substituent on the phenyl ring can dramatically alter affinity for monoamine transporters.[9] For instance, ortho-substitution can sometimes decrease affinity due to steric hindrance, whereas meta- and para-substitution can maintain or increase affinity.[9][10] The electron-withdrawing nature of the trifluoromethyl group also alters the electronics of the aromatic ring, which can impact receptor binding.[1]

G cluster_sar Isomeric Position and Potential Biological Activity parent N-methyl-benzylamine ortho ortho-CF₃ (Target Compound) parent->ortho Substitution meta meta-CF₃ parent->meta Substitution para para-CF₃ parent->para Substitution activity Biological Activity (e.g., Transporter Affinity) ortho->activity Steric Hindrance? Altered Electronics meta->activity Maintained/Increased Affinity? para->activity Maintained/Increased Affinity?

Logical relationship of isomeric substitution on potential biological activity.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential as a research tool and a scaffold for drug discovery. Based on the well-documented effects of the trifluoromethyl group and the biological activities of its structural isomers, this compound is a prime candidate for investigation as a modulator of monoamine transporters. Future research should focus on developing a reliable synthetic protocol, followed by a thorough in vitro evaluation of its affinity for serotonin, dopamine, and norepinephrine transporters. Subsequent in vivo studies could then explore its pharmacokinetic profile and potential therapeutic effects in models of CNS disorders. Such research would not only elucidate the specific properties of this ortho-isomer but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.

References

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine: A Versatile Building Block for Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine emerges as a crucial synthetic intermediate. Its unique structural features, particularly the ortho-trifluoromethylphenyl group, impart distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential applications, with a focus on its role as a versatile building block.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
Appearance Likely a liquid or low-melting solid
Boiling Point Estimated to be in the range of 180-200 °C
Solubility Expected to be soluble in common organic solvents
pKa The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the amine compared to unsubstituted N-methylbenzylamine.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and practical methods are the reductive amination of 2-(trifluoromethyl)benzaldehyde and the N-alkylation of 2-(trifluoromethyl)benzylamine.

Method 1: Reductive Amination of 2-(trifluoromethyl)benzaldehyde

This widely used one-pot reaction involves the formation of an imine intermediate from 2-(trifluoromethyl)benzaldehyde and methylamine, followed by its in-situ reduction to the desired secondary amine.

Experimental Protocol:

  • Imine Formation: To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or tetrahydrofuran), add a solution of methylamine (1.0-1.2 eq) in the same solvent. The reaction is typically stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity. The reaction is typically stirred at room temperature or slightly elevated temperatures until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute aqueous acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to afford this compound.

Reaction Workflow:

G cluster_synthesis Reductive Amination 2-TFM-Benzaldehyde 2-(Trifluoromethyl)benzaldehyde Imine_Intermediate Imine Intermediate 2-TFM-Benzaldehyde->Imine_Intermediate Reaction Methylamine Methylamine Methylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Reductive amination of 2-(trifluoromethyl)benzaldehyde.
Method 2: N-Alkylation of 2-(trifluoromethyl)benzylamine

This method involves the direct methylation of the primary amine, 2-(trifluoromethyl)benzylamine, using a suitable methylating agent.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-(trifluoromethyl)benzylamine (1.0 eq) (CAS: 3048-01-9) in an appropriate solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Base and Methylating Agent: Add a base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to the solution to act as a proton scavenger. Subsequently, add a methylating agent (e.g., methyl iodide, dimethyl sulfate, or methyl triflate) dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or distillation to yield the pure this compound.

Reaction Workflow:

G cluster_alkylation N-Alkylation 2-TFM-Benzylamine 2-(Trifluoromethyl)benzylamine Product This compound 2-TFM-Benzylamine->Product Reaction Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Product Base Base (e.g., K2CO3) Base->Product G cluster_drug_discovery Drug Discovery Workflow Building_Block This compound Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Candidate_Drug Drug Candidate Lead_Optimization->Candidate_Drug

The Role of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a fluorinated aromatic amine that holds potential as a valuable building block in medicinal chemistry. The incorporation of a trifluoromethyl group at the ortho position of the benzylamine scaffold can significantly influence the compound's physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and relevant experimental protocols associated with this compound and its structural analogs. Due to the limited publicly available data on this specific isomer, this guide leverages information from closely related compounds to infer its potential roles in drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity for biological targets. The trifluoromethyl (CF3) group, in particular, is a common substituent in many approved drugs due to its strong electron-withdrawing nature and steric bulk. This compound, a secondary amine featuring this critical functional group, represents a scaffold with significant potential for the development of novel therapeutics. Its structural similarity to known pharmacophores suggests possible applications in areas such as oncology, neuroscience, and infectious diseases. This document aims to consolidate the available information and provide a technical framework for researchers exploring the medicinal chemistry of this compound class.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on its constituent parts and data from its precursor, 2-(trifluoromethyl)benzylamine.

PropertyPredicted/Reported Value (for 2-(trifluoromethyl)benzylamine)Reference
Molecular FormulaC9H10F3NN/A
Molecular Weight189.18 g/mol N/A
Boiling Point108-110 °C at 64 mmHg[1]
Density1.249 g/mL at 25 °C[1]
Refractive Indexn20/D 1.471[1]
pKa8.27 ± 0.10 (Predicted)[1]

Synthesis

The synthesis of this compound can be achieved through the N-methylation of its primary amine precursor, 2-(trifluoromethyl)benzylamine. Several established methods for N-methylation of benzylamines are applicable.

Synthesis of 2-(Trifluoromethyl)benzylamine (Precursor)

The precursor can be synthesized from 2-(trifluoromethyl)benzonitrile via reduction.

  • Reaction Scheme: 2-(trifluoromethyl)benzonitrile → 2-(trifluoromethyl)benzylamine

  • Experimental Protocol (General):

    • Dissolve 2-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., tetrahydrofuran).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF), portion-wise at a controlled temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum or boron salts.

    • Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)benzylamine.

N-methylation of 2-(Trifluoromethyl)benzylamine

Reductive amination is a common and efficient method for the N-methylation of primary amines.

  • Reaction Scheme: 2-(trifluoromethyl)benzylamine + Formaldehyde → this compound

  • Experimental Protocol (Reductive Amination):

    • Dissolve 2-(trifluoromethyl)benzylamine in a suitable solvent such as methanol or dichloromethane.

    • Add an aqueous solution of formaldehyde (37 wt. % in H2O).

    • Stir the mixture at room temperature for a specified time to allow for the formation of the intermediate imine.

    • Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise.

    • Continue stirring until the reaction is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_synthesis Synthesis Workflow Precursor 2-(Trifluoromethyl)benzylamine Intermediate Imine Intermediate Precursor->Intermediate + Reagent Formaldehyde Reagent->Intermediate + Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Purification Purification (Column Chromatography) Product->Purification

Synthesis workflow for this compound.

Role in Medicinal Chemistry

  • Metabolic Stability: The C-F bond is highly stable, and the CF3 group can block metabolically labile sites, increasing the half-life of a drug.

  • Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets through dipole-dipole or hydrogen bonding interactions.

Derivatives of trifluoromethyl-substituted benzylamines have been investigated for a range of therapeutic targets, including:

  • Ion Channels: Analogs have been studied as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.

  • Enzyme Inhibition: The benzylamine scaffold is found in inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressants and neuroprotective agents.

  • Receptor Modulation: The phenethylamine backbone, of which this compound is a derivative, is a common feature in ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

Potential Signaling Pathway Involvement

Given the prevalence of the benzylamine scaffold in neurologically active agents, a plausible, though speculative, mechanism of action could involve the modulation of neurotransmitter signaling pathways. For instance, if a derivative of this compound were to inhibit MAO-B, it would lead to an increase in dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

G cluster_pathway Hypothetical Signaling Pathway: MAO-B Inhibition Compound This compound Derivative MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibits DOPAC DOPAC Dopamine Dopamine Dopamine->DOPAC Metabolized by MAO-B SynapticDopamine Increased Synaptic Dopamine Levels Dopamine->SynapticDopamine Leads to TherapeuticEffect Potential Therapeutic Effect (e.g., in Parkinson's Disease) SynapticDopamine->TherapeuticEffect

Hypothetical signaling pathway for a derivative of the title compound.

Experimental Protocols

The following are generalized protocols for assessing the potential biological activity of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Test Compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for an in vitro cytotoxicity assay.

Conclusion

This compound is a promising, yet underexplored, scaffold for medicinal chemistry research. The presence of the ortho-trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. While direct biological data is currently lacking, the synthesis of this compound is feasible through established chemical transformations. Further investigation into its biological activities is warranted to unlock its full potential in the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the exploration of this and related fluorinated benzylamine derivatives.

References

An In-depth Technical Guide on the Structural and Synthetic Relationship Between N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and its relationship to the selective serotonin reuptake inhibitor (SSRI), fluoxetine. A thorough review of the scientific literature indicates no direct, documented role for this compound as a precursor, intermediate, or metabolite in the established synthesis or metabolic pathways of fluoxetine. This document elucidates the distinct chemical structures of the two molecules, outlines the primary synthetic routes to fluoxetine, and details its metabolic fate. While both molecules contain a trifluoromethylphenyl moiety, their structural differences are significant, precluding a direct synthetic or metabolic connection. This guide serves to clarify the non-relationship and provide detailed technical information on fluoxetine for research and drug development professionals.

Introduction: Clarifying the Non-Relationship

This compound (CAS 296276-41-0) and Fluoxetine (CAS 54910-89-3) are distinct chemical entities. Fluoxetine, known chemically as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a widely prescribed antidepressant.[1] A comprehensive review of synthetic and pharmacological literature reveals no established connection between these two compounds. This compound is not a recognized intermediate in major fluoxetine synthesis pathways, nor is it a known metabolite.

The primary structural differences are:

  • Backbone: Fluoxetine has a propan-1-amine backbone, whereas this compound has a simpler methanamine structure.

  • Substitution Pattern: In fluoxetine, the trifluoromethyl group is at the para (4) position of a phenoxy ring. In this compound, the trifluoromethyl group is at the ortho (2) position of the phenyl ring directly attached to the aminomethyl group.

  • Oxygen Linkage: Fluoxetine contains a phenoxy ether linkage, which is absent in this compound.

This guide will now detail the technical aspects of fluoxetine, including its synthesis and metabolism, to provide a clear context for understanding its distinct nature from this compound.

Chemical and Physical Properties

A comparison of the fundamental properties of both compounds highlights their distinct nature.

PropertyFluoxetineThis compound
IUPAC Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineThis compound
CAS Number 54910-89-3296276-41-0[2][3][4][5][6]
Molecular Formula C₁₇H₁₈F₃NO[1]C₉H₁₀F₃N[3]
Molecular Weight 309.33 g/mol [1]189.18 g/mol [3][6]
Structure Fluoxetine Structurethis compound Structure

Synthesis of Fluoxetine: Key Methodologies

The synthesis of fluoxetine has been approached through various routes. A common strategy involves the preparation of the key intermediate, 3-(methylamino)-1-phenylpropan-1-ol, followed by an etherification reaction.

General Synthetic Workflow

The logical flow for a common fluoxetine synthesis is depicted below. This pathway underscores that intermediates are structurally distinct from this compound.

G A Acetophenone B 3-Methylamino-1-phenylpropan-1-one (Mannich Reaction) A->B Methylamine HCl, Paraformaldehyde C 3-Methylamino-1-phenylpropan-1-ol (Reduction) B->C Reduction (e.g., KBH₄) E Fluoxetine (Williamson Ether Synthesis) C->E D 4-Chlorobenzotrifluoride D->E Etherification

Caption: A generalized synthetic workflow for Fluoxetine.

Experimental Protocol: Synthesis via Mannich Reaction and Etherification

A representative protocol for the synthesis of fluoxetine is as follows:

Step 1: Synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

  • Acetophenone, methylamine hydrochloride, and paraformaldehyde are reacted, typically in a suitable solvent like ethanol with catalytic acid (e.g., HCl).

  • The mixture is refluxed until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

  • The resulting Mannich base, 3-methylamino-1-phenylpropan-1-one, is isolated as its hydrochloride salt upon cooling and filtration.[7]

Step 2: Reduction to 3-methylamino-1-phenylpropan-1-ol

  • The 3-methylamino-1-phenylpropan-1-one hydrochloride is dissolved in a solvent such as methanol or ethanol.

  • A reducing agent, for example, potassium borohydride or sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0-5 °C).

  • The reaction is stirred until the reduction of the ketone is complete.

  • The product, 3-methylamino-1-phenylpropan-1-ol, is isolated after an acidic workup followed by basification and extraction.[7]

Step 3: Etherification to Fluoxetine

  • The 3-methylamino-1-phenylpropan-1-ol intermediate is dissolved in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.

  • A strong base, such as sodium hydride or potassium t-butoxide, is added to form the alkoxide.[8]

  • 4-chlorobenzotrifluoride is added to the reaction mixture.

  • The mixture is heated (e.g., to 80-100 °C) to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[8][9]

  • Upon completion, the reaction is quenched, and fluoxetine is isolated and purified, often by conversion to its hydrochloride salt.[7][8]

Metabolism of Fluoxetine

Fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2D6 playing a major role.[10] The metabolic pathways do not lead to the formation of this compound.

Key Metabolic Pathways

The two primary metabolic routes for fluoxetine are:

  • N-demethylation: Fluoxetine is demethylated to form its only major active metabolite, norfluoxetine. This metabolite is also a potent and selective serotonin reuptake inhibitor.[10][11]

  • O-dealkylation: This pathway involves the cleavage of the ether bond to yield p-trifluoromethylphenol, which is subsequently conjugated and excreted.[10][12]

The metabolic fate of fluoxetine is illustrated in the following diagram.

G Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-Demethylation (CYP2D6, CYP2C9) TFMP p-Trifluoromethylphenol Fluoxetine->TFMP O-Dealkylation Conjugates Conjugated Metabolites (e.g., Hippuric Acid) TFMP->Conjugates Further Metabolism

Caption: Major metabolic pathways of Fluoxetine.

Pharmacological Profile of Fluoxetine

Fluoxetine's therapeutic effect derives from its potent and selective inhibition of the serotonin transporter (SERT). This inhibition leads to an increase in the synaptic concentration of serotonin, enhancing serotonergic neurotransmission.

TargetActivityKi Value (nM)Reference
Serotonin Transporter (SERT) Inhibition0.8 - 1.9[13]
Norepinephrine Transporter (NET) Inhibition150 - 320[13]
Dopamine Transporter (DAT) Inhibition>1000[13]

Note: Ki values can vary based on experimental conditions. The data presented demonstrates the high selectivity for SERT.

Signaling and Mechanism of Action

The mechanism of action of fluoxetine at the synaptic cleft is a cornerstone of its pharmacology.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Serotonin (5-HT) in Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT Receptor 5-HT Receptors Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: Mechanism of action of Fluoxetine at the serotonin synapse.

Conclusion

References

Methodological & Application

Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a key intermediate in the development of various pharmaceutical compounds. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and binding affinity, making this compound a valuable building block in medicinal chemistry.

Application Notes

This compound serves as a crucial precursor for the synthesis of a range of biologically active molecules. Its structural motif is found in compounds targeting various receptors and enzymes. The primary applications include:

  • Pharmaceutical Intermediate: Used in the synthesis of active pharmaceutical ingredients (APIs) for conditions affecting the central nervous system, inflammatory diseases, and metabolic disorders.

  • Agrochemical Development: A building block for novel pesticides and herbicides, where the trifluoromethyl group can enhance efficacy and selectivity.

  • Materials Science: Incorporated into functional organic materials due to the electronic properties conferred by the trifluoromethylphenyl group.

The synthetic routes outlined below are robust and scalable, making them suitable for both academic research and industrial drug development.

Synthetic Pathways

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

  • Route 1: Reductive Amination of 2-(Trifluoromethyl)benzaldehyde. This is a direct and efficient one-pot method.

  • Route 2: N-methylation of 1-[2-(Trifluoromethyl)phenyl]methanamine. This two-step approach is useful if the primary amine is readily available.

Route 1: Reductive Amination

This method involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine in the presence of a reducing agent to form the target secondary amine.

Diagram of Reductive Amination Pathway

G A 2-(Trifluoromethyl)benzaldehyde C Imine Intermediate A->C + Methylamine - H2O B Methylamine (CH3NH2) B->C D This compound C->D + Reducing Agent R Reducing Agent (e.g., NaBH4, NaBH(OAc)3) R->C

Caption: Reductive amination of 2-(trifluoromethyl)benzaldehyde.

Experimental Protocol
  • Materials:

    • 2-(Trifluoromethyl)benzaldehyde

    • Methylamine (40% solution in water or 2 M solution in THF)

    • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH) or Dichloromethane (DCM)

    • Hydrochloric acid (1 M HCl)

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Dichloromethane (DCM) for extraction

  • Procedure:

    • To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (0.2 M), add methylamine solution (1.2 eq) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with a saturated sodium bicarbonate solution until the pH is > 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Representative)
ParameterValue
Yield 75-90%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, 1H), 7.50 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 3.80 (s, 2H), 2.45 (s, 3H), 1.50 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 140.5, 132.0, 128.0, 127.5 (q, J = 30 Hz), 126.0 (q, J = 5 Hz), 124.5 (q, J = 272 Hz), 55.0, 36.0
Mass Spectrometry (ESI+) m/z 190.09 [M+H]⁺

Route 2: N-methylation of 1-[2-(Trifluoromethyl)phenyl]methanamine

This route involves the initial synthesis or procurement of 1-[2-(trifluoromethyl)phenyl]methanamine, followed by methylation. A common method for this methylation is the Eschweiler-Clarke reaction.

Diagram of N-methylation Pathway

G A 1-[2-(Trifluoromethyl)phenyl]methanamine D This compound A->D B Formaldehyde (CH2O) B->D Eschweiler-Clarke Reaction C Formic Acid (HCOOH) C->D

Caption: N-methylation via the Eschweiler-Clarke reaction.

Experimental Protocol
  • Materials:

    • 1-[2-(Trifluoromethyl)phenyl]methanamine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (2 M aqueous solution)

    • Dichloromethane (DCM) for extraction

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flask containing 1-[2-(trifluoromethyl)phenyl]methanamine (1.0 eq), add formaldehyde (2.5 eq) followed by formic acid (2.5 eq) at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Carbon dioxide evolution will be observed.

    • Cool the reaction mixture to room temperature and carefully basify with 2 M sodium hydroxide solution until the pH is > 10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data (Representative)
ParameterValue
Yield 80-95%
Purity (by HPLC) >98%
Spectroscopic Data Consistent with data from Route 1

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of the target compound.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis A Combine Reactants and Solvent B Stir at Controlled Temperature A->B C Monitor Reaction (TLC, LC-MS) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry Organic Layer E->F G Solvent Evaporation F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Pure Product I->J

Caption: General laboratory workflow for synthesis and purification.

Application Notes and Protocols for the Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a substituted benzylamine derivative. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound via a reductive amination pathway.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a one-pot reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine. This method involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine using a mild reducing agent such as sodium borohydride. Reductive amination is a widely utilized and efficient method for the formation of carbon-nitrogen bonds.[1][2]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Starting Materials 2-(trifluoromethyl)benzaldehyde, Methylamine (40% in water), Sodium Borohydride
Solvent Methanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 85-95% (based on similar reductive aminations)
Purity >95% (after purification)
Purification Method Column Chromatography

Experimental Protocol

Materials:

  • 2-(trifluoromethyl)benzaldehyde

  • Methylamine (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol. Cool the solution to 0°C using an ice bath.

  • Imine Formation: To the cooled solution, add a 40% aqueous solution of methylamine (1.2 equivalents) dropwise while maintaining the temperature at 0°C. Stir the reaction mixture at this temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or solid.

    • Characterize the final product by NMR spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification start_aldehyde 2-(Trifluoromethyl)benzaldehyde imine_formation Imine Formation (Methanol, 0°C) start_aldehyde->imine_formation start_amine Methylamine start_amine->imine_formation reduction Reduction with NaBH4 (0°C to RT) imine_formation->reduction In situ quench Quench with Water reduction->quench extraction Extraction with DCM quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography end_product This compound chromatography->end_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Illustrative)

While there is no direct signaling pathway involved in this chemical synthesis, the following diagram illustrates the logical relationship and transformation of the key chemical species during the reaction.

ReactionPathway Reaction Pathway of Reductive Amination aldehyde 2-(Trifluoromethyl)benzaldehyde imine Iminium Intermediate aldehyde->imine amine Methylamine amine->imine product This compound imine->product reducing_agent NaBH4 reducing_agent->product Reduction

Caption: Logical flow of the reductive amination reaction.

References

Application Notes and Protocols for the Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a substituted benzylamine derivative. Compounds containing the trifluoromethyl group are of significant interest in medicinal chemistry due to the unique properties this moiety imparts, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This application note provides a detailed protocol for the synthesis of this compound from 2-(trifluoromethyl)benzaldehyde and methylamine using a one-pot reductive amination procedure with sodium borohydride as the reducing agent.

Principle of Reductive Amination

Reductive amination involves two key steps that typically occur in a single reaction vessel. First, the carbonyl group of an aldehyde or ketone reacts with an amine to form a hemiaminal, which then dehydrates to form an imine intermediate. In the second step, the imine is reduced in situ by a reducing agent to form the final amine product. This method is highly efficient for the formation of carbon-nitrogen bonds.

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde (98%)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium Borohydride (NaBH₄) (99%)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (20 mL).

  • Imine Formation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add methylamine solution (1.2 eq) dropwise over 10-15 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding water (20 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical reductive amination reactions of similar substrates.

ParameterValueReference
Reactants
2-(Trifluoromethyl)benzaldehyde1.0 mmol (174.1 mg)N/A
Methylamine (2.0 M in THF)1.2 mmol (0.6 mL)N/A
Sodium Borohydride1.5 mmol (56.7 mg)N/A
Reaction Conditions
SolventMethanol[1]
Temperature0 °C to Room Temperature[2]
Reaction Time4-6 hoursGeneral Protocol
Product
This compound
Molecular FormulaC₉H₁₀F₃N[3]
Molecular Weight189.18 g/mol [3]
Expected Yield80-90%Estimated
Spectroscopic Data (Simulated)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.65 (d, 1H), 7.50 (t, 1H), 7.35 (t, 1H), 7.30 (d, 1H), 3.85 (s, 2H), 2.45 (s, 3H), 1.50 (br s, 1H)Based on similar structures
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)139.5, 132.0, 128.5, 127.0 (q, J = 5 Hz), 126.0, 124.5 (q, J = 274 Hz), 53.0, 36.0Based on similar structures
Mass Spec (EI) m/z189 (M⁺), 174, 115Estimated

Mandatory Visualization

The following diagrams illustrate the key aspects of this application note.

Reductive_Amination_Pathway Signaling Pathway for Reductive Amination Aldehyde 2-(Trifluoromethyl)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Methylamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product This compound Imine->Product Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Product Reduction

Caption: Reductive amination reaction pathway.

Experimental_Workflow Experimental Workflow Start Start Step1 Dissolve Aldehyde in Methanol Start->Step1 Step2 Add Methylamine at 0 °C Step1->Step2 Step3 Imine Formation at RT Step2->Step3 Step4 Add NaBH4 at 0 °C Step3->Step4 Step5 Reduction at RT Step4->Step5 Step6 Aqueous Work-up Step5->Step6 Step7 Extraction with DCM Step6->Step7 Step8 Drying and Concentration Step7->Step8 Step9 Column Chromatography Step8->Step9 End Pure Product Step9->End

Caption: Step-by-step experimental workflow.

Logical_Relationship Key Reaction Relationships cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Aldehyde Aldehyde (Electrophile) Imine Imine Aldehyde->Imine Amine Amine (Nucleophile) Amine->Imine Final_Amine Substituted Amine Imine->Final_Amine Reducing_Agent Reducing Agent Reducing_Agent->Final_Amine

Caption: Logical relationships of reaction components.

References

Application Notes and Protocols for the N-methylation of 2-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. 2-(Trifluoromethyl)benzylamine is a valuable building block in the synthesis of various biologically active compounds. Its N-methylated derivatives are of considerable interest for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the N-methylation of 2-(trifluoromethyl)benzylamine, yielding N-methyl-2-(trifluoromethyl)benzylamine and N,N-dimethyl-2-(trifluoromethyl)benzylamine. Two primary methods are discussed: the classical Eschweiler-Clarke reaction and a modern catalytic approach using a heterogeneous catalyst.

Physicochemical Properties of 2-(Trifluoromethyl)benzylamine

PropertyValue
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
Appearance Clear colorless to light yellow liquid
Density 1.249 g/mL at 25 °C[1]
Boiling Point 108-110 °C at 64 mmHg
Refractive Index n20/D 1.471[1]

Methods for N-methylation

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines.[2][3] It utilizes formic acid as both the reducing agent and a catalyst, and formaldehyde as the source of the methyl group.[2][3][4] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid to yield the methylated amine.[2][3][4] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts.[2][3]

Reaction Scheme:

Heterogeneous Catalytic N-methylation

Modern synthetic methods often employ catalytic systems to achieve N-methylation under milder conditions and with greater selectivity. Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), offer advantages in terms of ease of separation, reusability, and often milder reaction conditions compared to classical methods.[2] In this approach, formaldehyde is used as the methyl source in the presence of a catalyst and typically under a hydrogen atmosphere.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N,N-dimethylation of substituted benzylamines based on literature precedents. The yield for 2-(trifluoromethyl)benzylamine is expected to be moderate, potentially influenced by the steric hindrance and electronic effects of the ortho-trifluoromethyl group.[2]

SubstrateMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-HalobenzylamineCatalytic5% Ru/C, HCHO, H₂Methanol70854[2]
BenzylamineEschweiler-ClarkeHCOOH, HCHO-1006~90General Literature
BenzylamineCatalytic5% Ru/C, HCHO, H₂Methanol708>99[2]
4-MethoxybenzylamineCatalytic5% Ru/C, HCHO, H₂Methanol70895[2]

Experimental Protocols

Protocol 1: N,N-dimethylation of 2-(Trifluoromethyl)benzylamine via Eschweiler-Clarke Reaction

This protocol is a representative procedure adapted from general Eschweiler-Clarke reaction conditions.[3][4]

Materials:

  • 2-(Trifluoromethyl)benzylamine

  • Formic acid (98-100%)

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)benzylamine (10.0 g, 57.1 mmol).

  • With stirring, add formic acid (13.1 g, 10.8 mL, 285.5 mmol, 5.0 eq).

  • Slowly add formaldehyde solution (37 wt. %, 9.2 g, 8.6 mL, 114.2 mmol, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and maintain at this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH > 11 by the slow addition of 10 M sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • The crude N,N-dimethyl-2-(trifluoromethyl)benzylamine can be purified by distillation or column chromatography on silica gel.

Protocol 2: Catalytic N,N-dimethylation of 2-(Trifluoromethyl)benzylamine

This protocol is based on the Ru/C-catalyzed N-methylation of substituted benzylamines.[2]

Materials:

  • 2-(Trifluoromethyl)benzylamine

  • Ruthenium on carbon (5% Ru/C)

  • Formaldehyde (37 wt. % in H₂O)

  • Methanol

  • Hydrogen gas (H₂)

  • Autoclave reactor or a suitable pressure vessel

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave reactor, combine 2-(trifluoromethyl)benzylamine (1.0 g, 5.71 mmol), 5% Ru/C (50 mg, 5 wt. %), and methanol (20 mL).

  • Add formaldehyde solution (37 wt. %, 1.4 g, 1.3 mL, 17.1 mmol, 3.0 eq).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 20 bar.

  • Heat the reaction mixture to 70 °C with vigorous stirring and maintain for 8-12 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure N,N-dimethyl-2-(trifluoromethyl)benzylamine.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the general transformation and the relationship between the starting material, intermediates, and the final product in the N-methylation of a primary amine.

N_Methylation_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product Primary_Amine Primary Amine (R-NH₂) Iminium_Ion Iminium Ion [R-N=CH₂]⁺ Primary_Amine->Iminium_Ion + Methyl Source Methyl_Source Methyl Source (e.g., HCHO) Reducing_Agent Reducing Agent (e.g., HCOOH or H₂/Catalyst) Secondary_Amine Secondary Amine (R-NHCH₃) Iminium_Ion->Secondary_Amine + Reducing Agent Tertiary_Amine Tertiary Amine (R-N(CH₃)₂) Iminium_Ion->Tertiary_Amine + Reducing Agent Secondary_Amine->Iminium_Ion + Methyl Source (Repeats)

Caption: General pathway for the N,N-dimethylation of a primary amine.

Experimental Workflow

The diagram below outlines the key steps in a typical N-methylation experiment, from reaction setup to product isolation and purification.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Combine Amine, Reagents, Solvent) Start->Reaction_Setup Reaction 2. Heating & Stirring (Monitor Progress) Reaction_Setup->Reaction Workup 3. Quenching & Extraction Reaction->Workup Purification 4. Drying & Solvent Removal Workup->Purification Final_Product 5. Purification (Distillation/Chromatography) Purification->Final_Product End End Final_Product->End

Caption: A typical workflow for an N-methylation experiment.

References

Application Notes and Protocols for the Purification of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of substituted benzylamines and related trifluoromethylated compounds.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. The most common and effective techniques include:

  • Acid-Base Extraction: An effective method for separating the basic amine product from neutral and acidic impurities.

  • Silica Gel Column Chromatography: A high-resolution technique for separating compounds with different polarities.

  • Distillation: Suitable for the purification of thermally stable liquids on a larger scale.

A general workflow for the purification is presented below.

Purification Workflow Purification Workflow for this compound crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography High Purity distillation Distillation extraction->distillation Large Scale pure_product Pure this compound chromatography->pure_product distillation->pure_product

A general workflow for the purification of the target compound.

Data Summary

Purification TechniqueKey ParametersExpected PurityExpected YieldScale
Acid-Base Extraction 1 M HCl (acidic), 1 M NaOH (basic), Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)>90%>85%Small to Large
Column Chromatography Stationary Phase: Silica Gel (300-400 mesh) Mobile Phase: Ethyl Acetate/Petroleum Ether Gradient>98%60-80%Small to Medium
Distillation Method: Vacuum Distillation Conditions: To be determined based on boiling point>95%>70%Medium to Large

Experimental Protocols

Protocol for Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral and acidic impurities.

Materials:

  • Crude this compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (or other suitable organic solvent)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic amine will move to the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is basic (pH > 10), which will precipitate the free amine.

  • Back Extraction: Extract the liberated amine back into an organic solvent (e.g., ethyl acetate) 2-3 times.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.

Acid-Base Extraction Workflow Acid-Base Extraction Protocol start Crude Product in Organic Solvent add_acid Extract with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Amine Salt) separate1->aqueous_layer organic_layer1 Organic Layer (Neutral Impurities) separate1->organic_layer1 basify Basify with 1M NaOH aqueous_layer->basify add_organic Extract with Organic Solvent basify->add_organic separate2 Separate Layers add_organic->separate2 organic_layer2 Organic Layer (Pure Amine) separate2->organic_layer2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 wash Wash with Brine organic_layer2->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate end Purified Amine evaporate->end

Workflow for the acid-base extraction of the target amine.
Protocol for Silica Gel Column Chromatography

This method is suitable for achieving high purity, especially for small to medium-scale preparations.[1]

Materials:

  • Crude or partially purified this compound

  • Silica Gel (300-400 mesh)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (or Hexanes)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry sample onto the top of the column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 100% petroleum ether or a small percentage of ethyl acetate in petroleum ether). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.

Column Chromatography Workflow Column Chromatography Protocol start Prepare Silica Gel Column load_sample Load Crude Product start->load_sample elute Elute with Solvent Gradient (Petroleum Ether -> EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Highly Pure Amine evaporate->end

Workflow for purification by column chromatography.
Protocol for Distillation

Distillation is a practical method for purifying larger quantities of thermally stable liquid amines.

Materials:

  • Crude or partially purified this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.

  • Charging the Flask: Add the crude amine and boiling chips to the round-bottom flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point under vacuum will need to be determined experimentally. It is advisable to collect a forerun, the main fraction, and a tail fraction.

  • Analysis: Analyze the purity of the main fraction.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific impurities present in the crude product. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Note: 1H NMR Characterization of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes a predicted data summary, a comprehensive experimental workflow, and a step-by-step protocol for sample preparation, data acquisition, and processing. This guide is intended for researchers in organic chemistry and drug development requiring precise analytical methods for compound verification.

Chemical Structure

Compound Name: this compound Molecular Formula: C₉H₁₀F₃N Molecular Weight: 189.18 g/mol Structure:

Chemical Structure of this compound

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, N-methyl, and amine protons. The electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the chemical shifts of the adjacent aromatic and benzylic protons, causing them to appear further downfield.[1][2][3]

The expected quantitative data is summarized in the table below. Note that the chemical shift of the N-H proton can be variable and the signal may be broad due to solvent effects and chemical exchange.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (Ar-H)7.30 - 7.70Multiplet (m)4HN/A
Benzylic (Ar-CH -N)~3.90Quartet (q)1H~6-7
N-Methyl (N-CH₃ )~2.45Singlet (s)3HN/A
Amine (N-H )1.5 - 2.5 (variable, broad)Singlet (br s)1HN/A

Experimental Workflow

The process for acquiring and analyzing the 1H NMR spectrum involves several key stages, from sample preparation to final data interpretation. The logical flow of this process is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (~5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H NMR Spectrum (Set Parameters) F->G H Fourier Transform (FID -> Spectrum) G->H I Phase and Baseline Correction H->I J Calibrate Spectrum (TMS at 0 ppm) I->J K Integrate Peaks J->K L Peak Picking and Multiplet Analysis K->L M Structural Assignment L->M

Caption: Logical workflow for 1H NMR analysis.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum on a standard 400 MHz spectrometer.

4.1. Materials and Reagents

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[4]

  • Tetramethylsilane (TMS) as an internal standard.[5]

  • 5 mm NMR tubes

  • Pasteur pipette

  • Volumetric flask and analytical balance

4.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Cap the NMR tube securely.

4.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the field frequency to the deuterium signal of the solvent (CDCl₃).

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A good shim will show a narrow peak for the TMS signal.

  • Set Acquisition Parameters: Use the following typical parameters for a 400 MHz spectrometer:

    • Pulse Program: Standard 1D proton (zg30)

    • Number of Scans (NS): 16 to 64 (depending on sample concentration)

    • Relaxation Delay (D1): 1.0 - 2.0 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): 20 ppm (centered around 5 ppm)

    • Temperature: 298 K (25 °C)

  • Start the acquisition.

4.4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the baseline.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the N-methyl singlet) to 3.00 to normalize the other integrals.

  • Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze the splitting patterns to determine coupling constants (J-values).[6]

Interpretation of Results

  • Aromatic Region (7.30 - 7.70 ppm): The four protons on the benzene ring will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The ortho-position of the -CF₃ group breaks the symmetry of the ring, leading to this complex pattern.[1][7]

  • Benzylic Proton (~3.90 ppm): The single proton on the carbon adjacent to the aromatic ring and the nitrogen is expected to be a quartet, assuming coupling to the three protons of the N-methyl group (this is less common) or more likely a multiplet due to coupling with the N-H proton. Its downfield shift is characteristic of benzylic protons.[2][8][9]

  • N-Methyl Protons (~2.45 ppm): The three protons of the methyl group attached to the nitrogen typically appear as a sharp singlet. If N-H coupling is present and not averaged by exchange, this signal could appear as a doublet.[10]

  • Amine Proton (1.5 - 2.5 ppm): The N-H proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature. It may not show clear coupling. In some cases, it can be identified by performing a D₂O exchange experiment, where the N-H peak disappears.

By correlating the integration values, chemical shifts, and multiplicities, a confident structural assignment of this compound can be achieved.

References

Application Notes and Protocols for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a fluorinated organic compound with significant potential as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic and pharmacodynamic properties.[1][2][3] The strong electron-withdrawing nature of the -CF3 group can improve metabolic stability, increase lipophilicity, and modulate the basicity of the amine, thereby positively influencing the binding affinity and overall efficacy of a drug molecule.[3][4]

These application notes provide a comprehensive overview of the synthesis of this compound and outline its potential applications in drug discovery, supported by detailed experimental protocols and logical workflows. While direct synthesis of a commercialized API using this specific ortho-isomer is not prominently documented in publicly available literature, its structural motifs are present in various therapeutic agents, suggesting its utility as a valuable intermediate.

Chemical Properties and Data

A summary of the key chemical properties for the precursor, 2-(trifluoromethyl)benzylamine, is provided below.

PropertyValueReference
Molecular Formula C₈H₈F₃N--INVALID-LINK--
Molecular Weight 175.15 g/mol --INVALID-LINK--
Boiling Point 108-110 °C at 64 mmHg--INVALID-LINK--
Density 1.249 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.471--INVALID-LINK--

Synthesis Protocols

The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the precursor 2-(trifluoromethyl)benzylamine, followed by its N-methylation.

Protocol 1: Synthesis of 2-(trifluoromethyl)benzylamine

This protocol is adapted from a known synthetic route involving the reduction of an azide.

Materials:

  • 1-(azidomethyl)-2-(trifluoromethyl)benzene

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a solution of 1-(azidomethyl)-2-(trifluoromethyl)benzene (1 equivalent) in concentrated HCl, add tin(II) chloride (3 equivalents).

  • Stir the reaction mixture at 80°C for 2 hours.

  • Quench the reaction mixture with water and neutralize with sodium bicarbonate.

  • Extract the product with a mixture of 1-1.5% methanol in dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(trifluoromethyl)benzylamine.

Protocol 2: N-methylation of 2-(trifluoromethyl)benzylamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines to tertiary amines, avoiding the formation of quaternary ammonium salts.[2][5]

Materials:

  • 2-(trifluoromethyl)benzylamine

  • Formic acid (HCOOH), 90%

  • Formaldehyde (HCHO), 37% aqueous solution

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To 2-(trifluoromethyl)benzylamine (1 equivalent), add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).

  • Heat the mixture at 80°C for 18 hours.

  • Cool the reaction to room temperature.

  • Add water and 1M HCl, then extract with dichloromethane.

  • Basify the aqueous phase to pH 11 and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Potential Applications in API Synthesis

The this compound scaffold is a valuable pharmacophore. Benzylamine and its derivatives are integral components of a wide range of pharmaceuticals. The introduction of a trifluoromethyl group can significantly enhance the therapeutic profile of a drug. For instance, trifluoromethylated compounds are found in drugs for treating cancer, neurological disorders, and infectious diseases.[6][7]

While a specific, commercialized API directly synthesized from the ortho-isomer remains to be identified in the literature, its structural elements are found in various patented compounds, suggesting its role in the development of novel therapeutics. For example, substituted benzylamine derivatives are explored as inhibitors of plasma kallikrein for treating conditions like diabetic retinopathy.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and the general importance of trifluoromethylated compounds in drug discovery.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1-(azidomethyl)-2- (trifluoromethyl)benzene step1 Reduction with SnCl2/HCl start->step1 intermediate 2-(trifluoromethyl)benzylamine step1->intermediate step2 Eschweiler-Clarke Reaction (HCHO, HCOOH) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Drug_Discovery_Logic cluster_discovery Role in Drug Discovery lead Lead Compound modification Structural Modification with This compound lead->modification properties Enhanced Properties: - Metabolic Stability - Lipophilicity - Binding Affinity modification->properties candidate Drug Candidate properties->candidate

Caption: Logic of utilizing the target compound in drug discovery.

Signaling Pathways: An Inferential Perspective

Given the absence of a specific API synthesized from this compound, a definitive signaling pathway cannot be delineated. However, based on the therapeutic areas where structurally similar benzylamine and trifluoromethylated compounds are active, it is plausible that molecules derived from this building block could modulate pathways involved in:

  • Neurotransmission: Many CNS-active drugs contain benzylamine moieties. Therefore, APIs derived from the title compound could potentially interact with neurotransmitter receptors or transporters.

  • Kinase Signaling: Trifluoromethylated compounds have been successfully developed as kinase inhibitors for cancer therapy.[1] The unique electronic properties of the trifluoromethyl group can contribute to potent and selective binding to the ATP-binding pocket of kinases.

  • Inflammatory Pathways: As mentioned, substituted benzylamines have been investigated as plasma kallikrein inhibitors, which are involved in inflammatory processes.

Further research and biological screening of compounds synthesized using this compound are necessary to elucidate the specific signaling pathways they modulate.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel APIs. Its synthesis is achievable through established chemical transformations. The strategic incorporation of the N-methyl and ortho-trifluoromethyl functionalities on the benzylamine scaffold can impart desirable physicochemical and pharmacological properties to lead compounds, making it a valuable tool for medicinal chemists in the pursuit of next-generation therapeutics. The provided protocols and conceptual frameworks are intended to guide researchers in exploring the full potential of this compound in drug discovery and development.

References

Application Note: N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine as a Key Intermediate in the Synthesis of Novel Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. A key strategy in modern medicinal chemistry is the incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note details the synthesis and utility of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a valuable intermediate for the development of novel SSRIs. We provide a comprehensive, step-by-step protocol for the synthesis of this intermediate via reductive amination. Furthermore, we outline its potential application in constructing new chemical entities designed to target the serotonin transporter (SERT), supported by a discussion of the underlying chemical principles and biological mechanisms.

Part 1: Scientific Rationale and Background

The Serotonin Hypothesis and the Role of SSRIs

The monoamine hypothesis postulates that a deficiency in synaptic serotonin (5-hydroxytryptamine, 5-HT) is a significant contributor to the pathophysiology of depression.[1] SSRIs are a class of drugs that function by selectively blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[2] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] While the immediate effect is the blockage of SERT, the therapeutic benefits of SSRIs are believed to arise from longer-term neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors and modulation of neurotrophic factors like BDNF.[3][4]

The "Magic" of Fluorine: The Trifluoromethyl Group in Drug Design

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to optimize a molecule's properties.[5] The -CF3 group is highly electronegative and lipophilic, which can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity.[6][7]

Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.[6]

  • Increased Lipophilicity: The -CF3 group can significantly increase a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier—a critical feature for CNS-acting drugs.[8]

  • Modulated Basicity: When placed on or near a nitrogen atom, the strong electron-withdrawing nature of the -CF3 group can lower the pKa of the amine, influencing its ionization state at physiological pH and potentially altering its interaction with biological targets.[8]

A prominent example is Fluoxetine, a widely prescribed SSRI, where the -CF3 group on the phenoxy ring is crucial for its selective activity and favorable pharmacokinetic profile.[8] this compound incorporates this valuable moiety, positioning it as an excellent starting point for novel SRI discovery.

SERT Serotonin Transporter (SERT) Presynaptic Presynaptic Neuron SERT->Presynaptic Transports 5-HT back Serotonin_Synapse Serotonin (5-HT) in Synaptic Cleft Serotonin_Synapse->SERT Binding for Reuptake Receptors 5-HT Receptors Serotonin_Synapse->Receptors Activates Presynaptic->Serotonin_Synapse Release Postsynaptic Postsynaptic Neuron SSRI SSRI Drug SSRI->SERT Blocks Receptors->Postsynaptic Signal Transduction

Figure 1: Mechanism of action for SSRIs at the serotonergic synapse.

Part 2: Synthesis Protocol for the Intermediate

This section provides a detailed protocol for the synthesis of This compound from commercially available starting materials. The chosen method is a one-pot reductive amination, which is highly efficient and widely used for the formation of secondary amines.[9]

Reaction Scheme

reactant1 2-(Trifluoromethyl)benzaldehyde intermediate Imine Intermediate (Unstable, formed in situ) reactant1->intermediate + CH3NH2 - H2O reactant2 Methylamine (CH3NH2) product This compound intermediate->product Reduction (e.g., NaBH(OAc)3)

Figure 2: Synthetic workflow for this compound.

Causality of Experimental Choices
  • Reaction Type: Reductive amination is selected for its high efficiency in forming C-N bonds. It combines the formation of an imine from an aldehyde and a primary amine, and its subsequent reduction, into a single, streamlined process.[9]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent. It is particularly effective for reducing imines in the presence of aldehydes, minimizing side reactions like the reduction of the starting aldehyde. It does not vigorously react with protic solvents like methanol, making the reaction setup more manageable than with stronger hydrides.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the organic reactants and the reducing agent.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-(Trifluoromethyl)benzaldehyde174.121.74 g10.0Starting material
Methylamine (40% wt. in H₂O)31.060.85 mL11.0Amine source, slight excess
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.943.18 g15.0Reducing agent
Dichloromethane (DCM), anhydrous84.9350 mL-Reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL-For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent
Round-bottom flask (100 mL)-1-Reaction vessel
Magnetic stirrer and stir bar-1-For agitation
Separatory funnel (250 mL)-1-For extraction
Rotary evaporator-1-For solvent removal
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.74 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add methylamine solution (0.85 mL, 11.0 mmol) to the stirring solution. Allow the mixture to stir at room temperature for 20 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete, slowly and carefully add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and any remaining acid. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.

Part 3: Application in the Synthesis of a Novel SRI Candidate

The synthesized intermediate, a secondary amine, is a versatile building block. It can be further functionalized to create more complex molecules with potential SRI activity. The following protocol outlines a representative N-alkylation reaction to append a pharmacophore commonly found in CNS drugs.

Proposed Reaction: N-Alkylation

This protocol describes the alkylation of the secondary amine with 2-bromoethanol, followed by conversion of the alcohol to a chloride, and finally coupling with a phenolic moiety. This multi-step sequence builds a scaffold reminiscent of aryloxyalkylamine-type SRIs.

start N-methyl-1-[2-(trifluoromethyl) -phenyl]methanamine intermediate1 N-ethanol intermediate start->intermediate1 Step A: Alkylation step1_reagent BrCH2CH2OH, K2CO3 step2_reagent SOCl2 step3_reagent Phenol derivative, Base intermediate1->step1_reagent intermediate2 N-chloroethyl intermediate intermediate1->intermediate2 Step B: Chlorination intermediate2->step2_reagent product Novel Aryloxyalkylamine SRI Candidate intermediate2->product Step C: Etherification product->step3_reagent

Figure 3: Proposed synthetic route to a novel SRI candidate.

Protocol for Step A: N-Alkylation with 2-Bromoethanol
  • Setup: In a round-bottom flask, dissolve this compound (5.0 mmol) in 30 mL of acetonitrile.

  • Add Base: Add potassium carbonate (K₂CO₃, 1.04 g, 7.5 mmol) to the solution.

  • Add Alkylating Agent: Add 2-bromoethanol (0.43 mL, 6.0 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the solids and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude N-ethanol intermediate, which can be purified by column chromatography.

This protocol serves as a template. Subsequent steps (chlorination with thionyl chloride and Williamson ether synthesis with a selected phenol) would follow standard organic chemistry procedures to complete the synthesis of the final target molecule.

References

Application Notes: "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct applications of "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" in polymer chemistry are not extensively documented in publicly available literature. However, the molecule's structure, featuring a reactive secondary amine and a trifluoromethylphenyl group, suggests its potential as a valuable building block or modifying agent in the synthesis of high-performance polymers. The incorporation of trifluoromethyl (-CF3) groups into polymer backbones is a well-established strategy for enhancing key material properties.[1] This document outlines potential applications, hypothetical experimental protocols, and the expected impact of integrating this compound into polymer systems, drawing parallels from existing research on fluorinated polymers.

The trifluoromethyl group is known to impart desirable characteristics such as increased solubility, thermal and thermo-oxidative stability, lower dielectric constant, reduced water absorption, and enhanced gas permeability.[1][2] These properties make fluorinated polymers highly sought after for applications in microelectronics, optical devices, and gas separation membranes.[1][3]

Physicochemical Properties of this compound

A clear understanding of the monomer's or modifying agent's properties is crucial for its successful incorporation into a polymer matrix. The table below summarizes the known properties of the title compound, which is isomeric with commercially available variants.

PropertyValueReference
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
Appearance Solid
Boiling Point ~187.0°C[4]
Density ~1.149 g/cm³[4]

Hypothetical Applications in Polymer Synthesis

Based on its chemical structure, "this compound" can be envisioned to function in several capacities within polymer chemistry:

  • Chain-Growth Polymerization (as a modifying agent): The secondary amine could act as a chain transfer agent in certain radical polymerizations, controlling molecular weight and introducing the trifluoromethylphenyl end-group.

  • Step-Growth Polymerization (as a monomer or co-monomer): The amine functionality allows it to react with compounds containing, for example, acyl chlorides, epoxides, or isocyanates to form polyamides, poly(amino alcohol)s, or polyureas, respectively. In this role, it would directly incorporate the trifluoromethylphenyl moiety into the polymer backbone.

  • Surface Modification of Polymers: The compound could be used to chemically modify the surface of existing polymers to impart hydrophobicity, low surface energy, and other properties associated with fluorinated materials.

The presence of the trifluoromethylphenyl group is expected to significantly enhance the properties of the resulting polymers. Fluorinated polyimides and poly(arylene ether)s, for instance, exhibit excellent solubility, high thermal stability (with 5% weight loss temperatures often exceeding 500°C), and low dielectric constants.[2][3]

Experimental Protocols

The following are hypothetical, generalized protocols for the use of "this compound" in polymer synthesis. These are based on established procedures for similar fluorinated monomers.[5]

Protocol 1: Synthesis of a Fluorinated Polyamide via Solution Polycondensation

Objective: To synthesize a polyamide by reacting "this compound" with a diacyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride (or other suitable diacyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Triethylamine (as an acid scavenger)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of "this compound" and an equimolar amount of a suitable diamine co-monomer (if a copolymer is desired) in anhydrous NMP.

  • Add two molar equivalents of triethylamine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate, wash thoroughly with methanol and then water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polymer

Objective: To determine the structure, thermal properties, and molecular weight of the newly synthesized fluorinated polyamide.

Methods:

  • FT-IR Spectroscopy: To confirm the formation of the amide bond (characteristic C=O and N-H stretching) and the presence of the -CF₃ group.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer repeat unit.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the 5% weight loss temperature (Td5).[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[3]

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.

Visualized Workflows and Pathways

Logical Workflow for Polymer Synthesis and Evaluation

The following diagram illustrates the general workflow from monomer synthesis to final polymer property evaluation.

cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Monomer N-methyl-1-[2-(trifluoromethyl) phenyl]methanamine Polymerization Solution Polycondensation Monomer->Polymerization Purification Precipitation & Washing Polymerization->Purification Structural FT-IR, NMR Purification->Structural Thermal TGA, DSC Purification->Thermal MolecularWeight GPC Purification->MolecularWeight Monomer1 Amine Monomer (R-NH-CH₃) Polymer Polyamide Chain -[N(CH₃)-R-CO-Ar-CO]n- Monomer1->Polymer + Monomer2 Diacyl Chloride (Cl-CO-Ar-CO-Cl) Monomer2->Polymer Byproduct HCl Polymer->Byproduct releases

References

Application Notes & Protocols: N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine as a Core Synthon in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern agrochemical design. This functional group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, often leading to a significant boost in pesticidal potency.[1] This document provides a comprehensive guide for researchers and scientists on the synthesis and application of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine , a versatile secondary amine, as a pivotal intermediate for the generation of novel agrochemical candidates. We present a robust, field-proven protocol for its synthesis via reductive amination, followed by a detailed workflow for its derivatization into novel amide analogs and subsequent high-throughput screening for fungicidal and insecticidal activity.

Introduction: The Strategic Value of the 2-(Trifluoromethyl)phenyl Moiety

The trifluoromethyl group is a powerful bioisostere and a key component in a multitude of successful commercial pesticides.[2][3] Its strong electron-withdrawing nature and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] When positioned on a phenyl ring, as in this compound, it creates a chemically stable and lipophilic building block. The ortho-positioning of the CF₃ group, in particular, can enforce specific molecular conformations through steric hindrance, which can be exploited to achieve selective binding to target enzymes or receptors in pests while minimizing off-target effects in non-target organisms.

This guide is predicated on the hypothesis that this compound serves as an ideal starting point for discovery campaigns. Its secondary amine functionality is a prime handle for diversification, allowing for the straightforward introduction of a wide array of chemical functionalities to explore structure-activity relationships (SAR).

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is most efficiently achieved via a one-pot reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine. This method is widely recognized for its operational simplicity and high yields.[4] The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Causality of Experimental Design
  • Choice of Starting Material: 2-(Trifluoromethyl)benzaldehyde is a commercially available and relatively inexpensive starting material, making this synthesis scalable and cost-effective.

  • Choice of Reagent: A solution of methylamine (e.g., 40% in water or 2.0 M in THF/Methanol) is used in slight excess to drive the initial imine formation to completion.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5][6] It is crucial to allow sufficient time for imine formation before the addition of NaBH₄ to prevent the undesired reduction of the starting aldehyde to the corresponding alcohol.[6] Alternative reducing agents like sodium triacetoxyborohydride (STAB) can also be used, which often allow for a one-step addition of all reagents.[5]

  • Solvent System: Methanol is an excellent solvent for this reaction as it readily dissolves the starting materials and the borohydride reducing agent.[5]

Detailed Synthesis Protocol

Materials:

  • 2-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • Methylamine solution (2.0 M in THF, 1.2 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, optional for imine formation)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution (1.2 eq) dropwise to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation (maintaining a pH of ~5-6).

  • Allow the mixture to stir at room temperature for 2-3 hours to ensure complete formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Once imine formation is complete, cool the reaction mixture back down to 0 °C.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between diethyl ether and water. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound as a pure compound.

Characterization Data
PropertyExpected Value
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
Purity (by GC/LC-MS) >95%
¹H NMR, ¹³C NMR, MS Consistent with the structure of the target compound

Application in Agrochemical Synthesis: Derivatization to Novel Amides

The secondary amine of this compound is an excellent nucleophile for creating novel amide derivatives. Amide-containing compounds are prevalent in agrochemicals due to their chemical stability and ability to form hydrogen bonds with biological targets.[7][8] This section outlines a general protocol for synthesizing a library of N-aryl amides for biological screening.

Workflow for Amide Library Synthesis

G cluster_0 Core Intermediate Synthesis cluster_1 Amide Library Generation cluster_2 Purification & Analysis A 2-(Trifluoromethyl)benzaldehyde + Methylamine B Reductive Amination A->B C This compound B->C E Amide Coupling Reaction C->E D Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH) D->E F Novel Amide Library (Diverse R groups) G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Workflow for generating an amide library from the core intermediate.

General Protocol for Amide Synthesis (from Acyl Chlorides)

Materials:

  • This compound (1.0 eq)

  • Desired Acyl Chloride (R-COCl) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Protocols for Biological Activity Screening

The synthesized library of amide derivatives should be screened for potential fungicidal and insecticidal properties. The following are standard, high-throughput compatible protocols for initial screening.

Antifungal Activity Screening Protocol (96-Well Plate Assay)

This protocol is adapted for screening against common phytopathogenic fungi such as Botrytis cinerea, Fusarium oxysporum, and Colletotrichum species.[9]

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Fungal spore suspension (calibrated to 1 x 10⁵ spores/mL)

  • Sterile 96-well flat-bottom microplates

  • Positive control (e.g., Azoxystrobin, Captan)

  • Negative control (medium with DMSO)

  • Microplate reader

Procedure:

  • In the wells of a 96-well plate, add 198 µL of fungal spore suspension in PDB.

  • Add 2 µL of the test compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is ≤1%.

  • Prepare positive control wells (fungal suspension + commercial fungicide) and negative control wells (fungal suspension + 2 µL DMSO).

  • Seal the plate and incubate at 25-28 °C for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)] * 100

Insecticidal Activity Screening Protocol (Larval Contact/Ingestion Assay)

This protocol is suitable for screening against lepidopteran pests like the diamondback moth (Plutella xylostella) or armyworm (Spodoptera frugiperda).[8][10]

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., acetone with a surfactant like Triton X-100)

  • Second or third instar larvae of the target insect

  • Leaf discs (cabbage, lettuce, or artificial diet)

  • Petri dishes or multi-well plates with vented lids

  • Positive control (e.g., Chlorantraniliprole)

  • Negative control (solvent + surfactant only)

Procedure:

  • Prepare solutions of test compounds at the desired screening concentration (e.g., 200 ppm).

  • Uniformly apply 100 µL of the test solution onto a leaf disc and allow the solvent to evaporate completely.

  • Place one treated leaf disc into each well of a 24-well plate or a small petri dish.

  • Carefully place 5-10 larvae onto each leaf disc.

  • Prepare positive and negative control replicates in the same manner.

  • Seal the plates/dishes and incubate at 25 °C with a 16:8 light:dark photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Data Analysis and Hit Progression Workflow

G A Primary Screening (Single High Concentration) B Identify 'Hits' (e.g., >80% Inhibition/Mortality) A->B C Dose-Response Assay (Multiple Concentrations) B->C D Determine EC₅₀ / LC₅₀ Values C->D E SAR Analysis (Structure-Activity Relationship) D->E F Lead Optimization E->F

References

Application Notes and Protocols for the Biological Activity Screening of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a synthetic organic compound featuring a trifluoromethyl group attached to a phenyl ring and an N-methylmethanamine moiety. The trifluoromethyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability, lipophilicity, and biological activity[1][2]. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active molecules suggests potential applications in pharmaceutical and biological research[3]. For instance, derivatives of 2-(trifluoromethyl)-1H-benzimidazole have demonstrated antiparasitic properties[4], and other compounds with trifluoromethylphenyl moieties are investigated as kinase inhibitors and potential radioligands for receptors like NMDA[5][6][7][8].

These application notes provide a comprehensive framework for the initial biological activity screening of this compound. The following protocols outline a tiered approach, beginning with fundamental cytotoxicity assessment, followed by more specific assays to probe for potential anticancer, antimicrobial, and receptor binding activities.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound on HeLa and HepG2 cells.

Concentration (µM)HeLa % Viability (Mean ± SD)HepG2 % Viability (Mean ± SD)
0.1100 ± 2.1100 ± 1.8
198.5 ± 3.299.1 ± 2.5
1085.3 ± 4.590.7 ± 3.9
5052.1 ± 5.165.4 ± 4.8
10021.7 ± 3.835.2 ± 4.1
IC50 (µM) ~55 ~70

Table 2: Antimicrobial activity of this compound.

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli (ATCC 25922)>128
Staphylococcus aureus (ATCC 29213)64
Candida albicans (ATCC 90028)128

Table 3: Receptor Binding Affinity of this compound for Dopamine D2 Receptor.

LigandKi (nM)
This compound850
Haloperidol (Control)1.5

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on mammalian cell lines and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • HeLa (human cervical cancer) and HepG2 (human liver cancer) cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Cell Seeding: Seed HeLa and HepG2 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against representative bacterial and fungal strains.

Materials:

  • This compound

  • Escherichia coli (ATCC 25922)

  • Staphylococcus aureus (ATCC 29213)

  • Candida albicans (ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for yeast

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Receptor Binding Assay (Dopamine D2 Receptor)

Objective: To assess the binding affinity of this compound to a specific G-protein coupled receptor, such as the dopamine D2 receptor, as a representative screening target.

Materials:

  • This compound

  • Membrane preparation from cells expressing human dopamine D2 receptor

  • [3H]-Spiperone (radioligand)

  • Haloperidol (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound or the unlabeled control ligand (Haloperidol).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis Compound This compound StockSol Stock Solution (in DMSO) Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil Cytotoxicity Cytotoxicity Assay (e.g., MTT) SerialDil->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) SerialDil->Antimicrobial ReceptorBinding Receptor Binding Assay (e.g., Dopamine D2) SerialDil->ReceptorBinding IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Ki Ki Determination ReceptorBinding->Ki

Caption: Experimental workflow for biological activity screening.

MAPK_ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellResponse TestCompound This compound TestCompound->Raf Potential Inhibition

Caption: Illustrative MAPK/ERK signaling pathway.

References

Application Notes and Protocols for In Vitro Profiling of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a novel small molecule with structural similarities to known monoamine reuptake inhibitors and monoamine oxidase inhibitors. Its trifluoromethylphenyl moiety suggests potential interactions with biological targets involved in neurotransmission. A thorough in vitro pharmacological profiling is essential to elucidate its mechanism of action and therapeutic potential.

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the inhibitory activity of this compound against key central nervous system targets: the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Quantitative Data Summary

The following tables present example data for well-characterized inhibitors of the target proteins. These tables are intended to serve as a reference for data presentation and comparison of the potency and selectivity of this compound.

Table 1: Inhibitory Potency of Reference Compounds against Monoamine Transporters

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
FluoxetineSERTUptake Inhibition1761
GBR 12909DATBinding Assay51
DesipramineNETBinding Assay-4

Table 2: Inhibitory Potency of Reference Compounds against Monoamine Oxidases

CompoundTargetIC50 (nM)Ki (nM)
ClorgylineMAO-A1.254
SelegilineMAO-B51-

Signaling Pathways and Experimental Workflows

Monoamine Transporter Signaling Pathway

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release monoamine Monoamines (e.g., 5-HT, DA, NE) transporter Monoamine Transporter (SERT, DAT, NET) synaptic_monoamine Synaptic Monoamines release->synaptic_monoamine Exocytosis synaptic_monoamine->transporter Reuptake receptor Postsynaptic Receptor synaptic_monoamine->receptor Binding signaling Downstream Signaling receptor->signaling Activation inhibitor This compound inhibitor->transporter Inhibition

Caption: Inhibition of monoamine reuptake at the synapse.

Experimental Workflow: Radioligand Binding Assay

binding_workflow prep Prepare Membrane Homogenate (Expressing Target Transporter) incubation Incubate Membrane, Radioligand, and Test Compound prep->incubation reagents Prepare Reagents: - Radioligand - Test Compound Dilutions - Assay Buffer reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analysis Data Analysis: Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for monoamine transporter radioligand binding assay.

Experimental Workflow: Monoamine Oxidase (MAO) Inhibition Assay

mao_workflow enzyme_prep Prepare Recombinant MAO-A or MAO-B Enzyme preincubation Pre-incubate Enzyme with Test Compound enzyme_prep->preincubation reagents Prepare Reagents: - Substrate (e.g., Kynuramine) - Test Compound Dilutions - Assay Buffer reagents->preincubation reaction Initiate Reaction by Adding Substrate preincubation->reaction detection Measure Product Formation (Fluorometric or LC-MS/MS) reaction->detection analysis Data Analysis: Calculate IC50 value detection->analysis

Caption: Workflow for in vitro MAO inhibition assay.

Experimental Protocols

Protocol 1: Monoamine Transporter Radioligand Binding Assays (SERT, DAT, NET)

Objective: To determine the binding affinity (Ki) of this compound for human SERT, DAT, and NET through competitive radioligand binding assays.

Materials:

  • Biological Source: Membrane preparations from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • DAT: [³H]-WIN 35,428 or [³H]-GBR 12935[1]

    • NET: [³H]-Nisoxetine

  • Test Compound: this compound

  • Reference Compounds: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific Binding Control: High concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations typically ranging from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (at a final concentration near its Kd) to all wells.

  • Initiate Binding: Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[2]

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[3]

  • Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[2]

Protocol 2: Monoamine Transporter Uptake Inhibition Assays (SERT, DAT, NET)

Objective: To determine the functional inhibitory potency (IC50) of this compound on the uptake of monoamines by SERT, DAT, and NET.

Materials:

  • Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radiolabeled Substrates:

    • SERT: [³H]-Serotonin (5-HT)

    • DAT: [³H]-Dopamine (DA) or [³H]-MPP+

    • NET: [³H]-Norepinephrine (NE)

  • Test Compound: this compound

  • Reference Compounds: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)

  • Assay Buffer (KHB): Krebs-Henseleit buffer

  • Non-specific Uptake Control: Known transporter inhibitors (e.g., 10 µM Fluoxetine for SERT).

  • 96-well cell culture plates

  • Scintillation counter and scintillation cocktail

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Pre-incubation: On the day of the experiment, wash the cells once with room temperature assay buffer. Then, incubate the cells for 5-15 minutes at room temperature (or 37°C) with 50 µL of assay buffer containing various concentrations of the test compound or reference compound.[4][5]

  • Initiate Uptake: Add 50 µL of the radiolabeled substrate (at a final concentration near its Km) to each well to initiate uptake.

  • Incubation: Incubate for a short period at room temperature (typically 1-5 minutes, this needs to be optimized for each transporter to be in the linear range of uptake).[4]

  • Terminate Uptake: Rapidly remove the uptake solution and wash the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding 1% SDS solution to each well.

  • Radioactivity Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

  • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory potency (IC50) of this compound against human MAO-A and MAO-B using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine or Kynuramine (substrate for both MAO-A and MAO-B).[6][7]

  • Test Compound: this compound

  • Reference Compounds: Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor).[6]

  • Detection Reagents: A fluorescent probe (e.g., Amplex Red or equivalent) and horseradish peroxidase (HRP).[8]

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 45 µL of MAO-A or MAO-B enzyme solution.

    • 5 µL of the test compound dilutions. For control wells (100% activity), add 5 µL of assay buffer with the corresponding DMSO concentration.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[9]

  • Reaction Initiation: Prepare a working solution of the substrate and detection reagents. Add 50 µL of this working solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically at 37°C for 20-40 minutes.[9]

Data Analysis:

  • Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor.

  • Normalize the reaction rates to the control (100% activity).

  • Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols: Synthesis and Evaluation of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine Derivatives as Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and its derivatives. This class of compounds is of significant interest due to its structural similarity to known Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the treatment of depression and other mood disorders. The protocols outlined below detail a robust synthetic route via reductive amination and key in vitro assays for assessing the pharmacological activity at the human serotonin transporter (hSERT).

Synthesis of this compound

The synthesis of the title compound and its derivatives can be efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of an appropriate aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, 2-(trifluoromethyl)benzaldehyde is reacted with methylamine.

Experimental Protocol: Reductive Amination

Materials:

  • 2-(trifluoromethyl)benzaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid to facilitate the formation of the intermediate imine.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. The reaction is typically exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Serotonin Transporter (SERT) Inhibition

The primary biological target for this class of compounds is the serotonin transporter (SERT). Inhibition of SERT leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, which is the therapeutic mechanism of SSRIs. The potency of novel derivatives can be assessed through in vitro radioligand binding and uptake inhibition assays.

SERT Radioligand Binding Assay

This competitive binding assay determines the affinity of the test compound for the human serotonin transporter (hSERT) by measuring its ability to displace a known radioligand.

Materials:

  • Membrane preparations from cells stably expressing hSERT (e.g., HEK293 cells)

  • Radioligand: [³H]Citalopram or [³H]Paroxetine

  • Test compounds (serial dilutions)

  • Reference compound (e.g., Fluoxetine, Sertraline)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Fluoxetine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 100 µL of hSERT membrane preparation.

    • Non-specific Binding: 50 µL of non-specific inhibitor, 50 µL of radioligand, 100 µL of hSERT membrane preparation.

    • Test Compound: 50 µL of test compound dilution, 50 µL of radioligand, 100 µL of hSERT membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³H]Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing hSERT.

Materials:

  • Human placental choriocarcinoma (JAR) cells or HEK293 cells stably expressing hSERT

  • [³H]Serotonin (5-HT)

  • Test compounds (serial dilutions)

  • Reference compound (e.g., Fluoxetine)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

Protocol:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or reference compound for 15-30 minutes at 37°C.

  • Initiate the uptake by adding [³H]Serotonin to each well.

  • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

Data Analysis:

Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake to obtain the IC₅₀ value.

Quantitative Data Summary

The following table provides a template for summarizing the pharmacological data obtained for newly synthesized derivatives. Example data for a known SERT inhibitor is included for reference.

Compound IDStructureSERT Binding (Ki, nM)[³H]5-HT Uptake (IC₅₀, nM)
Example: Sert-IN-2 Structure of Sert-IN-20.58[1]Not Available
Derivative 1 Structure of Derivative 1Experimental ValueExperimental Value
Derivative 2 Structure of Derivative 2Experimental ValueExperimental Value

Signaling Pathways and Experimental Workflow

Signaling Pathway of SSRIs

Selective Serotonin Reuptake Inhibitors (SSRIs) exert their therapeutic effects by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing its action on postsynaptic 5-HT receptors. Chronic treatment leads to downstream adaptive changes, including alterations in receptor sensitivity and gene expression, notably an increase in Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity.[2][3][4][5][6]

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle serotonin_release Serotonin Release serotonin_vesicle->serotonin_release serotonin Serotonin (5-HT) serotonin_release->serotonin sert SERT ssri SSRI Derivative (e.g., N-methyl-1-[2-(trifluoromethyl) -phenyl]methanamine) ssri->sert Inhibition serotonin->sert Reuptake htr 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) serotonin->htr Binding g_protein G-Protein Signaling (cAMP-PKA-CREB) htr->g_protein Activation bdnf Increased BDNF Expression g_protein->bdnf Leads to neuroplasticity Neurogenesis & Synaptic Plasticity bdnf->neuroplasticity experimental_workflow start Design of This compound Derivatives synthesis Chemical Synthesis (Reductive Amination) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_assays In Vitro Biological Evaluation characterization->in_vitro_assays binding_assay SERT Radioligand Binding Assay in_vitro_assays->binding_assay uptake_assay [3H]Serotonin Uptake Inhibition Assay in_vitro_assays->uptake_assay data_analysis Data Analysis (Ki and IC50 Determination) binding_assay->data_analysis uptake_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine. This reaction is typically performed in a one-pot procedure where the aldehyde and amine first form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: I am experiencing low to no yield in my reaction. What are the potential causes and how can I troubleshoot this?

A2: Low or no product yield is a common issue that can stem from several factors. Here are the primary causes and their solutions:

  • Inefficient Imine Formation: The initial formation of the imine is crucial. This step is often acid-catalyzed. If you are not using an acid catalyst, consider adding a few drops of a weak acid like acetic acid. The reaction pH should be mildly acidic (around 4-6) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.

  • Decomposition of the Reducing Agent: Common borohydride-based reducing agents can be sensitive to moisture and acidic conditions. Ensure your reagents are fresh and the reaction is performed under anhydrous conditions. If using sodium triacetoxyborohydride (STAB), be aware of its water sensitivity.

  • Sub-optimal Reaction Temperature: While many reductive aminations proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. Monitor your reaction by Thin Layer Chromatography (TLC) and consider a modest increase in temperature if the reaction is sluggish.

  • Issues with Starting Materials: Verify the purity of your 2-(trifluoromethyl)benzaldehyde and methylamine solution. Aldehydes can oxidize over time, and the concentration of the methylamine solution may not be accurate.

Q3: I am observing the formation of significant byproducts. What are the likely impurities and how can I minimize them?

A3: The formation of byproducts can complicate purification and reduce your overall yield. The most common impurities are:

  • Over-alkylation Product (Tertiary Amine): The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine. To minimize this, use a stoichiometric amount or a slight excess of methylamine relative to the aldehyde. Adding the aldehyde slowly to the reaction mixture can also help.

  • Alcohol from Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 2-(trifluoromethyl)benzyl alcohol. This is more likely to occur with stronger reducing agents like sodium borohydride if the imine formation is slow. Using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the aldehyde, can mitigate this side reaction.

  • Unreacted Starting Material: Incomplete conversion will leave you with unreacted 2-(trifluoromethyl)benzaldehyde and methylamine. Ensure sufficient reaction time and optimal conditions as discussed in Q2.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether. The polarity of the eluent can be adjusted to achieve optimal separation from any impurities. An initial acid-base extraction can also be effective in removing non-basic impurities before chromatography.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and recommended solutions in a tabular format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient imine formation.Add a catalytic amount of acetic acid to maintain a mildly acidic pH (4-6). Consider using a dehydrating agent like molecular sieves.
Decomposition of the reducing agent.Use fresh, anhydrous reagents and solvents. If using NaBH(OAc)₃, ensure anhydrous conditions.
Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC.
Poor quality of starting materials.Verify the purity of 2-(trifluoromethyl)benzaldehyde and the concentration of the methylamine solution.
Formation of Byproducts Over-alkylation to tertiary amine.Use a controlled stoichiometry of methylamine (1-1.2 equivalents). Add the aldehyde dropwise.
Reduction of starting aldehyde.Use a milder reducing agent like NaBH(OAc)₃. Ensure efficient imine formation before adding a stronger reducing agent like NaBH₄.
Difficult Purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider a pre-purification step like an acid-base extraction.
Product is an oil and difficult to handle.The product is expected to be a solid. If an oil is obtained, it may indicate the presence of impurities. Thorough purification should yield the solid product.

Experimental Protocols

Method 1: Reductive Amination using Sodium Borohydride

This protocol is a two-step, one-pot procedure.

Step 1: Imine Formation

  • To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a direct, one-pot procedure.

  • To a stirred solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) and methylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Parameter Method 1 (NaBH₄) Method 2 (NaBH(OAc)₃)
Reducing Agent Sodium BorohydrideSodium Triacetoxyborohydride
Typical Solvent MethanolDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Catalyst None (or catalytic acid)None (or catalytic acid)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 3-6 hours12-24 hours
Potential Side Products 2-(Trifluoromethyl)benzyl alcohol, Tertiary amineTertiary amine
General Yield Range Moderate to HighHigh

Visualizations

experimental_workflow cluster_method1 Method 1: Two-Step Reductive Amination cluster_method2 Method 2: Direct Reductive Amination start1 Start: 2-(Trifluoromethyl)benzaldehyde + Methylamine imine_formation Imine Formation (Methanol, RT, 1-2h) start1->imine_formation reduction Reduction (NaBH4, 0°C to RT, 2-4h) imine_formation->reduction workup1 Aqueous Workup & Extraction reduction->workup1 purification1 Column Chromatography workup1->purification1 product1 Final Product purification1->product1 start2 Start: 2-(Trifluoromethyl)benzaldehyde + Methylamine direct_amination Direct Amination (NaBH(OAc)3, DCM/DCE, RT, 12-24h) start2->direct_amination workup2 Aqueous Workup & Extraction direct_amination->workup2 purification2 Column Chromatography workup2->purification2 product2 Final Product purification2->product2

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_imine Check Imine Formation (TLC/NMR) start->check_imine Yes side_products Byproducts Observed? start->side_products No add_acid Add Catalytic Acid (e.g., Acetic Acid) check_imine->add_acid Inefficient check_reagents Check Reagent Quality (Aldehyde, Amine, Reductant) check_imine->check_reagents Efficient monitor_tlc Monitor by TLC add_acid->monitor_tlc use_fresh Use Fresh Reagents check_reagents->use_fresh Poor Quality increase_temp_time Increase Reaction Temperature/Time check_reagents->increase_temp_time Good Quality use_fresh->monitor_tlc increase_temp_time->monitor_tlc over_alkylation Over-alkylation? side_products->over_alkylation Yes success Optimized Synthesis side_products->success No control_stoichiometry Control Stoichiometry (Slow Aldehyde Addition) over_alkylation->control_stoichiometry Yes aldehyde_reduction Aldehyde Reduction? over_alkylation->aldehyde_reduction No control_stoichiometry->monitor_tlc mild_reductant Use Milder Reductant (e.g., NaBH(OAc)3) aldehyde_reduction->mild_reductant Yes aldehyde_reduction->success No mild_reductant->monitor_tlc

Caption: Troubleshooting decision tree for optimizing the synthesis.

Technical Support Center: N-Methylation of 2-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-methylation of 2-(trifluoromethyl)benzylamine.

Troubleshooting Guide & FAQs

Q1: My N-methylation reaction is incomplete, and I still see a significant amount of starting material or the mono-methylated product. What could be the cause?

A1: Incomplete conversion is a common issue. Here are several potential causes and solutions:

  • Insufficient Reagents: The Eschweiler-Clarke reaction, a common method for this transformation, requires an excess of both formaldehyde and formic acid to drive the reaction to completion, especially for the dimethylation of a primary amine.[1]

    • Solution: Increase the molar equivalents of both formaldehyde and formic acid. A typical starting point is using at least 2-3 equivalents of each reagent per equivalent of the amine.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures. The formation of the iminium ion intermediate and its subsequent reduction are temperature-dependent.

    • Solution: The Eschweiler-Clarke reaction is often performed at temperatures between 80-100 °C.[2] Consider increasing the reaction temperature to facilitate complete conversion.

  • Short Reaction Time: The reaction may not have been allowed to run long enough for the formation of the desired N,N-dimethylated product.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Continue heating until the starting material and the mono-methylated intermediate are no longer observed.

Q2: I have isolated a byproduct with a mass corresponding to the addition of a formyl group (+28 amu) instead of a methyl group. What is this side product and how can I avoid it?

A2: You are likely observing the formation of N-formyl-2-(trifluoromethyl)benzylamine. This is a known side reaction in Eschweiler-Clarke type reactions where the amine reacts with formic acid to form a formamide.[3]

  • Cause: This competing reaction can be favored if the reduction of the iminium ion is slow or if there is a high concentration of formic acid.

  • Troubleshooting Strategies:

    • Control Reagent Addition: Try adding the formic acid portion-wise to the reaction mixture containing the amine and formaldehyde. This can help maintain a lower concentration of free formic acid available for N-formylation.

    • Optimize Temperature: While higher temperatures can drive the methylation, excessively high temperatures might favor formamide formation. An experimental temperature optimization between 80-100 °C is recommended.

Q3: My reaction with the primary amine 2-(trifluoromethyl)benzylamine has produced an unexpected cyclic byproduct. What could it be?

A3: It is possible you have formed a 1,3,5-dioxazine derivative. This can occur when primary amines are treated with formaldehyde under certain conditions.[4]

  • Cause: This side reaction involves the condensation of the primary amine with an excess of formaldehyde.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of formaldehyde. While an excess is needed for dimethylation, a very large excess might promote the formation of this byproduct.

    • Reaction Conditions: A modified Eschweiler-Clarke procedure without acidic additives has been noted to favor 1,3,5-dioxazine formation with primary amines.[4] Adhering to the classical conditions with formic acid should favor the desired methylation.

Q4: I am observing the formation of toluene as a byproduct. How is this possible?

A4: The formation of toluene can occur through a process of reductive deamination, particularly when using certain catalysts for reductive amination.

  • Cause: In reductive amination of benzylamines with formaldehyde, if a palladium catalyst is used, toluene can be a major byproduct.[5]

  • Solution: If you are using a catalytic reductive amination method, consider switching to a different catalyst system, such as Raney Nickel, which has been shown to produce significantly less toluene in similar reactions.[5] For the Eschweiler-Clarke reaction, this is a less common side product.

Summary of Potential Side Products

The following table summarizes the potential side products in the N-methylation of 2-(trifluoromethyl)benzylamine and the conditions that may favor their formation.

Side Product Structure Conditions Favoring Formation Mitigation Strategy
N-methyl-2-(trifluoromethyl)benzylamine (Mono-methylation)Insufficient reagents (formaldehyde, formic acid), low temperature, or short reaction time. The presence of a strong electron-withdrawing group like CF₃ can also favor mono-methylation.[6]Increase stoichiometry of reagents, increase reaction temperature, and extend reaction time.
N-formyl-2-(trifluoromethyl)benzylamineHigh concentration of formic acid, slow reduction of the iminium ion.[3]Add formic acid portion-wise, optimize reaction temperature.
1,3,5-Tris(2-(trifluoromethyl)benzyl)hexahydro-1,3,5-triazineLarge excess of formaldehyde, especially in the absence of a strong acid like formic acid.[4]Control formaldehyde stoichiometry, use classical Eschweiler-Clarke conditions.
TolueneCatalytic reductive amination using a palladium catalyst.[5]Use a different catalyst system (e.g., Raney Nickel) or employ the classical Eschweiler-Clarke reaction.

Experimental Protocols

Protocol 1: N,N-dimethylation of 2-(Trifluoromethyl)benzylamine via Eschweiler-Clarke Reaction

This protocol is a representative procedure for the N,N-dimethylation of a primary amine using the Eschweiler-Clarke reaction.[1][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(trifluoromethyl)benzylamine (1.0 eq).

  • Reagent Addition: To the stirred amine, add a 37% aqueous solution of formaldehyde (2.5 eq) followed by the slow addition of formic acid (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid until the evolution of CO₂ ceases.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure N,N-dimethyl-2-(trifluoromethyl)benzylamine.

Visualizations

reaction_pathway start 2-(Trifluoromethyl)benzylamine intermediate1 Iminium Ion start->intermediate1 + CH₂O, - H₂O formaldehyde Formaldehyde (CH₂O) formaldehyde->intermediate1 intermediate2 Secondary Iminium Ion formaldehyde->intermediate2 monomethyl N-methyl-2-(trifluoromethyl)benzylamine intermediate1->monomethyl + HCOOH, - CO₂ formic_acid Formic Acid (HCOOH) formic_acid->monomethyl product N,N-dimethyl-2-(trifluoromethyl)benzylamine formic_acid->product co2 CO₂ formic_acid->co2 monomethyl->intermediate2 + CH₂O, - H₂O intermediate2->product + HCOOH, - CO₂

Caption: Main reaction pathway for the N,N-dimethylation of 2-(trifluoromethyl)benzylamine.

side_reactions cluster_formylation N-Formylation cluster_triazine 1,3,5-Dioxazine Formation start 2-(Trifluoromethyl)benzylamine formyl_product N-formyl-2-(trifluoromethyl)benzylamine start->formyl_product + HCOOH, - H₂O triazine_product 1,3,5-Tris(2-(trifluoromethyl)benzyl)hexahydro-1,3,5-triazine start->triazine_product + 3 CH₂O formic_acid Formic Acid formic_acid->formyl_product formaldehyde Formaldehyde (excess) formaldehyde->triazine_product

Caption: Potential side reactions during the N-methylation process.

References

"N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on analyzing reaction byproducts to ensure the quality and purity of the final compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Question: My reaction yield is low and chromatography shows multiple unexpected peaks. What are the likely side reactions?

Answer: Low yields and the presence of multiple byproducts in the synthesis of this compound, typically performed via reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine, can be attributed to several side reactions.[1][2]

  • Formation of the Secondary Amine (Dimer): The primary amine product can react with another molecule of the starting aldehyde to form a secondary amine dimer.

  • Over-alkylation: The desired secondary amine product can be further alkylated to form a tertiary amine.

  • Aldehyde Self-Condensation: The starting aldehyde, 2-(trifluoromethyl)benzaldehyde, can undergo self-condensation reactions, especially under basic conditions.

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, 2-(trifluoromethyl)benzyl alcohol.

To minimize these side reactions, it is crucial to control the stoichiometry of the reactants and the reaction conditions, such as temperature and the rate of addition of the reducing agent.

Question: I am having difficulty separating the main product from a significant impurity using reverse-phase HPLC. What can I do?

Answer: Co-elution in reverse-phase HPLC is a common issue, especially when impurities have similar polarities to the main compound. Here are several strategies to improve separation:

  • Modify the Mobile Phase:

    • Adjust the Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve resolution.

    • Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Alter the pH: The pH of the aqueous phase can significantly impact the retention of ionizable compounds like amines. Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can change the ionization state of your compound and the impurity, leading to better separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can offer different retention mechanisms and improve separation.

  • Pre-column Derivatization: For compounds that are difficult to separate or lack a strong UV chromophore, pre-column derivatization can be an effective strategy.[3] Reacting the sample with a derivatizing agent can alter the physicochemical properties of the analyte and impurities, leading to better chromatographic separation and enhanced detection.[3]

Question: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) that I cannot identify. How can I determine its structure?

Answer: Identifying unknown peaks in a GC-MS chromatogram requires a systematic approach.

  • Analyze the Mass Spectrum:

    • Molecular Ion Peak (M+): Look for the molecular ion peak to determine the molecular weight of the unknown compound.

    • Fragmentation Pattern: The fragmentation pattern provides structural clues. Compare the observed fragments to known fragmentation patterns of suspected byproducts (see Table 1). For example, a loss of a methyl group (M-15) or a trifluoromethyl group (M-69) can be indicative of specific structures.

  • Consult a Mass Spectral Library: Use a commercial or in-house mass spectral library (e.g., NIST, Wiley) to search for matches to your unknown spectrum.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown compound and narrow down the possibilities.[4]

  • Consider Potential Byproducts: Based on the reaction chemistry, list potential byproducts and their expected molecular weights and fragmentation patterns (see Table 1). This will help you to make an educated guess about the identity of the unknown peak.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the synthesis of this compound?

The most common byproducts arise from the reductive amination pathway. These include unreacted starting materials, the intermediate imine, the corresponding alcohol from aldehyde reduction, and the dibenzylamine.

Table 1: Common Byproducts and Their Characteristics

Compound NameStructureMolecular Weight ( g/mol )Common GC-MS Fragments (m/z)
2-(Trifluoromethyl)benzaldehydeC8H5F3O174.12174, 145, 125, 95
2-(Trifluoromethyl)benzyl alcoholC8H7F3O176.14176, 157, 109, 77
N-(2-(Trifluoromethyl)benzylidene)methanamine (Imine Intermediate)C9H8F3N187.16187, 172, 118, 91
Bis(2-(trifluoromethyl)benzyl)amineC16H13F6N345.27345, 172, 158, 109

What are the recommended analytical techniques for byproduct analysis?

A combination of chromatographic techniques is recommended for comprehensive byproduct profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile byproducts.[4][5] It provides structural information through mass spectral fragmentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of compounds.[6] When coupled with a UV or mass spectrometry detector, it is excellent for quantifying known impurities and detecting non-volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.

Are there specific storage conditions to prevent degradation of this compound?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Protocol 1: GC-MS Method for Byproduct Profiling

This protocol outlines a general GC-MS method for the analysis of volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.[4]

    • Vortex to ensure complete dissolution.

  • Instrumentation and Conditions:

Table 2: Example GC-MS Method Parameters

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 40:1[4]
Carrier Gas Helium at 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Mass Range 40-550 amu

Protocol 2: HPLC Method for Purity Analysis

This protocol describes a reverse-phase HPLC method for determining the purity of the final product and quantifying non-volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing 10 mg of the sample and dissolving it in 10 mL of the mobile phase.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.[3]

  • Instrumentation and Conditions:

Table 3: Example HPLC Method Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Visualizations

Reaction_Pathway Reductive Amination and Byproduct Formation cluster_reactants Starting Materials Aldehyde 2-(Trifluoromethyl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Methylamine Alcohol 2-(Trifluoromethyl)benzyl alcohol Aldehyde->Alcohol + Reducing Agent Methylamine Methylamine Methylamine->Imine Reducer Reducing Agent (e.g., NaBH4) Product This compound (Target Product) Reducer->Product Imine->Product + Reducing Agent Dimer Dibenzylamine Byproduct Imine->Dimer Product->Dimer + Imine Intermediate

Caption: Reductive amination pathway and potential byproduct formation.

Analytical_Workflow General Analytical Workflow for Byproduct Analysis Sample Receive Crude Reaction Mixture Prep Sample Preparation (Dilution, Filtration) Sample->Prep Analysis Chromatographic Analysis (GC-MS / HPLC) Prep->Analysis Data Data Processing (Integration, Library Search) Analysis->Data ID Byproduct Identification & Quantification Data->ID Report Generate Certificate of Analysis ID->Report

Caption: Workflow for byproduct identification and quantification.

References

Technical Support Center: Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine synthesis. The primary synthetic route discussed is the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the one-pot reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the critical parameters that influence the yield of this reaction?

A2: Several factors can significantly impact the yield, including the choice of reducing agent, reaction solvent, pH of the reaction mixture, temperature, and the purity of the starting materials. Careful optimization of these parameters is crucial for achieving high yields.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions include the formation of the tertiary amine (over-alkylation of the product), reduction of the starting aldehyde to the corresponding alcohol (2-(trifluoromethyl)benzyl alcohol), and the formation of impurities from the degradation of reagents or intermediates.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods allow for the identification of starting materials, intermediates, and the final product.

Q5: What is the recommended method for purifying the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of the impurities. In some cases, vacuum distillation can also be an effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield of the target amine is a common issue that can stem from various factors.

Logical Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality - Aldehyde Purity - Amine Concentration - Reducing Agent Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions - pH - Temperature - Solvent Check_Reagents->Check_Conditions Analyze_Mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Check_Conditions->Analyze_Mixture Identify_Issue Identify Predominant Species Analyze_Mixture->Identify_Issue Starting_Material Unreacted Starting Material Identify_Issue->Starting_Material Starting Material Remains Side_Products Significant Side Products Identify_Issue->Side_Products Side Products Dominate Purification_Issues Product Loss During Workup/ Purification Identify_Issue->Purification_Issues Product Formed, Lost Later Optimize_Imine Optimize Imine Formation - Adjust pH (4.5-6) - Use Dehydrating Agent Starting_Material->Optimize_Imine Optimize_Reduction Optimize Reduction Step - Change Reducing Agent - Adjust Temperature Side_Products->Optimize_Reduction Refine_Purification Refine Purification Protocol - Adjust Chromatography Conditions - Consider Distillation Purification_Issues->Refine_Purification

Caption: Troubleshooting workflow for addressing low product yield.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Poor Quality Starting Materials Ensure the 2-(trifluoromethyl)benzaldehyde is free from acidic impurities and the methylamine solution concentration is accurate. The reducing agent should be fresh and stored under appropriate conditions to prevent decomposition.
Suboptimal pH The formation of the imine intermediate is pH-dependent. A slightly acidic pH (typically 4.5-6) is often optimal. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the formation of the imine can be slow. Consider adding a mild acid like acetic acid.
Inefficient Imine Formation The equilibrium may not favor the imine. Consider using a dehydrating agent, such as molecular sieves, to remove the water formed during imine formation and drive the reaction forward.
Incorrect Choice of Reducing Agent The reactivity of the reducing agent is critical. A strong reducing agent like sodium borohydride might reduce the aldehyde before it can form the imine. A milder reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is often preferred as it selectively reduces the imine in the presence of the aldehyde.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate of both imine formation and reduction. However, excessive heat can lead to side reactions.
Product Loss During Workup The product is a basic amine and may be soluble in the aqueous phase if the pH is too low during extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent.
Problem 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the overall yield.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Prevention and Mitigation
2-(Trifluoromethyl)benzyl alcohol Reduction of the starting aldehyde by the reducing agent.Use a milder reducing agent that is more selective for the imine (e.g., sodium triacetoxyborohydride). Add the reducing agent after allowing sufficient time for the imine to form.
N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]methanamine (Tertiary Amine) Further reaction of the desired secondary amine product with the starting aldehyde and subsequent reduction.Use a stoichiometric amount of methylamine relative to the aldehyde. A slight excess of the amine can sometimes suppress dialkylation. Monitor the reaction closely and stop it once the starting aldehyde is consumed.
Unidentified Impurities Can arise from the degradation of starting materials, reagents, or the product under the reaction conditions.Ensure high-purity starting materials and solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

Workflow for Minimizing Side Product Formation:

Side_Product_Mitigation Start Side Products Detected Identify Identify Side Products (GC-MS, NMR) Start->Identify Alcohol Alcohol Byproduct Identify->Alcohol 2-(trifluoromethyl)benzyl alcohol Tertiary_Amine Tertiary Amine Byproduct Identify->Tertiary_Amine Over-alkylated product Other Other Impurities Identify->Other Unidentified Solution_Alcohol Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Add Reductant Last Alcohol->Solution_Alcohol Solution_Tertiary Control Stoichiometry (1:1 Aldehyde:Amine) Monitor Reaction Progress Tertiary_Amine->Solution_Tertiary Solution_Other Use High Purity Reagents Inert Atmosphere Optimize Temperature Other->Solution_Other

Caption: Strategy for minimizing side product formation.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via reductive amination. Optimization may be required based on laboratory conditions and reagent purity.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This is often the preferred method due to the mildness and selectivity of the reducing agent.

Materials:

  • 2-(trifluoromethyl)benzaldehyde

  • Methylamine (as a solution in THF, ethanol, or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in DCM or DCE, add methylamine (1.0-1.2 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This method can be effective if dialkylation is a concern and involves pre-forming the imine before reduction.

Materials:

  • 2-(trifluoromethyl)benzaldehyde

  • Methylamine (as a solution in THF or ethanol)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) and methylamine (1.0-1.2 eq) in methanol or ethanol.

  • Stir the mixture at room temperature for 2-4 hours to form the imine. The formation of the imine can be monitored by NMR or IR spectroscopy.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Carefully add water to quench the excess sodium borohydride.

  • Remove the bulk of the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (DCM or diethyl ether).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimization. The optimal conditions should be determined empirically.

Parameter Condition A Condition B Condition C Expected Outcome
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₄ (two-step)NaBH(OAc)₃ and NaBH₃CN generally offer higher selectivity and yield in one-pot reactions.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Methanol (MeOH)Aprotic solvents like DCM and DCE are common for one-pot reactions with borohydride reagents. Protic solvents like MeOH are suitable for the two-step method with NaBH₄.
Temperature Room Temperature40 °C0 °C to Room Temp.Higher temperatures can increase the reaction rate but may also promote side reactions. The initial addition of the reducing agent is often done at a lower temperature.
pH Modifier Acetic AcidNoneTriethylamineA catalytic amount of acid can accelerate imine formation. A base may be needed if the amine salt is used as a starting material.

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reagents 1. Combine Aldehyde and Amine in Solvent Imine_Formation 2. Imine Formation (Stir at RT) Reagents->Imine_Formation Reduction 3. Add Reducing Agent Imine_Formation->Reduction Reaction_Monitoring 4. Monitor Progress (TLC, GC-MS) Reduction->Reaction_Monitoring Quench 5. Quench Reaction Reaction_Monitoring->Quench Extraction 6. Aqueous Extraction Quench->Extraction Drying 7. Dry Organic Layer Extraction->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Chromatography 9. Column Chromatography Concentration->Chromatography Analysis 10. Characterize Pure Product (NMR, MS) Chromatography->Analysis

Caption: General experimental workflow for the synthesis.

References

"N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common challenges during experimental procedures.

Disclaimer: Specific experimental stability data for this compound is not extensively available in public literature. The following guidance is based on general chemical principles, data for structurally similar compounds, and standard protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: Strongly acidic or alkaline conditions can promote degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Oxidizing Agents: Reagents such as hydrogen peroxide can lead to oxidative degradation.

  • Incompatible Materials: Contact with strong acids, and strong reducing agents should be avoided.[1]

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, plausible degradation pathways include:

  • N-Demethylation: Cleavage of the N-methyl group to form 1-[2-(trifluoromethyl)phenyl]methanamine.

  • Oxidation of the Methanamine Group: The side chain is susceptible to oxidation, potentially forming a formamide or ultimately leading to the cleavage of the side chain to yield 2-(trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)benzoic acid.

  • Hydrolysis of the Trifluoromethyl Group: While the C-F bond is generally strong, under harsh alkaline conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group (-COOH).[2]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, which may involve complex radical-based reactions.[2]

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of the compound, it is recommended to:

  • Store in a tightly closed container.[1][2]

  • Keep in a cool, dark, and well-ventilated place.[2]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • For long-term storage, consider storing under an inert atmosphere.[1]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Symptom Possible Cause Troubleshooting Steps
New peaks appear after sample preparation or short-term storage.Degradation due to solvent or pH. 1. Analyze the sample immediately after preparation.2. Ensure the pH of your sample solution is near neutral if possible.3. Evaluate the stability of the compound in your chosen solvent by running time-point experiments.
Additional peaks are observed in samples exposed to light.Photodegradation. 1. Protect samples from light using amber vials or by working under low-light conditions.2. Conduct a photostability study to confirm light sensitivity.
Samples subjected to elevated temperatures show impurity formation.Thermal Degradation. 1. Avoid exposing the compound to high temperatures during experimental procedures.2. If heating is necessary, perform it for the shortest duration possible and at the lowest effective temperature.
Impurities are detected after adding an oxidizing agent.Oxidative Degradation. 1. Avoid the use of strong oxidizing agents if possible.2. If an oxidative reaction is intended, carefully control the stoichiometry and reaction conditions to minimize side products.
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
Symptom Possible Cause Troubleshooting Steps
Gradual decrease in the expected analytical response over time.Slow degradation under storage or experimental conditions. 1. Re-evaluate storage conditions (see FAQ 3).2. Prepare fresh stock solutions more frequently.3. Perform a forced degradation study (see Experimental Protocols) to identify conditions under which the compound is unstable.
Variability in biological assay results.Degradation in assay medium. 1. Assess the stability of the compound in the specific assay buffer and under the incubation conditions (time, temperature).2. Include control samples to monitor for degradation over the course of the experiment.

Quantitative Data Summary

Stress Condition Conditions Time Points % Degradation Major Degradation Products (if identified)
Acid Hydrolysis 0.1 M HCl at 60 °C2, 6, 12, 24 hoursUser-definedUser-defined
Base Hydrolysis 0.1 M NaOH at 60 °C2, 6, 12, 24 hoursUser-definedUser-defined
Oxidation 3% H₂O₂ at RT2, 6, 12, 24 hoursUser-definedUser-defined
Thermal Solid state at 80 °C1, 3, 7 daysUser-definedUser-defined
Photolytic Solution exposed to ICH Q1B conditionsN/AUser-definedUser-defined

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to light conditions as specified in ICH Q1B guidelines. Protect a control sample from light.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating chromatographic method (e.g., HPLC-UV).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the extent of degradation and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sample Sample at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize/Dilute sample->neutralize analyze HPLC/LC-MS Analysis neutralize->analyze data Data Interpretation analyze->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound demethyl N-Demethylation parent->demethyl H+ oxid Side-chain Oxidation parent->oxid [O] hydrolysis CF3 Hydrolysis parent->hydrolysis OH-, heat demethyl_prod 1-[2-(trifluoromethyl)phenyl]methanamine demethyl->demethyl_prod oxid_prod1 2-(trifluoromethyl)benzaldehyde oxid->oxid_prod1 oxid_prod2 2-(trifluoromethyl)benzoic acid oxid->oxid_prod2 hydrolysis_prod 2-(carboxy)phenyl]-N-methylmethanamine hydrolysis->hydrolysis_prod

Caption: Plausible degradation pathways for the target compound.

References

Technical Support Center: Purification of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the likely impurities?

A common and efficient method for the synthesis of this compound is the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine.[1][2] This reaction typically proceeds via the formation of an intermediate imine, which is then reduced to the target secondary amine.

Potential Impurities:

  • Unreacted 2-(trifluoromethyl)benzaldehyde: The starting aldehyde may not be fully consumed during the reaction.

  • 1-[2-(trifluoromethyl)phenyl]methanamine (Primary Amine): Incomplete methylation can leave the primary amine precursor in the reaction mixture.

  • N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]methanamine (Tertiary Amine): Over-methylation can lead to the formation of the corresponding tertiary amine.[1]

  • 2-(trifluoromethyl)benzyl alcohol: Reduction of the starting aldehyde by the reducing agent can produce the corresponding alcohol.

  • Reagent-derived byproducts: Depending on the chosen reducing agent (e.g., borohydride salts), inorganic salts will be present after workup.

Q2: My amine is streaking badly on the silica gel column during purification. How can I resolve this?

Severe streaking or tailing of amines on silica gel is a frequent issue caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a competing base to your eluent system. A common and effective choice is 0.5-2% triethylamine (TEA).[3] This will neutralize the acidic sites on the silica, leading to better peak shapes and improved separation.

Q3: I am having trouble separating the target secondary amine from the unreacted primary amine. What purification strategy is most effective?

While careful column chromatography can separate the primary and secondary amines, an alternative or complementary method is an acid-base extraction. The basicity of primary and secondary amines is generally similar, making a simple extraction challenging. However, derivatization of the primary amine, for example, by reaction with a specific aldehyde to form an imine, could alter its solubility and allow for separation. A more direct approach for challenging separations is preparative HPLC.

Q4: How can I monitor the progress of the reductive amination reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[4] Use a suitable eluent system (e.g., ethyl acetate/hexanes) and co-spot the reaction mixture with the starting aldehyde. The reaction is complete when the spot corresponding to the aldehyde has disappeared and a new, typically lower Rf spot corresponding to the amine product appears.[4] Since the amine may not be UV-active, visualization can be achieved using a potassium permanganate stain, which reacts with the amine to produce a yellow-brown spot on a purple background.[4]

Troubleshooting Purification Issues

Problem Potential Cause Recommended Solution
Product is stuck on the silica column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar amines, a flush with 5-10% methanol in dichloromethane containing 1% triethylamine can be effective.
Multiple spots on TLC after purification. Incomplete separation of starting materials or byproducts.Optimize the eluent system for column chromatography. Consider a different stationary phase, such as alumina, or employ an alternative purification method like acid-base extraction.
Low yield after column chromatography. The product may have partially decomposed on the acidic silica gel.Deactivate the silica by pre-treating it with the eluent containing triethylamine. Alternatively, use a more neutral stationary phase like alumina.
Product co-elutes with a non-polar impurity. The chosen eluent system is not providing adequate separation.Try a different solvent system. For instance, if using ethyl acetate/hexanes, consider switching to dichloromethane/methanol.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Reductive Amination

This protocol is a general representation and may require optimization.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Methylamine (e.g., as a solution in THF or ethanol)

  • Sodium borohydride (NaBH₄)[5]

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel

  • Eluent for chromatography (e.g., ethyl acetate/hexanes with 1% triethylamine)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Add a solution of methylamine (1.1 equivalents) dropwise to the cooled aldehyde solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5-20% ethyl acetate in hexanes, containing 1% triethylamine).[3]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-(Trifluoromethyl)benzaldehyde + Methylamine imine Imine Formation (Methanol, RT) start->imine reduction Reduction (NaBH4, 0°C to RT) imine->reduction quench Quench (Water) reduction->quench extract Extraction (DCM) quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography (Silica, EtOAc/Hexanes/TEA) dry->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_logic cluster_column Column Chromatography cluster_purity Purity Issues start Purification Issue? streaking Streaking/Tailing on TLC/Column? start->streaking add_tea Add 1% Triethylamine to Eluent streaking->add_tea Yes no_elution Product Not Eluting? streaking->no_elution No end Pure Product add_tea->end increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->increase_polarity Yes co_elution Co-elution of Impurities? no_elution->co_elution No increase_polarity->end change_solvent Change Solvent System (e.g., DCM/MeOH) co_elution->change_solvent Yes co_elution->end No acid_base Consider Acid-Base Extraction change_solvent->acid_base acid_base->end

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The most industrially viable route is typically the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine. This can be a one-pot reaction where the aldehyde and amine first form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation.

Q2: What are the critical process parameters to monitor during the scale-up of the reductive amination?

A2: Key parameters to control during scale-up include:

  • Temperature: The initial imine formation is often exothermic, and controlling the temperature is crucial to prevent side reactions. The reduction step may also require specific temperature ranges for optimal performance and selectivity.

  • Rate of Addition: Slow and controlled addition of the reducing agent is critical to manage the reaction exotherm and minimize the formation of impurities.

  • Stoichiometry: Precise control of the molar ratios of the aldehyde, amine, and reducing agent is necessary to maximize yield and minimize unreacted starting materials and byproducts.

  • pH: The pH of the reaction mixture can significantly influence the rate of imine formation and the stability of the reducing agent.

Q3: What are the expected main impurities in the synthesis of this compound?

A3: Common impurities include:

  • Unreacted 2-(trifluoromethyl)benzaldehyde.

  • The corresponding primary amine, 1-[2-(trifluoromethyl)phenyl]methanamine, if demethylation occurs or if ammonia is present.

  • The tertiary amine, N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]methanamine, resulting from over-methylation.

  • The carbinolamine intermediate.

  • Impurities from the starting materials or reagents.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Secondary Amine
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction has stalled, consider extending the reaction time or adding a small additional portion of the limiting reagent.
Degradation of the product or intermediates.Ensure strict temperature control throughout the process. Analyze for potential degradation pathways at the operating temperatures.
Suboptimal pH.Adjust the pH of the reaction mixture. For reductive amination with borohydrides, a slightly acidic pH (around 5-6) is often optimal for imine formation without significantly degrading the reducing agent.
Inefficient reducing agent.Verify the quality and activity of the reducing agent. Consider alternative reducing agents that may offer better performance for this specific substrate.
Problem 2: High Levels of Impurities
Impurity Possible Cause Suggested Solution
Unreacted AldehydeInsufficient amount of methylamine or reducing agent.Adjust the stoichiometry to use a slight excess of the amine and ensure the reducing agent is added in sufficient quantity.
Tertiary AmineOver-methylation.Use a controlled amount of methylamine. If using a methylating agent in a different synthetic route, control the stoichiometry carefully.
Primary AminePresence of ammonia in the methylamine source.Use a high-purity source of methylamine.

Experimental Protocols

Key Experiment: Reductive Amination of 2-(Trifluoromethyl)benzaldehyde

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium borohydride (NaBH₄)

  • Methanol or another suitable solvent

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Imine Formation:

    • Dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

    • Cool the solution to 0-5 °C.

    • Slowly add methylamine (1.1 equivalents) to the solution while maintaining the temperature below 10 °C.

    • Stir the mixture at this temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • In a separate vessel, prepare a solution or slurry of sodium borohydride (1.2 equivalents) in a suitable solvent (e.g., methanol or water, depending on the process).

    • Slowly add the sodium borohydride solution to the reaction mixture, keeping the temperature below 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by GC or HPLC.

  • Workup and Isolation:

    • Quench the reaction by slowly adding water or dilute hydrochloric acid.

    • Adjust the pH of the mixture to basic (pH > 10) with sodium hydroxide to liberate the free amine.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Workflow: Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_time Extend Reaction Time or Add More Reagent incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_completion check_impurities Analyze for Impurities (GC-MS, LC-MS) complete->check_impurities degradation Degradation Products Found? check_impurities->degradation optimize_temp Optimize Temperature Control degradation->optimize_temp Yes no_degradation No Significant Degradation degradation->no_degradation No end Improved Yield optimize_temp->end check_conditions Review Reaction Conditions (pH, Stoichiometry) no_degradation->check_conditions optimize_conditions Optimize pH and Reagent Ratios check_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting logic for addressing low product yield.

experimental_workflow General Experimental Workflow start Start imine_formation 1. Imine Formation (Aldehyde + Methylamine) start->imine_formation reduction 2. Reduction (e.g., with NaBH4) imine_formation->reduction workup 3. Workup and Extraction reduction->workup purification 4. Purification (Distillation or Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for the synthesis process.

Handling and storage best practices for "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the handling and storage of "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine," along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Quick Reference Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 296276-41-0[1]
Molecular Formula C₉H₁₀F₃N[1]
Molecular Weight 189.18 g/mol [1]
Physical Form Solid[2]
Solubility Soluble in DMSO[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed. [3]

  • Causes severe skin burns and eye damage. [3]

  • May cause respiratory irritation. [1]

  • Harmful to aquatic life with long-lasting effects. [3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed to prevent moisture and air exposure.[4] For long-term storage, consider storing under an inert atmosphere. The substance should be stored in a designated corrosives area.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE is crucial to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves.[4]

  • Eye Protection: Safety glasses with side shields or goggles.[4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[5]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.

Q5: What should I do in case of accidental exposure?

A5: Immediate action is critical in case of exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Troubleshooting Guide

This section addresses common problems that researchers may encounter during their experiments with this compound.

Issue 1: Compound Degradation

Symptoms:

  • Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR).

  • Changes in the physical appearance of the compound (e.g., color change).

  • Inconsistent experimental results.

Potential Causes and Solutions:

Potential CauseRecommended Action
Exposure to Air or Moisture Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and properly dried glassware.
Incompatible Solvents or Reagents Ensure all solvents and reagents are compatible. Avoid strong acids, bases, and oxidizing agents unless they are part of the planned reaction.
Elevated Temperatures Store the compound at the recommended temperature. Avoid unnecessary heating during experimental procedures.
Light Exposure Protect the compound from light by using amber-colored vials or by wrapping containers in aluminum foil.

A common degradation pathway for benzylamines involves oxidation, which can lead to the formation of corresponding aldehydes and lower-order amines.[6]

Issue 2: Poor Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation of the compound during the experiment.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incorrect Solvent Choice While soluble in DMSO, for aqueous solutions, consider using a co-solvent like acetonitrile or methanol.[7] Be aware that the co-solvent may influence the reaction.
Concentration Too High Attempt to use a lower concentration of the compound.
pH of the Solution The solubility of amines can be pH-dependent. Adjusting the pH of the solution may improve solubility.
Issue 3: Inconsistent Reaction Yields

Symptoms:

  • Significant variability in the yield of the desired product between experimental runs.

Potential Causes and Solutions:

Potential CauseRecommended Action
Variability in Reagent Quality Use reagents from the same batch and of high purity.
Atmospheric Conditions Reactions involving amines can be sensitive to air and moisture. Ensure consistent use of inert atmosphere techniques.
Reaction Temperature Fluctuations Use a reliable and calibrated heating/cooling system to maintain a stable reaction temperature.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues when working with this compound.

TroubleshootingWorkflow cluster_storage Handling & Storage cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting storage Store in cool, dry, well-ventilated area. Keep container tightly closed. handling Use in fume hood with appropriate PPE. storage->handling dissolution Dissolve in appropriate solvent (e.g., DMSO). handling->dissolution reaction Perform reaction under controlled conditions. dissolution->reaction analysis Analyze results (e.g., HPLC, NMR). reaction->analysis issue Problem Encountered? analysis->issue degradation Degradation? (Unexpected peaks) issue->degradation Yes solubility_issue Solubility Issue? (Precipitation) issue->solubility_issue Yes yield_issue Inconsistent Yield? issue->yield_issue Yes success Successful Experiment issue->success No check_storage Verify storage conditions and handling technique. degradation->check_storage check_solvent Check solvent compatibility and consider co-solvents. solubility_issue->check_solvent check_conditions Review reaction parameters (temp, atmosphere, reagents). yield_issue->check_conditions check_storage->handling check_solvent->dissolution check_conditions->reaction

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and Other Benzylamine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical and pharmacological properties of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and related benzylamine derivatives. Due to the limited publicly available experimental data for this compound, this guide focuses on a structure-activity relationship (SAR) analysis by comparing it with closely related analogs. The primary targets discussed are monoamine oxidases (MAO-A and MAO-B) and monoamine transporters (DAT, NET, and SERT), which are crucial in the regulation of neurotransmitter levels in the central nervous system.

Introduction to Benzylamine Derivatives in Neuropharmacology

Benzylamine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. A key area of investigation is their role as inhibitors of monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective MAO-B inhibitors are utilized in the management of neurodegenerative conditions like Parkinson's disease.[1][2] Additionally, some benzylamine derivatives interact with monoamine transporters (DAT, NET, and SERT), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft.

The introduction of a trifluoromethyl (-CF3) group to the phenyl ring of benzylamine can significantly alter a compound's metabolic stability, lipophilicity, and target affinity. The position of this electron-withdrawing group (ortho, meta, or para) is a critical determinant of its biological activity. This guide will explore these structural nuances to provide a comparative overview.

Comparative Analysis of MAO Inhibition

CompoundTargetIC50 (µM)Ki (µM)Selectivity (MAO-A/MAO-B)
Benzylamine MAO-B--Preferential substrate for MAO-B[2]
N-Methylbenzylamine MAO-A-4.20[3]10.95[3]
MAO-B-46.0[3]
4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane) MAO-A-4.20[3]10.95[3]
MAO-B-46.0[3]
Compound 4i (a benzylamine-sulfonamide derivative) MAO-B0.041[4]-Highly Selective for MAO-B[4]
Compound 4t (a benzylamine-sulfonamide derivative) MAO-B0.065[4]-Highly Selective for MAO-B[4]

Note: The table includes data for various benzylamine derivatives to illustrate the range of activities within this class. Direct comparison is challenging due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzylamine derivatives is heavily influenced by the nature and position of substituents on the phenyl ring and the substitution on the amine nitrogen.

  • N-Methylation : The presence of a methyl group on the nitrogen, as in N-methylbenzylamine, can influence both potency and selectivity. For instance, 4-(O-Benzylphenoxy)-N-methylbutylamine shows competitive inhibition of MAO-A and noncompetitive inhibition of MAO-B.[3]

  • Trifluoromethyl Substitution : The electron-withdrawing nature of the trifluoromethyl group is expected to impact the interaction with the active site of MAO enzymes and monoamine transporters. While specific data for the 2-CF3 analog is scarce, studies on other fluorinated benzylamines suggest that such substitutions can lead to potent and selective inhibitors.

  • Positional Isomerism (ortho vs. meta vs. para) : The position of the trifluoromethyl group is critical. The ortho-position, as in the target compound, introduces steric hindrance and alters the electronic distribution in a manner distinct from the meta and para positions. This can lead to significant differences in binding affinity and selectivity for the target proteins.

Interaction with Monoamine Transporters

Benzylamine derivatives can also exhibit affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The inhibition of these transporters leads to increased synaptic concentrations of their respective neurotransmitters. The trifluoromethylphenyl moiety is present in some known monoamine reuptake inhibitors, suggesting that this compound could have activity at these targets. However, specific binding affinity data (Ki values) for this compound are not currently available.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for the characterization of benzylamine derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H2O2) resulting from the oxidative deamination of a substrate by MAO.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, a vehicle control, and a positive control inhibitor.

  • Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution.

  • Measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex® Red).

  • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on a specific monoamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

  • Radioligand specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

  • Test compounds and reference compounds.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In reaction tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a known inhibitor is used instead of the test compound. Total binding is measured in the absence of any competing ligand.

  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of benzylamine derivatives.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Inactive_Metabolite Inactive Metabolite MAO->Inactive_Metabolite Benzylamine_Derivative Benzylamine Derivative (Inhibitor) Benzylamine_Derivative->MAO Inhibition Experimental_Workflow_MAO_Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement (Fluorescence) D->E F Data Analysis (IC50 Determination) E->F SAR_Logic Benzylamine Benzylamine Scaffold N_Substitution N-Substitution (e.g., -CH3) Benzylamine->N_Substitution Ring_Substitution Ring Substitution (e.g., -CF3) Benzylamine->Ring_Substitution Biological_Activity Biological Activity (Potency & Selectivity) N_Substitution->Biological_Activity Positional_Isomerism Positional Isomerism (ortho, meta, para) Ring_Substitution->Positional_Isomerism Positional_Isomerism->Biological_Activity

References

Comparing the reactivity of "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of this compound and its meta- and para-isomers. The position of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly influences the nucleophilicity and basicity of the secondary amine, impacting its behavior in chemical reactions. This analysis is supported by established chemical principles and provides detailed experimental protocols for direct comparison.

Introduction

This compound and its isomers are of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[1] Understanding the relative reactivity of these isomers is crucial for designing synthetic routes and predicting their interaction with biological targets. The primary factors governing the reactivity of these amines are the electronic effects of the -CF3 group and steric hindrance around the nitrogen atom.

Electronic and Steric Effects on Reactivity

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property has a profound impact on the electron density of the aromatic ring and, consequently, on the basicity and nucleophilicity of the benzylic amine.

  • Ortho-isomer (this compound): The -CF3 group is in close proximity to the benzylamine moiety. This leads to a strong negative inductive effect (-I effect), which withdraws electron density from the benzylic carbon and, to a lesser extent, from the nitrogen atom. This reduction in electron density on the nitrogen is expected to decrease its basicity and nucleophilicity compared to an unsubstituted analogue. Furthermore, the bulky -CF3 group at the ortho position introduces significant steric hindrance, which can impede the approach of electrophiles to the nitrogen atom.

  • Meta-isomer (N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine): The -CF3 group is situated at the meta position. At this position, its electron-withdrawing effect is primarily inductive. While it still reduces the electron density on the nitrogen, the effect is less pronounced compared to the ortho position due to the greater distance. Steric hindrance from the meta-substituent is minimal.

  • Para-isomer (N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine): With the -CF3 group at the para position, both the inductive (-I) and a weak resonance (-R) effect can influence the amine's reactivity. The electron-withdrawing nature of the substituent will decrease the basicity of the amine. Steric hindrance is not a significant factor for the para-isomer.

Based on these principles, the expected order of basicity and nucleophilic reactivity is:

Meta-isomer > Para-isomer > Ortho-isomer

The ortho-isomer is anticipated to be the least reactive due to the combined influence of a strong inductive effect and significant steric hindrance. The meta-isomer is expected to be the most reactive as the inductive effect is weaker than in the ortho position, and there is no significant steric hindrance.

Comparative Data

Table 1: Predicted Physicochemical Properties of N-methyl-1-(trifluoromethyl)phenyl]methanamine Isomers

Isomer PositionPredicted Effect on BasicityPredicted Effect of Steric HindranceExpected Relative Reactivity
Ortho Strong decreaseHighLowest
Meta Moderate decreaseLowHighest
Para DecreaseLowIntermediate

Experimental Protocols

To empirically determine the relative reactivity of these isomers, the following experimental protocols can be employed.

Experiment 1: Determination of pKa Values

This method provides a quantitative measure of the basicity of the amines by determining the pKa of their conjugate acids.

Methodology:

  • Preparation: Prepare 0.01 M solutions of each isomer (ortho, meta, and para) in deionized, CO₂-free water. If solubility is an issue, a co-solvent system (e.g., water/ethanol) can be used, ensuring consistency across all measurements.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Data Collection: Titrate each amine solution with a standardized 0.01 M HCl solution. Add the acid in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pH at the half-equivalence point is equal to the pKa of the conjugate acid. The experiment should be repeated at least three times for each isomer to ensure reproducibility.

Experiment 2: Competitive Acylation Reaction

This experiment provides a direct comparison of the nucleophilic reactivity of the isomers.

Methodology:

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare 0.1 M stock solutions of each of the three isomers in a dry, non-protic solvent such as dichloromethane (DCM).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C, combine 10 mL of each of the three isomer solutions (1 mmol of each amine). Add 3.3 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to act as a proton scavenger.

  • Initiation: While stirring vigorously, slowly add a limiting amount of an acylating agent, such as acetyl chloride (e.g., 1 mmol, 1 equivalent relative to the total amount of one amine), as a 1 M solution in the same solvent.

  • Monitoring and Quenching: Allow the reaction to stir at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After a set time (e.g., 30 minutes), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Analyze the resulting product mixture by ¹H NMR spectroscopy, gas chromatography (GC), or LC-MS to determine the relative ratio of the N-acetylated products of each isomer. A higher proportion of one N-acetylated product indicates a higher nucleophilic reactivity of the corresponding parent amine.

Visualizing Reaction Workflow

The general workflow for comparing the reactivity of the amine isomers can be visualized as follows:

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis prep_amines Prepare 0.1 M solutions of each amine isomer mix Combine amine isomers and non-nucleophilic base prep_amines->mix prep_reagent Prepare 1 M solution of acetyl chloride add_reagent Add limiting acetyl chloride at 0°C prep_reagent->add_reagent mix->add_reagent quench Quench reaction with aqueous NaHCO3 add_reagent->quench extract Extract organic layer quench->extract analyze Analyze product ratio by GC, LC-MS, or NMR extract->analyze compare Determine relative reactivity analyze->compare

Caption: Workflow for the competitive acylation experiment.

Conclusion

The reactivity of this compound and its isomers is dictated by a combination of electronic and steric factors. The ortho-isomer is expected to be the least reactive due to the strong electron-withdrawing inductive effect and significant steric hindrance from the trifluoromethyl group. The meta-isomer is predicted to be the most reactive, followed by the para-isomer. The provided experimental protocols offer a robust framework for quantifying these differences in reactivity, providing valuable data for researchers in synthetic and medicinal chemistry.

References

A Comparative Guide to the Synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and N-methyl-1-phenylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-phenylmethanamine and its fluorinated analogue, N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, are important building blocks in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an objective comparison of these two compounds with a focus on their synthesis, supported by experimental data and detailed protocols.

Data Presentation

Physical and Chemical Properties

The physical and chemical properties of this compound and N-methyl-1-phenylmethanamine are summarized in the table below. The presence of the trifluoromethyl group in the ortho position of the phenyl ring is expected to influence the electron density of the aromatic system and the basicity of the amine.

PropertyThis compoundN-methyl-1-phenylmethanamine
Molecular Formula C₉H₁₀F₃NC₈H₁₁N
Molecular Weight 189.18 g/mol 121.18 g/mol
Appearance Not specified (likely a liquid)Colorless to light yellow liquid
Boiling Point Not available184-189 °C
Density Not available~0.94 g/mL
pKa (predicted)Not available (expected to be lower than the non-fluorinated analogue)9.75 ± 0.10
CAS Number 351-29-1103-67-3
Synthetic Comparison: Reductive Amination
ParameterSynthesis of this compoundSynthesis of N-methyl-1-phenylmethanamine
Starting Aldehyde 2-(Trifluoromethyl)benzaldehydeBenzaldehyde
Amine Source Methylamine (solution in THF, EtOH, or as hydrochloride salt)Methylamine (solution in THF, EtOH, or as hydrochloride salt)
Reducing Agent Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃)Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Methanol (MeOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Methanol (MeOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Reaction Conditions Typically room temperatureTypically room temperature
Typical Yield High (inferred from similar reactions)High (often >90%)
Reaction Time 2 - 24 hours2 - 24 hours

The electron-withdrawing nature of the trifluoromethyl group in 2-(trifluoromethyl)benzaldehyde increases the electrophilicity of the carbonyl carbon, which may lead to a faster rate of imine formation compared to benzaldehyde. However, the steric bulk of the ortho-trifluoromethyl group could potentially hinder the approach of the nucleophile.

Experimental Protocols

The following are representative experimental protocols for the synthesis of both compounds via reductive amination.

Synthesis of N-methyl-1-phenylmethanamine

Materials:

  • Benzaldehyde

  • Methylamine (40% solution in water or 2 M solution in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzaldehyde (1 equivalent) in methanol, add methylamine solution (1.2 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by distillation under reduced pressure.

Synthesis of this compound

Materials:

  • 2-(Trifluoromethyl)benzaldehyde[1][2]

  • Methylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(trifluoromethyl)benzaldehyde (1 equivalent) in 1,2-dichloroethane, add methylamine solution (1.2 equivalents).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_reagents Reagents cluster_product Product Aldehyde Aldehyde (Benzaldehyde or 2-(CF3)benzaldehyde) Imine_Formation Imine Formation (in situ) Aldehyde->Imine_Formation Amine Methylamine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Final_Product Secondary Amine (N-methyl-1-phenylmethanamine or N-methyl-1-[2-(CF3)phenyl]methanamine) Reduction->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Reducing_Agent->Reduction

Caption: General workflow for the synthesis of N-methylbenzylamines via reductive amination.

Structural_Comparison cluster_unsubstituted N-methyl-1-phenylmethanamine cluster_substituted This compound mol1 Structure prop1 Electronic Effect: - Phenyl group is weakly deactivating. prop3 Electronic Effect: - CF3 group is strongly electron-withdrawing. prop1->prop3 Impact on Reactivity prop2 Steric Hindrance: - Minimal steric hindrance at ortho positions. prop4 Steric Hindrance: - Significant steric hindrance from ortho-CF3 group. prop2->prop4 Impact on Synthesis mol2 Structure

Caption: Structural comparison and the influence of the trifluoromethyl group.

References

A Comparative Analysis of the Predicted Biological Activity of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This guide provides a comparative overview of the predicted biological activity of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine against known inhibitors of pathways suggested by the activity of structurally similar compounds. Due to the limited direct experimental data on this compound, this analysis is based on the known biological activities of compounds sharing key structural motifs, namely the N-methyl-benzylamine and the trifluoromethylphenyl group.

The presence of the N-methyl-benzylamine scaffold, which is found in various neuroactive compounds, and the trifluoromethylphenyl moiety, known to influence the pharmacokinetic and pharmacodynamic properties of drugs, suggests potential interactions with biological targets in neurotransmission, cell proliferation, and inflammatory pathways. This guide will focus on comparisons with inhibitors in three areas: serotonin reuptake, pyrimidine biosynthesis, and cancer cell cytotoxicity.

Comparative Biological Activity Data

The following tables summarize the quantitative data for known inhibitors that are structurally or functionally related to the predicted targets of this compound.

Table 1: Comparison with Serotonin Transporter (SERT) Inhibitor

CompoundTargetIC50 (nM)OrganismComments
Fluoxetine Serotonin Transporter (SERT)~0.9 - 10Human/RatA well-known selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group is on the phenoxy ring.
This compound Serotonin Transporter (SERT)Data Not Available-Predicted to have activity based on structural similarity to other monoamine transporter ligands.

Table 2: Comparison with Dihydroorotate Dehydrogenase (DHODH) Inhibitor

CompoundTargetIC50 (µM)OrganismComments
Teriflunomide (A77 1726) Dihydroorotate Dehydrogenase (DHODH)0.5 - 2.3HumanActive metabolite of Leflunomide, an immunomodulatory and anti-inflammatory agent.[1]
This compound Dihydroorotate Dehydrogenase (DHODH)Data Not Available-Potential for activity is inferred from the anti-inflammatory properties of structurally related trifluoromethylphenyl compounds.

Table 3: Comparison with Anticancer Agents (Cytotoxicity)

CompoundCell LineIC50 (µM)Compound Type
Thiazolo[4,5-d]pyrimidine Derivative (3b) A375 (Melanoma)25.45-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative.[2]
Thiazolo[4,5-d]pyrimidine Derivative (3b) C32 (Melanoma)24.45-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative.[2]
Thiazolo[4,5-d]pyrimidine Derivative (3b) DU145 (Prostate)27.85-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative.
This compound VariousData Not Available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of studies for this compound.

Serotonin Transporter (SERT) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the serotonin transporter, typically using radioligand binding assays.

1. Materials:

  • Human or rat brain tissue homogenates (or cells expressing recombinant SERT).

  • Radioligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55).

  • Test compound (this compound) and reference compound (Fluoxetine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • In a 96-well plate, add the brain tissue homogenate or cell membranes.

  • Add the diluted compounds to the wells.

  • Add the radioligand to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol describes a method for measuring the enzymatic activity of DHODH and the inhibitory potential of test compounds.

1. Materials:

  • Recombinant human DHODH enzyme.

  • Substrates: Dihydroorotate and Coenzyme Q (or a suitable electron acceptor like 2,6-dichloroindophenol - DCIP).

  • Test compound (this compound) and reference compound (Teriflunomide).

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

  • Spectrophotometer.

2. Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Add the DHODH enzyme to the wells of a 96-well plate.

  • Add the diluted compounds to the wells and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding the substrates (dihydroorotate and the electron acceptor).

  • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP).

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each compound concentration.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Calculate the IC50 value using non-linear regression.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

1. Materials:

  • Human cancer cell lines (e.g., A375, C32, DU145).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Test compound (this compound) and a reference cytotoxic drug.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[7]

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological pathways and experimental workflows discussed in this guide.

SERT_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Synthesis Serotonin_vesicle Serotonin_vesicle 5-HTP->Serotonin_vesicle Synthesis Serotonin_synapse Serotonin in Synapse Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_synapse->SERT Reuptake Serotonin_Receptor Serotonin_Receptor Serotonin_synapse->Serotonin_Receptor Binds Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits N_methyl N-methyl-1-[2-(trifluoromethyl) phenyl]methanamine N_methyl->SERT Predicted Inhibition Signal_Transduction Signal_Transduction Serotonin_Receptor->Signal_Transduction Activates

Caption: Predicted inhibition of the Serotonin Transporter (SERT) by this compound.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_Node Dihydroorotate Dehydrogenase (DHODH) OMP OMP Orotate->OMP Teriflunomide Teriflunomide Teriflunomide->DHODH_Node Inhibits N_methyl N-methyl-1-[2-(trifluoromethyl) phenyl]methanamine N_methyl->DHODH_Node Predicted Inhibition UMP UMP OMP->UMP Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides dUMP dUMP UMP->dUMP DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Required for dTMP dTMP dUMP->dTMP

Caption: Predicted inhibition of Dihydroorotate Dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway.

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with This compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for assessing the cytotoxicity of this compound using the MTT assay.

References

Spectroscopic Analysis: A Comparative Guide to N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of the pharmaceutical intermediate N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and its synthetic precursors, 2-(trifluoromethyl)benzaldehyde and methylamine, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive resource with key experimental data and protocols to facilitate identification and characterization.

The synthesis of this compound is commonly achieved through the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine. This process involves the initial formation of an imine intermediate, which is subsequently reduced to the final secondary amine product. Understanding the distinct spectroscopic signatures of the starting materials and the final product is crucial for reaction monitoring, quality control, and regulatory compliance.

Synthetic Pathway Overview

The logical workflow for the synthesis is depicted below, illustrating the transformation from the aldehyde and amine precursors to the final methanamine product.

G 2-(trifluoromethyl)benzaldehyde 2-(trifluoromethyl)benzaldehyde Imine_Intermediate Imine Intermediate 2-(trifluoromethyl)benzaldehyde->Imine_Intermediate + Methylamine Methylamine Methylamine->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product + Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Figure 1: Synthetic pathway for this compound.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and assessing the purity of the final product.

Compound NameSpectroscopic Data TypeKey Data Points
2-(Trifluoromethyl)benzaldehyde ¹H NMR (CDCl₃) δ 10.4 (s, 1H, CHO), 7.95 (d, 1H), 7.75 (t, 1H), 7.65 (t, 1H), 7.55 (d, 1H)
¹³C NMR (CDCl₃) δ 189.5 (CHO), 134.5, 132.0, 131.0, 129.0 (q), 127.5 (q), 124.0 (q, CF₃)
Mass Spec. (EI) m/z: 174 (M+), 173 (M-H), 145 (M-CHO), 125, 95
IR (liquid film) ~3070 cm⁻¹ (Ar C-H), ~2860, 2760 cm⁻¹ (aldehyde C-H), ~1710 cm⁻¹ (C=O stretch), ~1320 cm⁻¹ (C-F stretch)
Methylamine ¹H NMR (CDCl₃) δ 2.4 (s, 3H, CH₃), 1.1 (s, 2H, NH₂)[1]
Mass Spec. (EI) m/z: 31 (M+), 30 (M-H, base peak), 28, 15[2]
IR (gas phase) ~3360, 3295 cm⁻¹ (N-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1045 cm⁻¹ (C-N stretch)[3]
This compound ¹H NMR (CDCl₃) Predicted values: ~7.7-7.3 (m, 4H, Ar-H), ~3.9 (s, 2H, CH₂), ~2.5 (s, 3H, N-CH₃), ~1.5 (br s, 1H, NH)
¹³C NMR (CDCl₃) Predicted values: ~140 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~125 (q, CF₃), ~55 (CH₂), ~35 (N-CH₃)
Mass Spec. (EI) Predicted m/z: 189 (M+), 174 (M-CH₃), 160 (M-NHCH₃)
IR (liquid film) Predicted values: ~3300 cm⁻¹ (N-H stretch), ~3060 cm⁻¹ (Ar C-H), ~2940, 2860 cm⁻¹ (C-H stretch), ~1315 cm⁻¹ (C-F stretch), ~1120 cm⁻¹ (C-N stretch)

Experimental Protocols

Synthesis of this compound via Reductive Amination

The following is a general procedure for the reductive amination of 2-(trifluoromethyl)benzaldehyde with methylamine.

  • Imine Formation: To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol or dichloromethane) is added a solution of methylamine (1.1-1.5 equivalents, typically as a solution in a solvent like THF or water) at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is carefully added to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this step. It is typically added portion-wise at 0°C to control the reaction exotherm. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification: Upon completion of the reduction, the reaction is quenched by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound can then be purified by a suitable method, such as column chromatography on silica gel, to obtain the final product with high purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a neat liquid (for oils) between salt plates or as a KBr pellet (for solids). The absorption frequencies are reported in wavenumbers (cm⁻¹).

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The provided data and protocols are intended to support the research and development efforts within the scientific community.

References

Conformational analysis of "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the conformational analysis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, offering a comparative look at experimental and computational methodologies for researchers, scientists, and drug development professionals.

Introduction to Conformational Analysis of Flexible Molecules

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its chemical reactivity and biological activity. For flexible molecules such as this compound, which possesses multiple rotatable bonds, a diverse ensemble of conformations can exist in equilibrium. Understanding the preferred conformations and the energy barriers between them is crucial for rational drug design and development. This guide provides an overview of the key techniques used for conformational analysis and presents a comparative framework for studying molecules like this compound, drawing upon data from analogous structures.

Comparative Analysis of Conformational States

Based on studies of related benzylamines and ortho-substituted benzene derivatives, the conformational landscape of this compound is expected to be dominated by rotamers around the C(aryl)-CH₂ and CH₂-N bonds. The bulky and electron-withdrawing trifluoromethyl group at the ortho position will likely impose significant steric and electronic effects, influencing the relative stability of these conformers.

Below is a table summarizing the expected key conformers and their anticipated properties, derived by analogy from literature on similar molecules.

ConformerDihedral Angle τ₁ (C1-C2-CH₂-N)Dihedral Angle τ₂ (C2-CH₂-N-CH₃)Expected Relative EnergyKey Stabilizing/Destabilizing Interactions
Anti ~ ±90°~180° (anti-periplanar)LowestMinimizes steric clash between the phenyl ring and the N-methyl group.
Gauche (+) ~ ±90°~ +60° (syn-clinal)HigherPotential for gauche interactions between the phenyl and methyl groups.
Gauche (-) ~ ±90°~ -60° (syn-clinal)HigherPotential for gauche interactions between the phenyl and methyl groups.

Note: The dihedral angles and relative energies are predictive and require experimental or computational validation for this compound.

Experimental and Computational Protocols

A robust conformational analysis typically integrates experimental data with theoretical calculations.[3]

Experimental Methodology: NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformations of molecules.[1][2][3]

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a high-purity sample of the target molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Acquire one-dimensional ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

    • Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to confirm signal assignments.

    • Measure key ³J-coupling constants, particularly between the benzylic protons and the N-methyl protons, as these are related to the dihedral angles via the Karplus equation.

    • Conduct Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) to identify through-space interactions between protons, which provide information about their spatial proximity in different conformers.

  • Data Analysis:

    • Analyze the coupling constants and NOE data to determine the relative populations of the major conformers in solution.

    • Variable temperature NMR studies can be performed to investigate the thermodynamics of the conformational equilibrium.

Computational Methodology: Density Functional Theory (DFT)

Computational chemistry provides detailed insights into the geometries, energies, and properties of different conformers.[1][2]

Protocol for DFT-based Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done using molecular mechanics force fields initially.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Perform frequency calculations for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Population Analysis: Calculate the relative populations of the conformers at a given temperature based on their calculated Gibbs free energies using the Boltzmann distribution.

  • NMR Parameter Calculation: The chemical shifts and coupling constants for each conformer can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculated parameters can then be compared with the experimental NMR data for validation.

Visualization of Methodologies

To illustrate the interplay between experimental and computational approaches in conformational analysis, the following diagrams outline the typical workflows.

conformational_analysis_workflow cluster_experimental Experimental Workflow (NMR) cluster_computational Computational Workflow (DFT) cluster_integration Integration & Validation exp_start Sample Preparation exp_acq NMR Data Acquisition (1D, 2D, NOE) exp_start->exp_acq exp_analysis Data Analysis (Coupling Constants, NOEs) exp_acq->exp_analysis exp_result Conformer Populations in Solution exp_analysis->exp_result integration Comparison of Experimental and Calculated Data exp_result->integration comp_start Conformational Search comp_opt Geometry Optimization & Frequency Calculation comp_start->comp_opt comp_analysis Energy & Population Analysis comp_opt->comp_analysis comp_result Calculated Stable Conformers comp_analysis->comp_result comp_result->integration final_model Validated Conformational Model integration->final_model logical_relationship Molecule N-methyl-1-[2-(trifluoromethyl) phenyl]methanamine Conformers Ensemble of Conformers Molecule->Conformers exists as an Properties Physicochemical & Biological Properties Conformers->Properties determines Properties->Molecule are intrinsic to the Analysis Conformational Analysis Analysis->Conformers elucidates

References

Comparative Guide to Impurity Profiling of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the impurity profiling of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a key intermediate in pharmaceutical synthesis. The following sections detail potential synthetic routes, identify likely impurities, and present a comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their detection and quantification. The experimental data and synthesis pathways described herein are illustrative, based on established chemical principles, to guide researchers in developing robust analytical strategies.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product.[2] Therefore, a thorough understanding of the potential impurities arising from the synthesis, purification, and storage of an active pharmaceutical ingredient (API) or intermediate is essential.[1] Regulatory guidelines generally require that impurities present at levels of 0.1% or higher be identified and quantified.[1]

This guide focuses on this compound and explores analytical approaches to ensure its purity and quality.

Hypothetical Synthesis and Potential Impurities

To effectively profile impurities, an understanding of the synthetic pathway is paramount. Two plausible synthetic routes for this compound are considered here for the purpose of identifying potential process-related impurities.

Route 1: Reductive Amination of 2-(Trifluoromethyl)benzaldehyde

This common method involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the target amine.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2_tfm_benzaldehyde 2-(Trifluoromethyl)benzaldehyde imine_intermediate Imine Intermediate 2_tfm_benzaldehyde->imine_intermediate + Methylamine - H2O imp1 Impurity A: Unreacted 2-(Trifluoromethyl)benzaldehyde 2_tfm_benzaldehyde->imp1 Unreacted Starting Material imp2 Impurity B: 2-(Trifluoromethyl)benzyl alcohol 2_tfm_benzaldehyde->imp2 Reduction of Starting Material methylamine Methylamine methylamine->imine_intermediate product This compound imine_intermediate->product + Reducing Agent imp3 Impurity C: Bis-amine byproduct product->imp3 Over-reaction imp4 Impurity D: Oxidation product product->imp4 Degradation reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->imine_intermediate

Caption: Hypothetical synthesis via reductive amination and potential impurity formation.

Route 2: Nucleophilic Substitution

This route involves the reaction of 2-(trifluoromethyl)benzyl bromide with methylamine.

Potential impurities from this route include unreacted 2-(trifluoromethyl)benzyl bromide, over-alkylated products (dibenzylmethylamine), and hydrolysis of the starting material to 2-(trifluoromethyl)benzyl alcohol.

List of Potential Impurities:

  • Impurity A: 2-(Trifluoromethyl)benzaldehyde (Unreacted starting material from Route 1)

  • Impurity B: 2-(Trifluoromethyl)benzyl alcohol (Byproduct from reduction of Impurity A)

  • Impurity C: N,N-dimethyl-1-[2-(trifluoromethyl)phenyl]methanamine (Over-methylation byproduct)

  • Impurity D: 2-(Trifluoromethyl)benzoic acid (Oxidation degradation product)

  • Impurity E: 2-(Trifluoromethyl)benzyl bromide (Unreacted starting material from Route 2)

  • Impurity F: Bis(2-(trifluoromethyl)benzyl)methylamine (Product of over-alkylation in Route 2)

Comparative Analysis of Analytical Methods

The two most common and powerful techniques for impurity profiling are HPLC and GC-MS. The choice between them depends on the volatility and thermal stability of the analyte and its impurities.

ParameterHPLC-UV/MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar compounds.
Limit of Detection (LOD) ~0.005% - 0.01%~0.001% - 0.005%
Limit of Quantitation (LOQ) ~0.015% - 0.03%~0.003% - 0.015%
Linearity (R²) (Typical) > 0.999> 0.999
Precision (%RSD) < 2%< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is suitable for the analysis of the target compound and the majority of its potential non-volatile impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, photodiode array (PDA) detector, and a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Detection: 210 nm - 400 nm.

  • Mass Spectrometry Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water to achieve a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the detection of volatile impurities such as unreacted starting materials and low molecular weight byproducts.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 60 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40 - 550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or methanol.

Experimental Workflow

The following diagram illustrates a typical workflow for impurity profiling in a pharmaceutical setting.

start Sample Receipt and Login prep Sample Preparation (Dilution, Extraction) start->prep hplc HPLC-UV/MS Analysis prep->hplc gcms GC-MS Analysis prep->gcms data_proc Data Processing and Peak Integration hplc->data_proc gcms->data_proc peak_id Impurity Identification (> 0.1%) data_proc->peak_id quant Impurity Quantification peak_id->quant report Reporting and Specification Comparison quant->report decision Batch Release/ Further Investigation report->decision

Caption: General workflow for pharmaceutical impurity profiling.

Conclusion

The impurity profiling of this compound requires a multi-faceted analytical approach. A combination of HPLC-UV/MS and GC-MS provides a comprehensive understanding of the impurity landscape, covering both volatile and non-volatile species. The development of robust, validated analytical methods, guided by a thorough understanding of the synthetic process, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The methodologies and data presented in this guide serve as a foundational template for researchers to establish and validate their own impurity profiling strategies.

References

Cross-Reactivity Profile of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine." Due to the limited availability of public data on this specific molecule, this document focuses on the broader chemical class of (trifluoromethyl)benzylamine derivatives to infer potential cross-reactivity patterns and guide future experimental design.

Introduction

"this compound" is a fluorinated organic compound with potential applications as a building block in pharmaceutical and agrochemical development. The presence of the trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the cross-reactivity of such compounds is crucial for assessing their selectivity and potential off-target effects, which are critical considerations in drug discovery and development.

Inferred Target Profile and Potential for Cross-Reactivity

Based on the structure-activity relationships of analogous compounds, "this compound" and its derivatives could potentially interact with a range of biological targets. The electron-withdrawing nature of the trifluoromethyl group often enhances the binding affinity of small molecules to their targets.

Compounds with a similar aryloxypropanamine scaffold have shown varied selectivity profiles for norepinephrine and serotonin transporters, influenced by the substitution pattern on the aryloxy ring.[1] For instance, substituents at the 2' position of the aryloxy ring tend to confer selectivity for the norepinephrine transporter (NET), while substitution at the 4' position is often associated with selectivity for the serotonin transporter (SERT).[1] Furthermore, studies on cycloalkanol ethylamine scaffolds have indicated that strongly electron-withdrawing groups, such as a meta-trifluoromethyl group, can lead to potent inhibition of norepinephrine uptake with high selectivity over serotonin uptake.[1]

Given these precedents, it is plausible that "this compound" could exhibit activity at monoamine transporters. However, without direct experimental evidence, its precise selectivity profile remains speculative.

Comparative Data Summary

A comprehensive search for direct binding or enzymatic assay data for "this compound" did not yield specific quantitative results. To facilitate future research and provide a framework for comparison, the following table outlines the kind of data that would be essential for a thorough cross-reactivity assessment.

Table 1: Hypothetical Cross-Reactivity Data for (Trifluoromethyl)benzylamine Derivatives

Target"this compound" (IC₅₀/Kᵢ, µM)Alternative 1 (e.g., 4-CF₃ isomer) (IC₅₀/Kᵢ, µM)Alternative 2 (e.g., non-fluorinated analog) (IC₅₀/Kᵢ, µM)
Serotonin Transporter (SERT)Data not availableData not availableData not available
Norepinephrine Transporter (NET)Data not availableData not availableData not available
Dopamine Transporter (DAT)Data not availableData not availableData not available
Monoamine Oxidase A (MAO-A)Data not availableData not availableData not available
Monoamine Oxidase B (MAO-B)Data not availableData not availableData not available
Sigma-1 ReceptorData not availableData not availableData not available
Sigma-2 ReceptorData not availableData not availableData not available
Adrenergic Receptors (α₁, α₂, β)Data not availableData not availableData not available
Muscarinic Receptors (M₁-M₅)Data not availableData not availableData not available
Histamine Receptors (H₁, H₂)Data not availableData not availableData not available

This table is for illustrative purposes only and does not contain experimental data.

Experimental Protocols

To generate the data required for a comprehensive cross-reactivity profile, a series of in vitro pharmacological assays would be necessary. The following are detailed methodologies for key experiments that should be conducted.

Radioligand Binding Assays

Objective: To determine the binding affinity of "this compound" to a panel of receptors, transporters, and ion channels.

General Protocol:

  • Target Preparation: Cell membranes or purified proteins expressing the target of interest are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the target protein.

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target is selected.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the target preparation in the presence of increasing concentrations of the test compound ("this compound").

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of "this compound" against a panel of enzymes (e.g., MAO-A, MAO-B).

General Protocol:

  • Enzyme Preparation: Purified or recombinant enzymes are obtained.

  • Substrate: A specific substrate for the enzyme that produces a detectable signal (e.g., fluorescent, colorimetric) upon conversion is used.

  • Assay Buffer: A buffer that ensures optimal enzyme activity is prepared.

  • Inhibition Assay: The enzyme is incubated with increasing concentrations of the test compound before the addition of the substrate.

  • Reaction: The enzymatic reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The product formation is measured using a suitable plate reader (e.g., fluorometer, spectrophotometer).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (Cross-Reactivity Panel) cluster_3 Data Analysis & Interpretation Compound This compound Primary_Assay Primary Target Assay (e.g., Monoamine Transporters) Compound->Primary_Assay Test Compound Receptor_Panel Receptor Binding Panel (GPCRs, Ion Channels) Primary_Assay->Receptor_Panel Active Compounds Enzyme_Panel Enzyme Inhibition Panel (Kinases, Proteases, MAOs) Primary_Assay->Enzyme_Panel Active Compounds Data_Analysis IC50/Ki Determination Selectivity Profile Receptor_Panel->Data_Analysis Enzyme_Panel->Data_Analysis

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

Conclusion

While direct experimental data for "this compound" is currently lacking, the analysis of structurally related compounds suggests a potential for interaction with monoamine transporters and other CNS targets. To definitively establish its cross-reactivity profile, a comprehensive screening against a panel of relevant biological targets is essential. The experimental protocols and workflow outlined in this guide provide a robust framework for conducting such studies. The resulting data will be invaluable for researchers and drug development professionals in assessing the therapeutic potential and safety profile of this and related molecules.

References

A Comparative Guide to Validating Analytical Methods for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data generation, ensuring the quality and safety of pharmaceutical products. The analysis of active pharmaceutical ingredients (APIs) like N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, a fluorinated amine compound, requires sensitive and specific methods. The inherent chemical properties of amines can present analytical challenges, making rigorous validation essential.[1]

This guide provides an objective comparison of the two most common and powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It details validation protocols and presents representative experimental data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The choice between GC-MS and LC-MS/MS is primarily dictated by the analyte's volatility, polarity, and the required level of sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Given that many phenethylamine derivatives are amenable to gas chromatography, GC-MS offers high chromatographic resolution and is a routinely used method for qualitative and quantitative assessment.[2] Derivatization is sometimes employed to improve the volatility and thermal stability of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique, ideal for non-volatile or thermally labile compounds. LC-MS/MS minimizes the need for derivatization and is capable of detecting analytes at very low concentrations in complex matrices.[3] For nitrosamine impurities in APIs, for example, LC-MS/MS methods have demonstrated limits of quantitation (LOQ) as low as 0.1 ng/mL.[4]

Data Presentation: Method Performance Comparison

The following table summarizes typical quantitative performance parameters for the validation of analytical methods for amine compounds, based on data for structurally related molecules. These values serve as a benchmark for what can be expected during the validation of a method for this compound.

Parameter GC-MS LC-MS/MS Regulatory Guideline (ICH Q2(R1))
Linearity (R²) > 0.995> 0.999> 0.99
Accuracy (% Recovery) 90-110%95-105%Typically 80-120% (depends on concentration)
Precision (% RSD) < 10%< 5%< 15% (for drug substance)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.01 - 0.1 ng/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL0.05 - 0.5 ng/mLSignal-to-Noise Ratio ≥ 10:1
Specificity / Selectivity High (Mass Spec)Very High (MRM)Method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present.

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for assessing linearity and determining the Limit of Quantitation (LOQ).

Protocol 1: Assessment of Linearity (LC-MS/MS)
  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of at least five calibration standards. A typical concentration range might be 0.1, 0.5, 1.0, 5.0, and 10.0 ng/mL.

  • Analysis: Analyze each calibration standard in triplicate using the developed LC-MS/MS method.[1]

  • Data Collection: Record the peak area response for each injection.

  • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line. The R² value should be ≥ 0.999.

Protocol 2: Determination of Limit of Quantitation (LOQ) (GC-MS)
  • Preparation of Low-Concentration Standards: Prepare a series of diluted standards of the analyte, starting from the lowest concentration standard used in the linearity study.

  • Spiking: If analyzing in a matrix (e.g., a drug product formulation), spike blank matrix samples with these low concentrations of the analyte.[5]

  • Analysis: Inject these low-concentration samples (typically 6 replicates) into the GC-MS system.

  • Evaluation (Signal-to-Noise Method): Determine the concentration at which the signal-to-noise ratio is at least 10:1.[4] This can be calculated by the instrument software or manually by comparing the height of the analyte peak to the standard deviation of the background noise.

  • Confirmation of Precision: The precision at the LOQ should also be acceptable, typically with a relative standard deviation (RSD) of less than 15%.

Workflow and Pathway Visualizations

Understanding the logical flow of method validation is crucial for a systematic approach.

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Documentation MD1 Technique Selection (GC-MS vs LC-MS/MS) MD2 Parameter Optimization (e.g., Mobile Phase, Temp) MD1->MD2 PV1 System Suitability Testing (SST) MD2->PV1 Method Ready PV2 Specificity & Selectivity Check PV1->PV2 VAL1 Linearity & Range PV2->VAL1 Proceed if SST & Specificity Pass VAL2 Accuracy (% Recovery) VAL1->VAL2 VAL3 Precision (Repeatability & Intermediate) VAL2->VAL3 VAL4 LOD & LOQ VAL3->VAL4 VAL5 Robustness VAL4->VAL5 DOC1 Validation Protocol VAL5->DOC1 Compile Data DOC2 Validation Report DOC1->DOC2

Caption: A typical workflow for analytical method validation, from development to final documentation.

G cluster_LCMS LC-MS/MS Analytical Pathway cluster_GCMS GC-MS Analytical Pathway sample_prep_lc Sample Preparation 1. Dilution 2. Protein Precipitation (if needed) 3. Filtration hplc UPLC/HPLC Separation C18 Reverse Phase Column sample_prep_lc->hplc esi Ionization Electrospray (ESI) hplc->esi ms1 Mass Analyzer 1 (Q1) Precursor Ion Selection esi->ms1 cid Collision Cell (Q2) Collision-Induced Dissociation ms1->cid ms2 Mass Analyzer 2 (Q3) Product Ion Detection cid->ms2 detector_lc Detector Signal Acquisition ms2->detector_lc sample_prep_gc Sample Preparation 1. Dilution in Volatile Solvent 2. Derivatization (Optional) gc GC Separation Capillary Column (e.g., DB-5ms) sample_prep_gc->gc ei Ionization Electron Impact (EI) gc->ei ms_gc Mass Analyzer (Quadrupole) Full Scan or SIM ei->ms_gc detector_gc Detector Signal Acquisition ms_gc->detector_gc

Caption: High-level comparison of the experimental workflows for LC-MS/MS and GC-MS analysis.

References

Benchmarking the performance of "N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine" in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and cellular permeability. This guide provides a comparative overview of the performance of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine and related trifluoromethyl-containing compounds in various biological applications. While specific experimental data for this compound is limited in publicly available research, this analysis benchmarks its potential against structurally related compounds with demonstrated biological activity.

Overview of Trifluoromethyl-Containing Scaffolds

The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity make it a valuable addition to drug candidates. This compound serves as a foundational building block for more complex molecules. Its derivatives have been investigated for a range of therapeutic applications, from antimicrobial to anticancer agents.

Comparative Performance in Key Applications

The following sections detail the performance of various trifluoromethyl-containing compounds in specific biological assays, providing a benchmark for the potential applications of this compound and its derivatives.

Antiparasitic Activity

Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have shown significant efficacy against a range of parasites. The trifluoromethyl group is crucial for their biological activity.

Table 1: In Vitro Antiparasitic Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives

CompoundTarget ParasiteIC50 (µM) [1]
1b Giardia intestinalis0.08
Entamoeba histolytica0.45
Trichomonas vaginalis0.06
1c Giardia intestinalis0.09
Entamoeba histolytica0.60
Trichomonas vaginalis0.07
1e Giardia intestinalis0.07
Entamoeba histolytica0.52
Trichomonas vaginalis0.05

Experimental Protocol: In Vitro Antiprotozoal Assay [1] Trophozoites of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis were cultured in TYI-S-33 medium. Compounds were dissolved in DMSO and added to the cultures at various concentrations. The cultures were incubated for 48 hours, and the 50% inhibitory concentration (IC50) was determined using the microplate dilution technique.

Antibacterial Activity

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.

Table 2: Antibacterial Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives against S. aureus

CompoundSubstitutionMIC (µg/mL) [2]
13 4-Trifluoromethyl3.12
25 3-Bromo, 4-Trifluoromethyl0.78

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [2] The MIC was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria were grown to the logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth. The compounds were serially diluted in 96-well plates, and the bacteria were added. The plates were incubated for 18-24 hours at 37°C, and the MIC was recorded as the lowest concentration of the compound that inhibited visible bacterial growth.

Anticancer Activity: Ferroptosis Induction

Recent studies have identified 2-(trifluoromethyl)benzimidazole derivatives as inducers of ferroptosis, a form of programmed cell death, in cancer cells.

Table 3: Ferroptosis-Inducing Activity of 2-(Trifluoromethyl)benzimidazole Derivatives

CompoundCell LineEC50 (µM) [3][4]
FA-S HepG2>10
FA16 HepG22.5

Experimental Protocol: Cell Viability Assay for Ferroptosis [3][4] HepG2 cells were seeded in 96-well plates and treated with the compounds for 24 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. The half-maximal effective concentration (EC50) was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures aid in understanding the mechanism of action and the research methodology.

ferroptosis_pathway extracellular Extracellular Cystine system_xc System Xc- extracellular->system_xc import intracellular_cysteine Intracellular Cysteine system_xc->intracellular_cysteine gsh GSH intracellular_cysteine->gsh synthesis gpx4 GPX4 gsh->gpx4 cofactor lipid_peroxidation Lipid Peroxidation gpx4->lipid_peroxidation inhibits ferroptosis Ferroptosis lipid_peroxidation->ferroptosis FA16 FA16 (2-Trifluoromethyl benzimidazole derivative) FA16->system_xc inhibits

Caption: Signaling pathway of ferroptosis induction by FA16.

mic_workflow start Start: Bacterial Culture (Logarithmic Phase) dilution Serial Dilution of Test Compound in 96-well Plate start->dilution inoculation Inoculation of Bacteria (5 x 10^5 CFU/mL) dilution->inoculation incubation Incubation (18-24h at 37°C) inoculation->incubation readout Visual Inspection for Bacterial Growth incubation->readout end Determine MIC readout->end

Caption: Experimental workflow for MIC determination.

Conclusion

References

Safety Operating Guide

Safe Disposal of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine (CAS No: 296276-41-0), a compound that requires careful management as a hazardous chemical. Adherence to these procedures by researchers, scientists, and drug development professionals is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Identification

This compound is a hazardous substance.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Incompatible materials to avoid contact with include strong oxidizing agents, strong acids, and strong reducing agents.[2]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate personal protective equipment.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2]To prevent accidental splashes to the eyes, which can cause serious damage.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).To avoid direct skin contact and prevent irritation or burns.
Body Protection Laboratory coat, long-sleeved clothing.To protect skin from potential exposure.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2]To minimize inhalation of vapors or aerosols that may cause respiratory irritation.[1]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the substance.

  • Collect: Use non-sparking tools to collect the absorbed material. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of the size.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Experimental Protocol: Chemical Waste Collection and Labeling

  • Container Selection: Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.

  • Waste Collection: Carefully transfer the waste this compound into the designated waste container. Do not mix with other waste streams.

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound" and its approximate concentration and quantity.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

    • Utilize secondary containment to prevent spills.

  • Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Dispose of the contents and container to an approved waste disposal plant.[2][3]

First Aid Procedures

In case of exposure, follow these first aid measures and seek immediate medical attention:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[2]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always show the Safety Data Sheet (SDS) to the attending medical professional.[2]

Visual Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes select_container Select Compatible Hazardous Waste Container spill->select_container No collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area report_spill Report to EHS clean_area->report_spill report_spill->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste label_container Label Container: 'Hazardous Waste', Chemical Name, Date transfer_waste->label_container store_waste Store in Designated Area (Sealed, Secondary Containment) label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow Diagram

References

Personal protective equipment for handling N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine (CAS: 296276-41-0) was not publicly available at the time of this writing. This guidance is synthesized from available hazard information for the compound and data from safety data sheets for its structural isomers. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department and conduct a thorough risk assessment prior to handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Identification and Assessment

This compound is a chemical with significant potential hazards that necessitate careful handling. Based on available data, the primary hazards are:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: It is known to cause skin irritation, and similar compounds can cause severe skin burns.[1][3][4]

  • Serious Eye Damage/Irritation: This chemical can cause serious eye damage.[1][3]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][4]

  • Aquatic Toxicity: A structurally similar isomer has been identified as harmful to aquatic life with long-lasting effects, suggesting this compound may also pose an environmental risk.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the primary line of defense against exposure. The following table outlines the minimum required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader protection, especially when handling larger quantities or during vigorous reactions.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes, as all disposable gloves have a finite breakthrough time.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo safeguard feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorMandatory when working outside a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator should be determined by a risk assessment.

Operational and Disposal Plans

A systematic workflow for handling and disposal is critical for maintaining laboratory safety and environmental compliance.

Experimental Protocol: A Step-by-Step Safe Handling Workflow
  • Pre-Handling Preparation:

    • Conduct a comprehensive risk assessment for the planned experiment.

    • Ensure all personnel have been trained on the specific hazards and safe handling procedures for this chemical.

    • Verify the immediate accessibility and functionality of safety showers, eyewash stations, and fire extinguishers.

    • Assemble all necessary equipment and reagents before commencing work with the chemical.

  • Chemical Handling:

    • Don all required PPE as detailed in the table above before entering the designated chemical handling area.

    • All manipulations of the chemical, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.

    • When preparing solutions, add the chemical to the solvent slowly and in a controlled manner to prevent splashing.

    • Utilize appropriate and compatible glassware, and ensure any reaction apparatus is securely assembled within the fume hood.

  • Post-Handling Procedures:

    • Upon completion of the experimental work, thoroughly decontaminate the work area within the fume hood using a suitable solvent and cleaning agent.

    • Any remaining chemical must be stored in a tightly sealed, properly labeled container within a designated and well-ventilated storage area.

    • Segregate and collect all waste materials for appropriate disposal.

Disposal Plan

Responsible management of chemical waste is paramount.

  • Waste Segregation and Collection:

    • All waste containing this compound, including reaction byproducts, contaminated materials (e.g., pipette tips, gloves, weighing paper), and unused reagents, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

    • The waste container must be constructed of a material compatible with the chemical and be securely sealable to prevent leakage.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Compatibility:

    • Do not mix this chemical waste with other waste streams unless their compatibility has been definitively verified. It is particularly important to keep it segregated from strong oxidizing agents.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Provide the disposal company with all available safety and hazard information for the chemical.

    • Ensure that all disposal activities comply with local, state, and federal regulations for hazardous chemical waste.[3]

Visualized Safety and Operational Workflows

The following diagrams provide a visual representation of the critical safety and handling procedures.

Safe Handling and Emergency Workflow cluster_handling Handling Procedure cluster_emergency Emergency Response start Start: Handling Chemical prep Pre-Handling Preparation (Risk Assessment, Training, Emergency Equipment Check) start->prep ppe Don Appropriate PPE prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood manipulation Weighing, Dissolving, and Reactions fume_hood->manipulation decon Decontaminate Work Area manipulation->decon storage Properly Store or Dispose of Chemical decon->storage end_handling End of Procedure storage->end_handling spill Spill or Exposure Occurs evacuate Evacuate Area (if necessary) spill->evacuate first_aid Provide Immediate First Aid (Eye Wash, Safety Shower) spill->first_aid notify Notify Supervisor and EHS evacuate->notify first_aid->notify sds Consult SDS (or relevant safety info) notify->sds cleanup Follow Spill Cleanup Protocol sds->cleanup

Caption: Safe Handling and Emergency Workflow for this compound.

PPE Selection Logic cluster_ppe_selection Personal Protective Equipment Selection start Task: Handling this compound fume_hood_check Is the work performed in a fume hood? start->fume_hood_check respirator Wear NIOSH-Approved Respirator fume_hood_check->respirator No no_respirator Standard PPE sufficient (if ventilation is adequate) fume_hood_check->no_respirator Yes splash_risk Is there a significant risk of splashing? respirator->splash_risk no_respirator->splash_risk face_shield Wear Face Shield in addition to Goggles splash_risk->face_shield Yes goggles Wear Chemical Splash Goggles splash_risk->goggles No gloves Wear Chemical-Resistant Gloves (Double-gloving recommended) face_shield->gloves goggles->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes end_ppe PPE Selection Complete shoes->end_ppe

Caption: PPE Selection Logic for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.